5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-7-5(2-10)3-11-8(7)12-4-6/h1,3-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUMYOXRHLWOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650769 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799270-07-8 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Introduction: The Strategic Importance of a Privileged Scaffold
5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound belonging to the 7-azaindole class. Azaindoles are recognized as "privileged scaffolds" in medicinal chemistry, serving as bioisosteric replacements for the naturally occurring indole nucleus.[1][2] The strategic incorporation of a nitrogen atom into the indole's benzene ring fundamentally alters the molecule's physicochemical properties, often leading to enhanced aqueous solubility, modulated lipophilicity (LogP), and the introduction of an additional hydrogen bond acceptor site.[1] These modifications can result in improved pharmacokinetic profiles and stronger binding affinities to biological targets. This particular derivative, functionalized with a bromine atom at the 5-position and a carbonitrile group at the 3-position, is a key intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors.[3] A thorough understanding of its core physical properties is therefore not merely academic but essential for its effective utilization in synthetic chemistry, process development, and drug design.
Molecular and Electronic Structure
The foundational characteristics of a molecule are dictated by its structure. This compound is built upon a planar, fused bicyclic system where an electron-rich pyrrole ring is fused to an electron-deficient pyridine ring. This electronic dichotomy governs its reactivity and intermolecular interactions. The bromine atom at C5 and the nitrile group at C3 are both electron-withdrawing, further modulating the electronic landscape of the aromatic system.
Core Physicochemical Properties
A summary of the key physical and chemical identifiers for this compound is presented below. While experimental data for this specific derivative is not universally published, properties can be reliably inferred from the parent scaffold and closely related analogues.
| Property | Value / Observation | Source(s) |
| Molecular Formula | C₈H₄BrN₃ | |
| Molecular Weight | 222.04 g/mol | |
| CAS Number | 952213-97-9 | - |
| Appearance | Expected to be a solid, likely white to light yellow/brown powder or crystalline material. | |
| Melting Point | Data not available. The parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, melts at 178-182 °C. The addition of the nitrile group may alter this value. | [4][5] |
| Solubility | Data not available. Azaindoles generally exhibit enhanced aqueous solubility over indoles.[1] Expected to be soluble in common organic solvents like DMSO, methanol, and chloroform.[2] | |
| pKa | Data not available. The molecule possesses two key ionizable centers: the pyrrole N-H proton (weakly acidic, pKa ~16-17) and the pyridine nitrogen (basic, pKa ~4-5).[2][6] | |
| LogP | Data not available. This value is critical for predicting membrane permeability and overall drug-likeness. |
Spectroscopic Profile
Spectroscopic analysis is indispensable for structural verification and purity assessment. The expected spectral characteristics are detailed below, with reference data provided from the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, where applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the four aromatic protons and the N-H proton. Based on the spectrum of the parent compound (5-bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d₇), the key signals would be:[7][8]
-
A broad singlet for the pyrrole N-H proton, typically at a high chemical shift (>11 ppm).
-
A doublet for the H6 proton.
-
A doublet for the H4 proton.
-
A singlet for the H2 proton (replacing the triplet seen in the parent compound due to the absence of the adjacent H3 proton).
-
The signal for the H3 proton would be absent due to substitution with the nitrile group.
-
-
¹³C NMR: The carbon spectrum would display eight distinct signals. Key features would include:
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:
-
~3100-3300 cm⁻¹: N-H stretching vibration of the pyrrole ring.
-
~2220-2260 cm⁻¹: A sharp, medium-intensity band corresponding to the C≡N (nitrile) stretch.
-
~1400-1650 cm⁻¹: Multiple sharp bands due to the C=C and C=N stretching vibrations within the aromatic rings.[2]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. The high-resolution mass spectrum should show:
-
A molecular ion peak [M+H]⁺ consistent with the calculated exact mass.
-
A characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Crystallography and Solid-State Properties
While the specific crystal structure for the 3-carbonitrile derivative is not publicly available, the structure of the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine , provides critical insights into the likely solid-state behavior.[7][8]
-
Crystal System: The parent compound crystallizes in a monoclinic system.[7]
-
Molecular Geometry: The fused azaindole skeleton is essentially planar, a key feature for packing and potential π-stacking interactions.[7][8]
-
Intermolecular Interactions: The dominant interaction in the crystal lattice is the formation of centrosymmetric dimers via pairs of N—H⋯N hydrogen bonds .[7][8] The pyrrole N-H of one molecule acts as a hydrogen bond donor to the pyridine nitrogen (N7) of a neighboring molecule. This robust, self-complementary interaction is a defining characteristic of 7-azaindoles and strongly influences properties like melting point and solubility. It is highly probable that the 3-carbonitrile derivative will exhibit similar hydrogen bonding motifs.
Experimental Protocols for Property Determination
To ensure scientific integrity, physical properties must be determined using validated, reproducible methods.
Protocol 1: Melting Point Determination via Capillary Method
-
Sample Preparation: Finely grind a small, dry sample of the compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Measurement: Heat the sample rapidly to approximately 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Protocol 2: Kinetic Aqueous Solubility Assessment
This protocol provides a high-throughput method to estimate the solubility of a compound in an aqueous buffer, which is critical for early-stage drug discovery.
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: In a 96-well plate, add the DMSO stock solution to a phosphate-buffered saline (PBS, pH 7.4) to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Analysis: Carefully transfer the supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS, comparing the result against a calibration curve prepared in a DMSO/PBS mixture.
Implications for Drug Discovery and Development
The physical properties of this compound are not just data points; they are critical parameters that guide its application in drug development.
-
Solubility and Lipophilicity (LogP): These two properties are in a constant balancing act. The azaindole core generally improves aqueous solubility compared to an indole, which is beneficial for achieving sufficient bioavailability and preventing precipitation issues in formulation. However, LogP must be carefully managed, as it dictates the ability of the final molecule to cross cellular membranes.
-
Melting Point and Crystal Packing: A high melting point, often associated with strong intermolecular forces like the N-H···N hydrogen bonding observed in the parent crystal structure, suggests high lattice energy.[7] This indicates good solid-state stability but can also correlate with lower solubility. Understanding the crystal packing is crucial for identifying and controlling potential polymorphs, which can have significant impacts on a drug's stability, dissolution rate, and manufacturability.
-
Spectroscopic Fingerprint: The NMR, IR, and MS data constitute a unique "fingerprint" for the molecule. This is essential for routine quality control (QC) to confirm identity and purity of synthetic batches, for troubleshooting chemical reactions, and for providing the definitive structural proof required for regulatory filings and patent applications.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 4. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | TCI AMERICA [tcichemicals.com]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Bromo-7-azaindole (CAS 183208-35-7)
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its ability to mimic purine bases and engage in crucial hydrogen bonding interactions with biological targets.[1] This structural feature makes it a cornerstone in the design of kinase inhibitors and other therapeutic agents.[2][3] The introduction of a bromine atom at the 5-position yields 5-Bromo-7-azaindole (CAS 183208-35-7), a versatile and highly valuable intermediate. The bromine atom not only modulates the electronic properties of the ring system but also serves as a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex, biologically active molecules.[4][5]
This guide provides a comprehensive technical overview of 5-Bromo-7-azaindole, consolidating essential information on its chemical identity, synthesis, analytical characterization, and its pivotal role as a building block in the development of groundbreaking therapeutics. We will delve into its intrinsic biological activities and provide detailed protocols and safety information to support its effective use in a research and development setting.
PART 1: Chemical Identity and Physicochemical Properties
5-Bromo-7-azaindole, also known as 5-Bromo-1H-pyrrolo[2,3-b]pyridine, is a crystalline solid at room temperature.[6][7] Its structure, incorporating both a pyrrole and a pyridine ring, allows it to act as both a hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N), a key feature for its utility in drug design.[2]
Core Chemical Data
| Property | Value | References |
| CAS Number | 183208-35-7 | [8] |
| Molecular Formula | C₇H₅BrN₂ | [8] |
| Molecular Weight | 197.03 g/mol | [8] |
| IUPAC Name | 5-bromo-1H-pyrrolo[2,3-b]pyridine | [9] |
| Appearance | White to light brown/yellow crystalline powder | [6][7] |
| Melting Point | 176-180 °C | [8] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO. | [10] |
| SMILES | C1=CNC2=NC=C(C=C21)Br | [9] |
| InChI Key | LPTVWZSQAIDCEB-UHFFFAOYSA-N | [9] |
PART 2: Synthesis and Purification
The synthesis of 5-Bromo-7-azaindole is a critical process for its application in drug discovery. Several routes have been developed, aiming for high yield, purity, and scalability. Below are two common synthetic strategies, derived from patent literature and chemical process descriptions.
Workflow for Synthesis Methodologies
Caption: Comparative workflows for the synthesis of 5-Bromo-7-azaindole.
Experimental Protocol 1: From 2-Amino-3-methyl-5-bromopyridine
This method involves the oxidation of an aminopyridine precursor followed by condensation and cyclization.[11]
-
Oxidation: In a suitable reactor, dissolve 2-amino-3-methyl-5-bromopyridine in concentrated sulfuric acid, maintaining the temperature below 5°C using an ice-water bath.
-
Slowly add a pre-cooled solution of Caro's acid (peroxymonosulfuric acid), prepared from hydrogen peroxide and concentrated sulfuric acid.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction mixture with ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product, 2-nitro-3-methyl-5-bromopyridine.
-
Condensation: React the 2-nitro-3-methyl-5-bromopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine to form the enamine intermediate.
-
Reduction and Cyclization: Subject the intermediate to reduction and cyclization using a catalyst such as Raney nickel with hydrazine hydrate. This step reduces the nitro group and facilitates the ring closure to form the 7-azaindole core.
-
Purification: The crude 5-Bromo-7-azaindole is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the final product with high purity.[12][13]
Experimental Protocol 2: From 7-Azaindole
This route involves the protection of the pyrrole ring, followed by bromination and deprotection.[14]
-
Protection: React 7-azaindole with sodium bisulfite in an aqueous/alcoholic medium. This forms the dihydro-7-azaindole-2-sodium sulfonate adduct, effectively protecting the C2-C3 double bond from bromination.
-
Bromination: The sulfonate adduct is then brominated, typically using elemental bromine, which selectively adds to the 5-position of the electron-rich ring system.
-
Deprotection/Elimination: The sulfonate group is removed under basic conditions (e.g., using NaOH, KOH, or LiOH). This step regenerates the pyrrole double bond and yields crude 5-Bromo-7-azaindole.
-
Purification: The crude product is isolated by filtration and purified by recrystallization from a solvent such as toluene to afford the pure compound.[14]
PART 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 5-Bromo-7-azaindole. A combination of spectroscopic and chromatographic techniques is typically employed.
Summary of Analytical Data
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyrrolo-pyridine ring system, as well as a broad singlet for the N-H proton. A representative spectrum in CDCl₃ shows signals around 11.37 (s, br, 1H, N-H), 8.61 (s, 1H), 7.55 (s, 1H), and 6.50 (br, 1H) ppm.[12][15] |
| HPLC | Purity is typically assessed by reverse-phase HPLC. A common method uses a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid.[16][17] Purity levels of >98% are commercially available.[4] |
| Mass Spectrometry | Electrospray ionization (ESI) mass spectrometry should show the molecular ion peaks corresponding to the isotopic distribution of bromine: [M+H]⁺ at m/z 197 and 199 with approximately equal intensity.[13][18] |
| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch (typically broad, around 3100-3400 cm⁻¹) and C=C/C=N stretching vibrations in the aromatic region (approx. 1400-1600 cm⁻¹). |
PART 4: Applications in Drug Development
5-Bromo-7-azaindole is not primarily developed for its own therapeutic effect but as a crucial building block for high-value, targeted therapies. Its pre-functionalized core allows for efficient late-stage diversification in complex syntheses.
Key Intermediate for Venetoclax (ABT-199)
Venetoclax is a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, a groundbreaking therapy for certain types of leukemia and lymphoma.[19][20] 5-Bromo-7-azaindole is a key starting material for constructing the azaindole portion of the final drug molecule. The synthesis often involves a Suzuki or other palladium-catalyzed cross-coupling reaction at the 5-position to build the complex aryl-aryl ether linkage central to Venetoclax's structure.[21][22]
Scaffold for Kinase Inhibitors
The 7-azaindole moiety is an excellent "hinge-binder" for ATP-competitive kinase inhibitors.[2][23] The N-H group and the pyridine nitrogen form a bidentate hydrogen bond pair with the kinase hinge region, a critical interaction for potent inhibition. 5-Bromo-7-azaindole serves as a versatile starting point for synthesizing libraries of kinase inhibitors targeting various kinases, including:
-
Anaplastic Lymphoma Kinase (ALK) [24]
The bromine at the C5 position allows for the introduction of various substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore the structure-activity relationship (SAR) and optimize potency and selectivity.[24]
Workflow for Application in Kinase Inhibitor Synthesis
Caption: General synthetic scheme for creating 3,5-disubstituted 7-azaindole kinase inhibitors.
PART 5: Biological Activity and Mechanism of Action
While its primary value is as a synthetic intermediate, 5-Bromo-7-azaindole itself has been reported to possess intrinsic biological activity.
Anticancer Properties
Some commercial suppliers note that 5-Bromo-7-azaindole exhibits cytotoxicity against human ovarian carcinoma cells.[8] The proposed mechanisms for this anticancer activity include the inhibition of ATP synthase and the subsequent disruption of DNA and RNA synthesis, which are essential for cell division.[8] However, these claims should be approached with caution as they are not extensively detailed in peer-reviewed primary literature.
More robustly, derivatives of 5-Bromo-7-azaindole have shown significant and well-characterized antitumor activity. For example, novel derivatives of 5-bromo-7-azaindolin-2-one were found to be potent cytotoxic agents against several cancer cell lines, including HepG2 (liver), A549 (lung), and Skov-3 (ovarian), with IC₅₀ values significantly lower than the reference drug Sunitinib.[18] The broader class of 7-azaindole derivatives has demonstrated efficacy against cancer through various mechanisms, including the inhibition of kinases and the DEAD-box helicase DDX3.[25][26]
PART 6: Safety, Handling, and Storage
Proper handling of 5-Bromo-7-azaindole is crucial in a laboratory setting. It is classified as harmful and an irritant.
Hazard Information
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation).[7][9]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][9]
Handling and Storage Recommendations
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place. Some suppliers recommend storage at 10°C - 25°C or under an inert atmosphere like Argon.[7][8]
Conclusion
5-Bromo-7-azaindole (CAS 183208-35-7) is more than a simple chemical reagent; it is a strategic intermediate that has enabled the development of next-generation targeted therapies. Its unique structure, combining the hinge-binding capability of the 7-azaindole core with the synthetic versatility of a bromine handle, makes it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and reactivity is fundamental for professionals engaged in the discovery and development of novel therapeutics, particularly in the fields of oncology and kinase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Bromo-7-azaindole | 183208-35-7 [chemicalbook.com]
- 7. 5-Bromo-7-azaindole | CymitQuimica [cymitquimica.com]
- 8. 5-Bromo-7-azaindole | 183208-35-7 | FB10243 | Biosynth [biosynth.com]
- 9. 183208-35-7 | 5-Bromo-7-azaindole | Venetoclax | Ambeed.com [ambeed.com]
- 10. Page loading... [guidechem.com]
- 11. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 13. chemwhat.com [chemwhat.com]
- 14. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 15. 5-Bromo-7-azaindole(183208-35-7) 1H NMR [m.chemicalbook.com]
- 16. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. 5-Bromo-7-azaindole | SIELC Technologies [sielc.com]
- 18. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arborpharmchem.com [arborpharmchem.com]
- 20. CN108997340B - Synthetic method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. CN107033142A - A kind of synthetic method of Venetoclax key intermediates - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for 5-bromo-7-azaindole derivatives
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-7-Azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Bromo-7-Azaindole
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and engage in crucial hydrogen bonding interactions within the active sites of protein kinases.[1][2] The introduction of a bromine atom at the 5-position, yielding 5-bromo-7-azaindole, creates a versatile and highly valuable intermediate. This bromine substituent not only modulates the electronic properties of the heterocyclic core but also serves as a synthetic handle for introducing further molecular complexity through cross-coupling reactions.[3][4]
Consequently, 5-bromo-7-azaindole is a key building block in the synthesis of numerous therapeutic agents, including potent kinase inhibitors for cancer therapy such as Vemurafenib and Veliparib (ABT-888).[4][5][6] Its applications also extend into materials science, where its unique electronic properties are explored for creating organic semiconductors and fluorescent probes.[3][4]
Given its critical role, the unambiguous structural confirmation and purity assessment of 5-bromo-7-azaindole and its derivatives are paramount. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—used to thoroughly characterize this important class of compounds. We will delve into the causality behind experimental choices, present expected data, and provide validated protocols to ensure scientific integrity.
Molecular Structure of 5-Bromo-7-Azaindole
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.
Caption: Chemical structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of 5-bromo-7-azaindole derivatives in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments provides a self-validating system for complete structural assignment.[7][8]
¹H NMR Spectroscopy
Proton (¹H) NMR provides information on the number of different types of protons and their connectivity. For the 5-bromo-7-azaindole core, distinct signals are expected for the protons on the pyrrole and pyridine rings.
Expertise & Experience: The electron-withdrawing nature of the pyridine nitrogen and the bromine atom significantly influences the chemical shifts of the aromatic protons, pushing them downfield. The broad singlet observed for the N-H proton is characteristic of pyrrole-like nitrogens and is often the most downfield signal, its position being sensitive to solvent and concentration.
Expected ¹H NMR Data
| Proton | Multiplicity | Typical Chemical Shift (δ) in CDCl₃ | Reference |
| N-H | broad singlet | ~11.37 ppm | [9] |
| H6 | singlet | ~8.61 ppm | [9] |
| H4 | singlet | ~7.55 ppm | [9] |
| H2/H3 | broad signals | ~9.10 / 6.50 ppm | [9] |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and specific derivative.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the 5-bromo-7-azaindole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard ¹H spectrum using a 90° pulse.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
¹³C NMR Spectroscopy
Carbon (¹³C) NMR spectroscopy provides information about the different carbon environments in the molecule.
Expertise & Experience: The carbon directly attached to the bromine (C5) will show a characteristic upfield shift compared to its non-brominated analogue due to the "heavy atom effect". The chemical shifts of the carbons in the pyridine ring are typically found further downfield than those in the pyrrole ring due to the influence of the electronegative nitrogen atom.
Expected ¹³C NMR Data (Predicted Ranges)
| Carbon | Typical Chemical Shift (δ) Range |
| C2 | 125-135 ppm |
| C3 | 100-110 ppm |
| C3a | 145-155 ppm |
| C4 | 120-130 ppm |
| C5 | 110-120 ppm |
| C6 | 140-150 ppm |
| C7a | 145-155 ppm |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of a compound. For halogenated compounds, MS provides a highly distinctive signature.
Expertise & Experience: The most critical diagnostic feature for a mono-brominated compound like 5-bromo-7-azaindole is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 mass-to-charge units (m/z), which is a definitive confirmation of the presence of a single bromine atom.[10]
Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol |
| Exact Mass ([M]⁺ for C₇H₅⁷⁹BrN₂) | 195.9636 |
| Exact Mass ([M+H]⁺ for C₇H₆⁷⁹BrN₂⁺) | 196.9714 |
| Isotopic Pattern | Two peaks at m/z [M]⁺ and [M+2]⁺ with ~1:1 intensity ratio |
Experimental Protocol: HRMS (ESI-Q-TOF) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution directly or via a liquid chromatography system.
-
Set the ESI source parameters: Capillary voltage (~3.0 kV), Cone voltage (~30 V), Desolvation temperature (~500°C).[11]
-
Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).
-
-
Data Analysis:
-
Identify the [M+H]⁺ ion cluster.
-
Verify the ~1:1 intensity ratio for the ⁷⁹Br and ⁸¹Br isotopic peaks.
-
Compare the measured exact mass to the theoretical mass. The mass error should be less than 5 ppm for confident elemental composition confirmation.[11]
-
Visualization: Mass Spectrometry Workflow
Caption: A typical workflow for high-resolution mass spectrometry analysis.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the presence of key functional groups within a molecule.
Expertise & Experience: For 5-bromo-7-azaindole, the most characteristic absorption bands are the N-H stretch from the pyrrole ring, which appears as a relatively sharp band at high wavenumbers, and a series of absorptions in the 1600-1400 cm⁻¹ region, which are characteristic of the stretching vibrations of the aromatic C=C and C=N bonds within the fused heterocyclic system.[12][13]
Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (pyrrole) | Stretch | 3500 - 3300 |
| C-H (aromatic) | Stretch | 3150 - 3000 |
| C=C / C=N (ring) | Stretch | 1650 - 1400 |
| C-H (aromatic) | Bend (out-of-plane) | 900 - 675 |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.
Expertise & Experience: The 7-azaindole core is a chromophore that absorbs UV radiation, promoting electrons from bonding (π) to anti-bonding (π*) molecular orbitals. The absorption maxima (λ_max) are sensitive to the solvent polarity and substitution on the ring.[14] The absorption spectra of 7-azaindole and its derivatives are typically red-shifted compared to native indole.[14][15]
Expected UV-Vis Absorption Data
| Compound Class | Typical λ_max Range (in non-polar solvent) |
| 7-Azaindole Derivatives | 270 - 300 nm |
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, cyclohexane). Prepare a dilute solution (micromolar concentration) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matched quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Scan a spectrum over a range of approximately 200-400 nm.
-
-
Data Analysis: The instrument records the absorbance as a function of wavelength. Identify the wavelength(s) of maximum absorbance (λ_max).
Comprehensive Characterization Workflow
The synergy of these spectroscopic techniques provides a robust and self-validating system for the complete characterization of 5-bromo-7-azaindole derivatives, which is essential for quality control in drug development and materials science research.
Caption: The multi-technique approach for comprehensive characterization.
Conclusion
The structural characterization of 5-bromo-7-azaindole and its derivatives is a critical step in their journey from laboratory synthesis to high-value applications in pharmaceuticals and materials science. A multi-faceted spectroscopic approach is indispensable. NMR spectroscopy provides the definitive structural map, high-resolution mass spectrometry confirms the elemental composition with an unmistakable bromine signature, IR spectroscopy verifies the presence of key functional groups, and UV-Vis spectroscopy sheds light on the electronic properties of the conjugated system. By judiciously applying these techniques and understanding the causality behind their experimental protocols, researchers can ensure the identity, purity, and quality of these vital chemical entities with the highest degree of scientific confidence.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. innospk.com [innospk.com]
- 6. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. rsc.org [rsc.org]
- 9. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 7-Azaindole (271-63-6) IR Spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Pyrrolopyridines for Drug Discovery
Introduction: The Privileged Scaffold of Pyrrolopyridines in Medicinal Chemistry
Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic heteroaromatic compounds that have garnered significant attention in the field of medicinal chemistry.[1][2] Their structural resemblance to purines allows them to effectively mimic the natural ligands of various enzymes, particularly kinases, making them a "privileged scaffold" in drug design.[3] This unique characteristic has led to the development of numerous pyrrolopyridine-based therapeutics for a wide range of diseases, including cancer, inflammatory disorders, and viral infections.[4] The biological activity and ultimate therapeutic success of these compounds are intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile.
This technical guide provides a comprehensive overview of the key physicochemical properties of substituted pyrrolopyridines, offering insights into their experimental determination and the profound impact of chemical substitutions on these characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the drug-like properties of this important class of molecules.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug candidate's bioavailability and formulability. For a compound to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor solubility can lead to low and erratic absorption, hindering the development of an effective oral therapeutic.
Causality Behind Experimental Choices
The choice of solubility assay often depends on the stage of drug discovery. In early discovery, high-throughput screening methods are favored to quickly assess large numbers of compounds. As a candidate progresses, more rigorous, lower-throughput methods are employed to obtain a more accurate, thermodynamically-driven measurement.
Experimental Protocols
1.2.1. High-Throughput Kinetic Solubility Assay (Turbidimetric Method)
This method is ideal for early-stage drug discovery due to its speed and low compound consumption.[5] It measures the concentration at which a compound, upon addition from a DMSO stock solution into an aqueous buffer, begins to precipitate.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well clear bottom plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C). Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background.
1.2.2. Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the "gold standard."[3] It is more time-consuming but provides a more accurate representation of a compound's intrinsic solubility.
Step-by-Step Methodology:
-
Compound Addition: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A standard calibration curve is used for accurate quantification.
Impact of Substitution on Pyrrolopyridine Solubility
The solubility of the pyrrolopyridine core can be significantly modulated by the introduction of various substituents.
| Substitution Pattern | Effect on Solubility | Rationale | Reference |
| Introduction of polar groups (-OH, -NH2, -COOH) | Increases | Enhances hydrogen bonding with water molecules. | [6] |
| Addition of ionizable groups | pH-dependent increase | At a pH where the group is ionized, the charged species has greater aqueous solubility. | [5] |
| Increasing alkyl chain length or aromatic rings | Decreases | Increases the lipophilicity and reduces favorable interactions with water. | [7] |
| Introduction of a nitrogen atom into an aromatic ring (aza-substitution) | Generally increases | The nitrogen atom can act as a hydrogen bond acceptor, increasing hydrophilicity. | [8] |
Lipophilicity: Balancing Membrane Permeability and Off-Target Effects
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences a drug's absorption, distribution, and potential for off-target toxicity. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, or the distribution coefficient (logD) at a specific pH.
Causality Behind Experimental Choices
The choice between logP and logD determination depends on the ionization state of the molecule. For non-ionizable compounds, logP is sufficient. However, for ionizable compounds like many pyrrolopyridine derivatives, logD at physiological pH (7.4) is a more relevant parameter as it accounts for both the neutral and ionized forms.
Experimental Protocols
2.2.1. HPLC-Based logP/logD Determination
This is a rapid and widely used method that correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity.[2][9]
Step-by-Step Methodology:
-
System Preparation: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (at the desired pH for logD) and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known logP/logD values to create a calibration curve by plotting their retention times against their literature logP/logD values.
-
Sample Analysis: Inject the test compound and record its retention time.
-
Calculation: Determine the logP/logD of the test compound by interpolating its retention time on the calibration curve.
2.2.2. Shake-Flask logP/logD Determination
This is the traditional and most direct method for measuring lipophilicity.[10]
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (pH 7.4 for logD) and the aqueous buffer with n-octanol.
-
Partitioning: Add a known amount of the test compound to a vial containing equal volumes of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Shake the vial for a sufficient time to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV, LC-MS/MS).
-
Calculation: Calculate the logP or logD using the formula: logP/D = log ([Concentration in octanol] / [Concentration in aqueous phase]).
Impact of Substitution on Pyrrolopyridine Lipophilicity
The lipophilicity of the pyrrolopyridine scaffold is highly tunable through substitution.
| Substitution Pattern | Effect on Lipophilicity (logP/logD) | Rationale | Reference |
| Addition of alkyl or aryl groups | Increases | These groups are non-polar and increase the overall hydrophobicity of the molecule. | [7] |
| Introduction of halogens (F, Cl, Br, I) | Increases | Halogens are lipophilic, with the effect increasing with the size of the halogen. | [11] |
| Addition of polar functional groups (-OH, -NH2, -COOH) | Decreases | These groups increase the polarity of the molecule and its affinity for the aqueous phase. | [6] |
| N-oxidation of the pyridine ring | Decreases | The N-oxide group is highly polar and significantly reduces lipophilicity. | [8] |
Ionization Constant (pKa): The Key to Understanding In Vivo Behavior
The ionization constant (pKa) is the pH at which a molecule is 50% ionized and 50% in its neutral form.[12] For drug candidates, pKa is a critical parameter as it influences solubility, permeability, and binding to the target protein. Most drugs are weak acids or bases, and their ionization state in different physiological compartments (e.g., stomach, intestine, blood) dictates their ADME properties.
Causality Behind Experimental Choices
Potentiometric titration is a robust and accurate method for pKa determination, providing reliable data for lead optimization.[13] It is particularly useful for compounds with single or multiple ionizable centers.
Experimental Protocol: Potentiometric Titration
This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting pH change.[1]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a stirrer. Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization. For more accurate determination, the first derivative of the titration curve can be calculated.
Impact of Substitution on Pyrrolopyridine pKa
The basicity of the pyrrolopyridine nucleus, primarily due to the nitrogen atom in the pyridine ring, can be modulated by substituents.
| Substitution Pattern | Effect on pKa (Pyridine Nitrogen) | Rationale | Reference |
| Electron-donating groups (e.g., -CH3, -OCH3) | Increases | These groups increase the electron density on the pyridine nitrogen, making it more basic. | [13] |
| Electron-withdrawing groups (e.g., -Cl, -NO2) | Decreases | These groups decrease the electron density on the pyridine nitrogen, making it less basic. | [13] |
| Substitution on the pyrrole nitrogen | Can have a modest effect | Depending on the nature of the substituent, it can indirectly influence the electronic properties of the pyridine ring. | [14] |
Metabolic Stability: Predicting In Vivo Clearance
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver.[15] Poor metabolic stability leads to rapid clearance from the body, resulting in a short duration of action and potentially the formation of toxic metabolites.
Causality Behind Experimental Choices
In vitro assays using human liver microsomes (HLM) are a standard in early drug discovery to assess metabolic stability.[16] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. These assays provide a good initial indication of a compound's likely in vivo metabolic fate.
Experimental Protocol: In Vitro Metabolic Stability Assay with Human Liver Microsomes
This assay measures the rate of disappearance of a parent compound when incubated with HLM in the presence of necessary cofactors.[17]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the reaction mixture and the test compound solution (typically at a low concentration, e.g., 1 µM) to 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time-Course Incubation: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Impact of Substitution on Pyrrolopyridine Metabolic Stability
The metabolic stability of pyrrolopyridines can be enhanced by strategic substitutions that block or hinder the sites of metabolism.
| Substitution Pattern | Effect on Metabolic Stability | Rationale | Reference |
| Introduction of blocking groups (e.g., fluorine, methyl) at metabolically liable positions | Increases | These groups can sterically hinder the approach of metabolizing enzymes or alter the electronic properties of the site, making it less susceptible to metabolism. | [18] |
| Replacement of a metabolically labile group with a more stable isostere | Increases | For example, replacing an ester with an amide can improve metabolic stability. | [6] |
| Introduction of electron-withdrawing groups | Can increase or decrease | The effect is complex and depends on the specific site of metabolism and the enzyme involved. | [14] |
Conclusion: A Holistic Approach to Optimizing Pyrrolopyridine Drug Candidates
The successful development of pyrrolopyridine-based drugs hinges on a deep understanding and careful optimization of their physicochemical properties. This guide has outlined the fundamental principles and experimental methodologies for assessing the solubility, lipophilicity, pKa, and metabolic stability of substituted pyrrolopyridines. By systematically evaluating the impact of various substituents on these key parameters, medicinal chemists can rationally design molecules with improved ADME profiles, ultimately increasing the probability of advancing potent and effective drug candidates to the clinic. A holistic and iterative approach, integrating both experimental data and in silico predictions, is paramount to navigating the complex interplay of these properties and unlocking the full therapeutic potential of the versatile pyrrolopyridine scaffold.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 7. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. japsonline.com [japsonline.com]
- 15. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the IUPAC Nomenclature of C7H5BrN2 Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise and unambiguous naming of chemical compounds is a cornerstone of scientific research and development, particularly within the pharmaceutical industry. The molecular formula C7H5BrN2 represents a diverse array of structural isomers, each with the potential for unique pharmacological activity. This guide provides a comprehensive framework for the systematic naming of these derivatives according to the rigorous standards set by the International Union of Pure and Applied Chemistry (IUPAC). By adhering to these internationally recognized principles, researchers can ensure clarity, avoid ambiguity, and facilitate seamless collaboration and information exchange across the global scientific community.
Part 1: Foundational Principles of IUPAC Nomenclature for Heterocyclic Systems
The nomenclature of complex organic molecules, such as the derivatives of C7H5BrN2, is built upon a hierarchical set of rules. For heterocyclic compounds, these rules provide a systematic method for identifying the parent ring system, numbering its atoms, and correctly placing and naming all substituents.
Identification of the Principal Heterocyclic System
The molecular formula C7H5BrN2 suggests a bicyclic aromatic structure. One of the most common and medicinally relevant scaffolds fitting this description is benzimidazole .[1][2] This system consists of a benzene ring fused to an imidazole ring.[1] The correct identification of this parent structure is the critical first step in the naming process.
Figure 1. Standard IUPAC numbering of the benzimidazole ring system.
The Principle of Lowest Locants
Once the parent heterocycle is established, the ring must be numbered to assign positions to the substituents. The overriding principle is the assignment of the lowest possible numbers (locants) to the substituents.[3][4][5]
Systematic Protocol for Locant Assignment:
-
Identify all substituents: For a C7H5BrN2 derivative, the key substituent is the bromine atom.
-
Number the ring system: Number the atoms of the parent ring system according to IUPAC rules for fused heterocycles.[6] For benzimidazole, numbering starts with one of the nitrogen atoms and proceeds around the ring.
-
Assign locants to substituents: Note the number of the carbon or nitrogen atom to which each substituent is attached.
-
Compare numbering schemes: If there are multiple ways to number the ring, the scheme that provides the lowest locant set for the substituents at the first point of difference is chosen.[3][4][5]
Part 2: Application of IUPAC Rules to C7H5BrN2 Isomers
With the foundational principles established, we can now apply them to the specific case of C7H5BrN2 derivatives. The primary variables are the position of the bromine atom and, in some cases, the position of a hydrogen atom on a nitrogen, which defines the tautomeric form.
Naming Bromobenzonitrile Isomers
One possible structural isomer of C7H5BrN2 is aminobromobenzonitrile. For example, 2-amino-5-bromobenzonitrile .[7] In this case, the parent structure is benzonitrile, and the substituents are an amino group and a bromine atom. The numbering of the benzene ring follows standard IUPAC rules, giving the lowest possible locants to the principal functional group (the nitrile).
Naming Bromobenzimidazole Isomers
For derivatives based on the benzimidazole scaffold, the position of the bromine atom is indicated by a number.
Example: 5-Bromo-1H-benzimidazole
Figure 2. Logical workflow for the systematic naming of a substituted benzimidazole.
In this example, the bromine atom is located at the 5-position of the benzimidazole ring. The "1H" designation is crucial as it specifies that a hydrogen atom is attached to the nitrogen at position 1, thus defining the specific tautomer.[3]
Handling Multiple Substituents
In drug development, it is common to encounter derivatives with multiple substituents.[8][9][10] In such cases, the substituents are listed in alphabetical order, preceded by their respective locants.[4][5]
Table 1: Alphabetical Prioritization of Common Substituents
| Substituent | IUPAC Prefix |
| Bromo | Bromo- |
| Chloro | Chloro- |
| Cyano | Cyano- |
| Nitro | Nitro- |
| Methyl | Methyl- |
Part 3: Synthesis and Characterization in a Drug Discovery Context
The unambiguous naming of C7H5BrN2 derivatives is of paramount importance in the synthesis and characterization stages of drug discovery.[11][12]
Synthetic Pathways
The synthesis of specific brominated benzimidazole derivatives often involves the condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid or aldehyde.[1][11] The precise isomer obtained is dictated by the substitution pattern of the starting materials.
Experimental Protocol: General Synthesis of a Substituted Benzimidazole
-
Reaction Setup: A substituted o-phenylenediamine and a suitable carbonyl-containing compound are dissolved in an appropriate solvent.
-
Catalysis: A catalyst, such as an acid, may be added to facilitate the condensation reaction.
-
Reaction Conditions: The mixture is typically heated under reflux for a specified period.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated and purified, often by recrystallization or chromatography.
Structural Characterization
The synthesized compounds must be rigorously characterized to confirm their structure.[1][2][12] This is where the importance of correct IUPAC nomenclature becomes evident, as the naming corresponds to a unique and verifiable molecular architecture.
Table 2: Common Spectroscopic Techniques for Structural Elucidation
| Technique | Information Provided |
| ¹H NMR | Number and connectivity of hydrogen atoms |
| ¹³C NMR | Number and types of carbon atoms |
| Mass Spectrometry | Molecular weight and fragmentation pattern |
| Infrared (IR) Spectroscopy | Presence of specific functional groups |
The data obtained from these techniques allows researchers to definitively assign the structure and, therefore, the correct IUPAC name to the synthesized compound.
Conclusion: The Imperative of Precision
In the high-stakes field of drug development, precision in every detail is non-negotiable. The systematic application of IUPAC nomenclature for C7H5BrN2 derivatives provides an essential framework for clear communication, ensuring that experimental results are reproducible and that the scientific record is accurate and unambiguous. A thorough understanding and consistent application of these rules are fundamental skills for any researcher or scientist dedicated to advancing the frontiers of medicinal chemistry.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 4. phclub15.wordpress.com [phclub15.wordpress.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. acdlabs.com [acdlabs.com]
- 7. 2-Amino-5-bromobenzonitrile | C7H5BrN2 | CID 429740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 5-bromo-1H-pyrrolo[2,3-b]pyridine: A Cornerstone Scaffold for Kinase Inhibitor Discovery
Abstract
5-Bromo-1H-pyrrolo[2,3-b]pyridine, also widely known as 5-bromo-7-azaindole, is a pivotal heterocyclic building block in modern medicinal chemistry. Its structural resemblance to the purine core of ATP, combined with the versatile reactivity of its bromide substituent, has established it as a "privileged scaffold" in the design of targeted therapeutics, particularly protein kinase inhibitors. This guide provides an in-depth analysis of its fundamental properties, synthesis, reactivity, and critical applications in drug discovery, offering a technical resource for researchers and professionals in pharmaceutical development.
Core Molecular and Physicochemical Properties
5-Bromo-1H-pyrrolo[2,3-b]pyridine is a crystalline solid at room temperature, possessing a unique bicyclic aromatic structure where a pyrrole ring is fused to a pyridine ring. This fusion imparts specific electronic properties that are crucial for its function in biological systems.
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₅BrN₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 197.04 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 183208-35-7 | --INVALID-LINK--, --INVALID-LINK-- |
| Synonyms | 5-Bromo-7-azaindole | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to yellow or orange powder/crystal | --INVALID-LINK-- |
The planar structure of the azaindole skeleton is a key feature, facilitating π-stacking interactions within the ATP-binding pockets of kinases.[1][2] In the solid state, molecules of 5-bromo-1H-pyrrolo[2,3-b]pyridine form inversion dimers through intermolecular N—H···N hydrogen bonds between the pyrrole proton and the pyridine nitrogen.[1][2]
Spectroscopic Characterization: A Fingerprint of the Molecule
Definitive identification and purity assessment of 5-bromo-1H-pyrrolo[2,3-b]pyridine rely on a combination of spectroscopic techniques. Below are representative data that define its structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide a complete map of the carbon-hydrogen framework.
Table 2: NMR Spectroscopic Data (in DMF-d₇) [1]
| Nucleus | Chemical Shift (δ, ppm) | Key Assignments & Couplings |
| ¹H NMR | 11.91 (bs, 1H) | HN¹ (pyrrole N-H) |
| 8.30 (d, J = 2.2 Hz, 1H) | HC⁶ | |
| 8.20 (d, J = 2.0 Hz, 1H) | HC⁴ | |
| 7.63 (t, J = 2.8 Hz, 1H) | HC² | |
| 6.50 (m, 1H) | HC³ | |
| ¹³C NMR | 147.5 | C⁸ (C7a) |
| 142.9 | C⁶ | |
| 130.3 | C⁴ | |
| 128.2 | C² | |
| 122.1 | C⁷ (C3a) | |
| 111.1 | C⁵ (C-Br) | |
| 100.0 | C³ |
Note: Numbering of the heterocyclic system may vary. The data presented is consistent with the source publication.[1]
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
-
Mass Spectrometry: GC-MS analysis confirms the molecular weight with a characteristic isotopic pattern for bromine.[3]
-
Infrared Spectroscopy: The IR spectrum would prominently feature a sharp N-H stretching band from the pyrrole ring, typically around 3100-3400 cm⁻¹, along with characteristic C-H and C=C/C=N stretching frequencies of the aromatic system.[3]
Synthesis Strategies
5-Bromo-1H-pyrrolo[2,3-b]pyridine is commercially available, but understanding its synthesis is crucial for the development of novel derivatives. The primary approaches involve either the construction of the azaindole ring system with the bromine atom already in place or the late-stage bromination of a pre-formed 1H-pyrrolo[2,3-b]pyridine scaffold.
Workflow: Synthesis via Fischer Indole Cyclization
One robust method for creating substituted azaindole scaffolds is the Fischer indole synthesis. This approach allows for the construction of the pyrrole ring onto a functionalized pyridine precursor.
Caption: Fischer Indole Synthesis workflow for 5-bromo-7-azaindoles.
This method is particularly valuable for producing 2,3-disubstituted 5-bromo-7-azaindole derivatives by choosing the appropriate ketone or aldehyde starting material.[4] The reaction is typically carried out in a strong acid, like polyphosphoric acid (PPA), at elevated temperatures.[4]
Chemical Reactivity and Application in Synthesis
The true power of 5-bromo-1H-pyrrolo[2,3-b]pyridine as a building block lies in its versatile reactivity. The molecule offers three primary sites for functionalization: the C5-Br bond, the pyrrole N-H, and to a lesser extent, the C3 position of the pyrrole ring.
Palladium-Catalyzed Cross-Coupling Reactions at C5
The bromine atom at the C5 position is perfectly poised for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern drug synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) introduces diverse aromatic substituents. This is a widely used strategy to explore the Structure-Activity Relationship (SAR) of kinase inhibitors.[5]
-
Sonogashira Coupling: Reaction with terminal alkynes introduces an ethynyl moiety, a key functional group for extending the molecule and acting as a linchpin for further chemistry.[6]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, attaching various amine-containing fragments to the azaindole core.
Protocol: Sonogashira Coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine
The following protocol outlines a typical procedure for introducing an alkyne at the C5 position, a key step in the synthesis of many kinase inhibitors.[6]
-
Reaction Setup: To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a suitable solvent (e.g., DMF or dioxane), add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq.).
-
Catalyst & Base: Add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq.), a copper(I) co-catalyst like CuI (0.1 eq.), and a suitable base, typically an amine like triethylamine or diisopropylethylamine (2-3 eq.).
-
Reaction Conditions: The mixture is degassed and stirred under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature ranging from room temperature to 80 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup & Purification: Upon completion, the reaction is quenched, extracted with an organic solvent, and purified by column chromatography to yield the 5-alkynyl-1H-pyrrolo[2,3-b]pyridine product.
N-H Functionalization
The pyrrole nitrogen is nucleophilic and can be functionalized through N-arylation or N-alkylation reactions. While direct N-arylation can be achieved under Chan-Lam coupling conditions using boronic acids and a copper catalyst, protection of the N-H group (e.g., with a benzenesulfonyl group) is often employed to direct reactivity towards the C5-Br position first.[5][7]
Application in Drug Discovery: The 7-Azaindole Scaffold in Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of adenine, the core component of ATP. This structural mimicry allows it to bind effectively to the ATP-binding site of protein kinases.[8] The pyrrole N-H and the pyridine N7 act as a hydrogen bond donor and acceptor, respectively, forming two critical hydrogen bonds with the "hinge" region of the kinase domain.[9][10][11] This bidentate binding motif anchors the inhibitor, providing a foundation for high-potency inhibition.
Case Study: Vemurafenib (Zelboraf®) and the RAF-MEK-ERK Pathway
Vemurafenib is a potent inhibitor of the B-RAF V600E mutant kinase and an FDA-approved treatment for late-stage melanoma.[12] Its discovery was a landmark in fragment-based drug design, starting from the 7-azaindole scaffold. The core of Vemurafenib is a functionalized 1H-pyrrolo[2,3-b]pyridine ring system.
The B-RAF kinase is a central component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer, driving cell proliferation and survival.
Caption: Inhibition of the B-RAF pathway by a 7-azaindole-based drug.
The 5-bromo-7-azaindole intermediate is critical for synthesizing such inhibitors, where the bromine is replaced, often via a Suzuki coupling, with a substituted aryl group that occupies a hydrophobic pocket in the kinase, thereby conferring potency and selectivity.
Conclusion
5-Bromo-1H-pyrrolo[2,3-b]pyridine is far more than a simple chemical reagent; it is a validated and highly effective scaffold for the rational design of potent and selective kinase inhibitors. Its well-defined molecular properties, predictable reactivity in cornerstone synthetic reactions, and proven ability to anchor ligands in the ATP binding site make it an indispensable tool for drug discovery professionals. Continued exploration of its chemistry will undoubtedly lead to the development of next-generation targeted therapies.
References
- 1. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling | MDPI [mdpi.com]
The Synthetic Keystone: A Technical Guide to 5-Bromo-7-Azaindole for Advanced Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Azaindole Scaffold and the Significance of 5-Bromo-7-Azaindole
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the natural purine structure and interact with a wide array of biological targets. Its derivatives are central to the development of novel therapeutics, particularly in oncology. Within this important class of molecules, 5-bromo-7-azaindole (CAS No. 183208-35-7) has emerged as a critical building block. The strategic placement of a bromine atom on the azaindole core provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of 5-bromo-7-azaindole, from its fundamental properties and synthesis to its application as a key intermediate in the synthesis of targeted therapies like the BRAF inhibitor, Vemurafenib.
Part 1: Nomenclature and Physicochemical Properties
A clear understanding of a compound's nomenclature and physical characteristics is fundamental for its effective use in a research and development setting.
Synonyms and Identifiers
5-Bromo-7-azaindole is known by several names in chemical literature and commercial catalogs. Recognizing these synonyms is crucial for comprehensive literature searches and procurement.
-
Systematic Name: 5-bromo-1H-pyrrolo[2,3-b]pyridine[1]
-
Common Synonyms: 5-Bromo-7-azaindole[2][3], 5-BROMO AZAINDOLE[2]
-
Other Identifiers:
Physicochemical Data
The physical and chemical properties of 5-bromo-7-azaindole are summarized in the table below. These data are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 183208-35-7 | [2][3] |
| Molecular Formula | C₇H₅BrN₂ | [2][3] |
| Molecular Weight | 197.03 g/mol | [1] |
| Appearance | White to yellow or light brown crystalline powder/solid. | [2][4] |
| Melting Point | 176-180 °C | [5] |
| Boiling Point | 357.4±42.0 °C (Predicted) | [5] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like methyl acetate and DCM.[2][4] | |
| InChI Key | LPTVWZSQAIDCEB-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CNC2=NC=C(C=C21)Br | [2] |
Part 2: Synthesis of 5-Bromo-7-Azaindole
The synthesis of 5-bromo-7-azaindole can be approached through several routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, scalability, and desired purity. Below are two distinct, field-proven protocols.
Synthesis from 2-Amino-3-methyl-5-bromopyridine
This route involves the construction of the pyrrole ring onto a pre-brominated pyridine starting material. It is a multi-step process that offers a reliable method for obtaining the target compound.
This synthesis begins with the oxidation of the amino group on the pyridine ring to a nitro group. This is a key transformation as the nitro group, in conjunction with the adjacent methyl group, facilitates the subsequent cyclization to form the pyrrole ring. The use of Caro's acid (a mixture of concentrated sulfuric acid and hydrogen peroxide) is a powerful oxidizing system for this purpose. The subsequent steps involve condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to build the necessary carbon framework, followed by a reductive cyclization to yield the final azaindole structure.
Caption: Synthesis of 5-bromo-7-azaindole from a pyridine precursor.
Step 1: Preparation of 2-Nitro-3-methyl-5-bromopyridine [4]
-
In an ice-water bath, cautiously add 2-amino-3-methyl-5-bromopyridine (10.8 g, 57.8 mmol) to concentrated sulfuric acid (60 mL) under mechanical stirring, ensuring the temperature is maintained below 5°C.
-
Slowly add pre-cooled Caro's acid (a mixture of 86.4 mL hydrogen peroxide and 179.2 mL concentrated sulfuric acid) dropwise, keeping the temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring overnight.
-
Carefully pour the reaction mixture into a mixture of ice and water.
-
Adjust the pH to alkaline using sodium hydroxide, which will cause a solid to precipitate.
-
Filter the precipitate, wash the filter cake with cold water, and dry under vacuum to yield 2-nitro-3-methyl-5-bromopyridine.
Step 2 & 3: Formation of 5-Bromo-7-azaindole [6] Note: The patent describes the subsequent steps involving condensation with pyrrolidine and DMF-DMA, followed by reductive cyclization with a Raney Nickel/hydrazine hydrate system to form the final product. Specific experimental quantities for these latter steps are proprietary to the patent but follow established chemical principles for azaindole synthesis.
Synthesis via Bromination of 7-Azaindole
An alternative approach is the direct bromination of the commercially available 7-azaindole. This method requires careful control of reaction conditions to ensure regioselectivity at the 5-position.
This process first protects the pyrrole ring from bromination by reacting 7-azaindole with sodium hydrogen sulfite to form a dihydro-7-azaindole-2-sodium sulfonate adduct. This intermediate then undergoes regioselective bromination at the 5-position. The final step involves the removal of the sulfonate protecting group under alkaline conditions to regenerate the aromatic azaindole ring system, now brominated at the desired position. This method is advantageous as it starts from a readily available precursor and offers high yield and purity.[7]
Caption: Synthesis of 5-bromo-7-azaindole via direct bromination.
-
Protection: In a 100L reaction kettle, add 7-azaindole (5 kg) and ethanol (10 kg). Add an aqueous solution of sodium hydrogen sulfite (10 kg in 40 kg water) and stir at room temperature for 24 hours. The upper aqueous layer containing dihydro-7-azaindole-2-sodium sulfonate is used directly in the next step.
-
Bromination: Cool the reaction solution to 10-15°C and slowly add bromine dropwise. Maintain this temperature and stir until the starting material is consumed (monitored by HPLC).
-
Deprotection & Isolation: Add sodium hydroxide (2.5 kg) to the reaction mixture and stir at room temperature for 2 hours. A gray solid will precipitate.
-
Filter the solid, wash, and dry to obtain the crude product.
-
Recrystallization: Add the crude product (approx. 7 kg) to toluene (80 kg) with activated carbon (0.8 kg). Reflux for 30 minutes, then filter while hot. Allow the filtrate to cool to crystallize. Filter the crystals to obtain pure 5-bromo-7-azaindole (yield: ~83.8%, purity: >99.3%).[7]
Part 3: Applications in Drug Development - The Synthesis of Vemurafenib
5-Bromo-7-azaindole is a cornerstone intermediate for synthesizing a new generation of targeted anti-cancer drugs.[6] Its most notable application is in the production of Vemurafenib (PLX4032), a potent inhibitor of the BRAFV600E mutated protein, which is a key driver in many cases of metastatic melanoma.[8]
The Role of the Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom at the 5-position of the azaindole is a perfect handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is fundamental in creating the core structure of Vemurafenib by forming a carbon-carbon bond between the azaindole and a phenyl ring.[8]
While a specific protocol for the Vemurafenib synthesis step is provided below, the following general procedure for a Suzuki-Miyaura coupling involving a similar bromo-indole can serve as a valuable reference.[1]
-
Reaction Setup: To a reaction vial, add the 5-bromo-heterocycle (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (3.0 equiv.).
-
Catalyst Preparation: In a separate vial, dissolve a palladium catalyst (e.g., Pd(OAc)₂; 0.005 equiv.) and a suitable ligand (e.g., SPhos; 0.005 equiv.) in the chosen solvent system (e.g., water:acetonitrile).
-
Reaction Execution: Add the catalyst solution to the reaction vial. Seal the vial and stir at the appropriate temperature (e.g., 37-100°C) for the required time (e.g., 18 hours), monitoring progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate and water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
The first key step in many reported syntheses of Vemurafenib is the Suzuki coupling of 5-bromo-7-azaindole with (4-chlorophenyl)boronic acid.
Detailed Protocol for 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (Vemurafenib Precursor) [9]
-
To a solution of (4-chlorophenyl)boronic acid (563 mg, 3.60 mmol) and 5-bromo-1H-pyrrolo[2,3-b]pyridine (591 mg, 3.00 mmol) in dioxane (8 mL), add a solution of K₂CO₃ (498 mg, 3.60 mmol).
-
Stir the mixture for 30 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (220 mg, 0.30 mmol).
-
Stir the mixture at 80°C overnight.
-
After the reaction is complete, remove the volatile components in vacuo.
-
Suspend the resulting solid in ethyl acetate and wash with water to isolate the crude product, which can be further purified.
This coupled product is then taken through subsequent steps, including iodination and further couplings, to complete the synthesis of Vemurafenib.[9]
Mechanism of Action: Targeting the BRAFV600E Pathway
Vemurafenib functions by inhibiting the constitutively active BRAFV600E kinase, which is a mutation found in approximately 50% of melanomas.[10] In a normal cell, the MAPK/ERK signaling pathway regulates cell growth and proliferation. Extracellular growth factors bind to receptor tyrosine kinases, activating RAS, which in turn activates BRAF. BRAF then phosphorylates and activates MEK, which then phosphorylates and activates ERK. Activated ERK translocates to the nucleus and activates transcription factors that promote cell proliferation.[11]
The V600E mutation in BRAF leads to a conformational change that renders the kinase constantly active, independent of upstream signals from RAS. This results in uncontrolled activation of the MAPK pathway, leading to incessant cell proliferation and tumor growth.[10] Vemurafenib is an ATP-competitive inhibitor that specifically binds to the ATP-binding site of the mutated BRAFV600E kinase, blocking its activity and halting the downstream signaling cascade. This leads to G1 cell-cycle arrest and apoptosis in cancer cells.[4]
Caption: The MAPK signaling pathway in normal and BRAF-mutated cells, showing the inhibitory action of Vemurafenib.
Conclusion
5-Bromo-7-azaindole is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its unique structure and reactivity provide chemists with a reliable and versatile platform for synthesizing complex, biologically active molecules. The successful development of Vemurafenib is a testament to the power of this building block and underscores the importance of fundamental synthetic chemistry in the creation of life-saving medicines. As research into kinase inhibitors and other targeted therapies continues, the demand for high-quality, well-characterized intermediates like 5-bromo-7-azaindole will undoubtedly grow, solidifying its role as a key component in the pharmaceutical research and development landscape.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. CN104387384A - Synthetic process of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 7. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 9. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]
Methodological & Application
Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: An Essential Building Block for Kinase Inhibitors
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, modulating physicochemical properties such as solubility and hydrogen bonding capacity, which can lead to improved pharmacokinetic profiles and target engagement. Specifically, the 5-bromo-3-cyano-7-azaindole derivative is a crucial intermediate in the synthesis of a variety of kinase inhibitors, which are at the forefront of targeted cancer therapy. This document provides a comprehensive, two-step protocol for the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, starting from the commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the regioselective formylation of the C3 position of the 7-azaindole ring system via the Vilsmeier-Haack reaction. The subsequent step is the conversion of the aldehyde functionality to a nitrile. This synthetic route is reliable and scalable, making it suitable for both academic research and industrial drug development.
Caption: Overall synthetic workflow.
PART 1: Vilsmeier-Haack Formylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophile then attacks the electron-rich C3 position of the 7-azaindole ring, leading to the formation of an iminium intermediate, which upon aqueous work-up, hydrolyzes to the desired aldehyde.
Experimental Protocol: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 5-bromo-1H-pyrrolo[2,3-b]pyridine | 197.04 | 10.0 | 1.97 g |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 20 mL |
| Phosphorus oxychloride (POCl₃) | 153.33 | 12.0 | 1.1 mL |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 30 mL |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | 50 mL |
| Brine | - | - | 30 mL |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.97 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (20 mL). Cool the solution to 0 °C in an ice bath.
-
Formation of Vilsmeier Reagent: While maintaining the temperature at 0 °C, add phosphorus oxychloride (1.1 mL, 12.0 mmol) dropwise to the stirred solution over 15 minutes. A thick precipitate of the Vilsmeier reagent will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice (approximately 50 g).
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a solid.
Expected Yield: 75-85%
PART 2: Conversion of Aldehyde to Nitrile
The transformation of an aldehyde to a nitrile is a fundamental functional group conversion in organic synthesis. Several methods exist, including the dehydration of an intermediate aldoxime or direct conversion using various reagents.[5][6][7][8][9][10][11][12] A particularly efficient and mild one-pot method involves the use of iodine in aqueous ammonia.[6][7] This method is advantageous due to the ready availability and low cost of the reagents and the simple work-up procedure.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 225.04 | 5.0 | 1.125 g |
| Tetrahydrofuran (THF) | 72.11 | - | 25 mL |
| Aqueous ammonia (28-30%) | - | - | 30 mL |
| Iodine (I₂) | 253.81 | 5.5 | 1.40 g |
| 5% Aqueous sodium thiosulfate (Na₂S₂O₃) | - | - | 25 mL |
| Ethyl acetate | 88.11 | - | 50 mL |
| Brine | - | - | 20 mL |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.125 g, 5.0 mmol) in tetrahydrofuran (25 mL).
-
Addition of Reagents: To the stirred solution, add aqueous ammonia (30 mL) followed by the portion-wise addition of iodine (1.40 g, 5.5 mmol) at room temperature. The reaction mixture will turn dark brown.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours, which can be monitored by the disappearance of the dark iodine color and confirmed by TLC.
-
Work-up: Once the reaction is complete, quench the excess iodine by adding a 5% aqueous solution of sodium thiosulfate until the solution becomes colorless.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a crystalline solid.
Expected Yield: 80-90%
Caption: Plausible mechanism for nitrile formation.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.
-
Iodine is a hazardous substance. Avoid inhalation of vapors and contact with skin.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Characterization Data
The synthesized compounds should be characterized by standard analytical techniques:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde:
-
¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
-
-
This compound:
-
¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy (presence of a nitrile peak around 2220-2260 cm⁻¹).
-
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. The Vilsmeier-Haack formylation of the 7-azaindole core followed by an efficient one-pot conversion of the resulting aldehyde to the nitrile offers a practical route to this valuable building block for the development of kinase inhibitors and other medicinally important compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Efficient One-Pot Preparation of Nitriles from Aldehydes using N-Methyl-pyrrolidone [organic-chemistry.org]
- 11. asianpubs.org [asianpubs.org]
- 12. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Suzuki Cross-Coupling Reaction with 5-bromo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the 7-Azaindole Scaffold and the Power of Suzuki Cross-Coupling
The 7-azaindole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics. Its unique electronic properties and hydrogen bonding capabilities make it an attractive pharmacophore. The ability to functionalize this core, particularly at the C5 position, is crucial for library synthesis and the exploration of structure-activity relationships (SAR).
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C-C bonds in modern organic synthesis.[1][2][3] Its broad functional group tolerance, generally mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for medicinal chemists. This guide provides an in-depth technical overview and practical, field-proven protocols for the successful Suzuki cross-coupling of 5-bromo-7-azaindole with various aryl and heteroaryl boronic acids. We will delve into the mechanistic underpinnings of the reaction to rationalize experimental choices and provide a framework for troubleshooting and optimization.
Mechanistic Insights: A Foundation for Rational Protocol Design
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for optimizing reaction conditions and overcoming challenges, especially when dealing with nitrogen-containing heterocycles like 7-azaindole. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (5-bromo-7-azaindole) to a low-valent palladium(0) species. This is often the rate-limiting step and can be influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand on the palladium catalyst. Electron-withdrawing groups on the aryl halide can facilitate this step.
-
Transmetalation: Following oxidative addition, the organoboron species (boronic acid or ester) undergoes transmetalation with the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, regenerating the catalytically active palladium(0) species. This step forms the desired C-C bond and allows the catalytic cycle to continue.
Challenges in the Suzuki Coupling of 5-bromo-7-azaindole
Nitrogen-containing heterocycles can present unique challenges in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the pyridine nitrogen of the 7-azaindole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5] Therefore, the judicious selection of the catalyst, ligand, base, and solvent is crucial to mitigate these effects and achieve high yields.
Comparative Analysis of Catalytic Systems
The choice of the palladium source and ligand is a critical parameter for a successful Suzuki coupling. Below is a comparative summary of commonly used catalytic systems for the coupling of bromo-N-heterocycles, which serves as a strong starting point for the functionalization of 5-bromo-7-azaindole.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes | Reference(s) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | ~95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[6][7] | [6] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Excellent for a range of heteroaromatic bromides.[8] | [8][9] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Ethanol (MW) | 100 | 2-24 | 85-95 | A classic, reliable catalyst, sometimes requiring longer reaction times or microwave conditions.[2][10][11] | [2][10][11] |
| Pd₂(dba)₃ / SPhos | SPhos | Cs₂CO₃ | Toluene/Ethanol | 60-110 | Varies | 85-93 | Effective for sequential C-I and C-Cl couplings on a 7-azaindole core.[12] | [12] |
Causality Behind Experimental Choices:
-
Bulky, Electron-Rich Ligands (e.g., SPhos, dppf): These ligands are often preferred for coupling with heteroaryl halides. The steric bulk can promote the reductive elimination step and prevent the formation of inactive palladium dimers. The electron-donating nature of these phosphines increases the electron density on the palladium center, which can facilitate the oxidative addition step.[13]
-
Bases (K₂CO₃, K₃PO₄, Cs₂CO₃): The base plays a crucial role in the transmetalation step by activating the boronic acid.[14] Inorganic bases are commonly used. K₃PO₄ is a moderately strong base that is often effective for challenging couplings. Cs₂CO₃ is a stronger base and can be beneficial in difficult cases, though it is more expensive. The choice of base can also influence the reaction by affecting the solubility of the boronate species.
-
Solvents (Dioxane/Water, DME, Toluene/Ethanol): A mixture of an organic solvent and water is frequently employed. The organic solvent solubilizes the substrates and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[15] Polar aprotic solvents like dioxane and DME are common choices.
Detailed Experimental Protocols
The following protocols provide a robust starting point for the Suzuki cross-coupling of 5-bromo-7-azaindole. Optimization may be required for specific arylboronic acids.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is adapted from successful couplings of structurally similar bromoindazoles and is a reliable starting point.[6][7]
Materials:
-
5-bromo-7-azaindole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed dimethoxyethane (DME)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk flask, add 5-bromo-7-azaindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv.) to the flask. Subsequently, add the degassed DME via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-7-azaindole.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often leads to improved yields.[10]
Materials:
-
5-bromo-7-azaindole
-
Arylboronic acid (1.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (7 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Ethanol
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: To a microwave reaction vial, add 5-bromo-7-azaindole (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add ethanol to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst. Consider using a pre-catalyst that is more air-stable. |
| Insufficiently degassed solvent | Ensure the solvent is thoroughly degassed by sparging with an inert gas or using freeze-pump-thaw cycles. | |
| Catalyst inhibition by the azaindole | Increase the catalyst loading. Screen different ligands, particularly bulky, electron-rich phosphines. | |
| Decomposition of Boronic Acid | Reaction temperature is too high | Lower the reaction temperature and extend the reaction time. |
| Presence of oxygen | Ensure a strictly inert atmosphere is maintained throughout the reaction. | |
| Homocoupling of Boronic Acid | Incorrect stoichiometry | Use a precise stoichiometry of the boronic acid (typically 1.1-1.2 equivalents). |
| High catalyst loading or temperature | Reduce the catalyst loading or lower the reaction temperature. | |
| Protodeboronation (Loss of Boronic Acid) | Presence of protic impurities | Use anhydrous solvents and reagents. |
| Inappropriate base or solvent | Screen different bases and solvent systems. |
Conclusion
The Suzuki-Miyaura cross-coupling of 5-bromo-7-azaindole is a highly effective and versatile method for the synthesis of a diverse range of 5-aryl-7-azaindole derivatives. A rational approach to reaction optimization, grounded in a solid understanding of the reaction mechanism and the specific challenges posed by nitrogen-containing heterocycles, is key to success. The protocols and insights provided in this guide offer a robust foundation for researchers in drug discovery and development to confidently and efficiently synthesize novel 7-azaindole-based compounds for their research programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile in Drug Discovery
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to both indole and purine allows it to function as a versatile bioisostere, capable of forming key interactions with a multitude of biological targets.[1] A particularly powerful feature of the 7-azaindole framework is its ability to act as a hinge-binder in the ATP-binding site of kinases. The pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrole N-H group acts as a hydrogen bond donor, creating a bidentate interaction that anchors the inhibitor to the enzyme.[2] This has led to the successful development of numerous kinase inhibitors, including the FDA-approved BRAF inhibitor, Vemurafenib.[3]
This guide focuses on a key derivative of this scaffold: 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile . The bromine atom at the 5-position provides a versatile handle for introducing molecular diversity through well-established cross-coupling reactions. Concurrently, the carbonitrile group at the 3-position is not merely a synthetic intermediate but a critical pharmacophoric element. As an electron-withdrawing group, it modulates the electronic properties of the heterocyclic core and can act as a key hydrogen bond acceptor, influencing kinase selectivity and potency. This document provides a detailed exploration of the synthesis and application of this valuable building block in the context of drug discovery, with a particular focus on the development of Janus Kinase (JAK) inhibitors.
The JAK-STAT Signaling Pathway: A Key Therapeutic Target
The Janus Kinase (JAK) family of tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are central players in cytokine signaling.[4] They transduce signals from extracellular cytokines and growth factors to the nucleus, primarily through the Signal Transducer and Activator of Transcription (STAT) pathway. This pathway is integral to a host of cellular processes, including immunity, cell proliferation, differentiation, and apoptosis.[4] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers.[5] Consequently, inhibitors of JAKs have emerged as a significant class of therapeutics.
Synthesis of this compound
The synthesis of the title compound can be approached through a multi-step sequence starting from the commercially available 7-azaindole. A plausible and efficient route involves the bromination of the 7-azaindole core, followed by the introduction of the carbonitrile group at the 3-position.
Protocol 1: Synthesis of 5-bromo-7-azaindole
A common method for the selective bromination of 7-azaindole at the 5-position involves the use of N-bromosuccinimide (NBS). A patent by Bristol-Myers Squibb describes a process that can be adapted for laboratory scale.[6]
Materials:
-
7-azaindole (1H-pyrrolo[2,3-b]pyridine)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 7-azaindole (1.0 eq) in dichloromethane, add N-bromosuccinimide (1.0-1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-7-azaindole.
Protocol 2: Synthesis of this compound
The introduction of the carbonitrile group at the 3-position can be achieved via a Vilsmeier-Haack formylation followed by conversion of the resulting aldehyde to the nitrile.
Part A: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles.[7][8]
Materials:
-
5-bromo-7-azaindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flask containing anhydrous DMF at 0 °C, add phosphorus oxychloride (1.5-2.0 eq) dropwise. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 5-bromo-7-azaindole (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Part B: Conversion of Aldehyde to Nitrile
A reliable method for this transformation involves the formation of an oxime followed by dehydration. A procedure outlined in Organic Syntheses for a similar substrate can be adapted.[9]
Materials:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
Procedure:
-
A mixture of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium formate (1.2 eq) in formic acid is heated at reflux for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
The precipitated product is collected by filtration, washed with water, and dried under vacuum to yield this compound.
Functionalization via Cross-Coupling Reactions: Building Molecular Diversity
The 5-bromo position of the scaffold is primed for diversification through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used methods for this purpose in drug discovery. The electron-withdrawing nature of the 3-carbonitrile group can influence the reactivity of the 5-bromo position, often facilitating the oxidative addition step in the catalytic cycle.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for the coupling of arylboronic acids to the 5-position. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This reaction allows for the introduction of a wide range of amine functionalities. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands often being most effective.
Materials:
-
This compound
-
Amine (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.
-
Add this compound and the solvent.
-
Add the amine to the reaction mixture.
-
Seal the flask and heat to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Structure-Activity Relationship (SAR) and Biological Data
The derivatization of the this compound scaffold allows for the exploration of structure-activity relationships to optimize potency and selectivity against target kinases. The table below presents representative data for 7-azaindole derivatives as kinase inhibitors, highlighting the potency that can be achieved with this scaffold.
| Compound ID | Target Kinase | Modification at C3-position | IC₅₀ (nM) |
| 94 | JAK2 | Aryl | 260[5] |
| Decernotinib (VX-509) | JAK3 | Varied | Selective for JAK3[2] |
| Compound 7c | BRAF-V600E | Varied | 31[3] |
| Pexidartinib | CSF1R | Varied | 13[3] |
Note: The IC₅₀ values are indicative and may vary based on assay conditions. The data for compounds 94, Decernotinib, 7c, and Pexidartinib are for derivatives of the broader 7-azaindole class and serve to illustrate the potential of the scaffold.
The 3-carbonitrile group is a key feature in many potent kinase inhibitors. It is believed to act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket. For example, in the development of 4-anilino-3-quinolinecarbonitriles as EGFR inhibitors, the 3-carbonitrile was found to be a suitable replacement for a nitrogen atom that was proposed to bind a water molecule in the active site. This highlights the importance of the 3-carbonitrile not just as a synthetic handle, but as a crucial element for achieving high potency.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in drug discovery. Its synthetic tractability, combined with the favorable pharmacophoric features of the 7-azaindole core and the 3-carbonitrile group, makes it an ideal starting point for the development of potent and selective kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs. Future work in this area will likely focus on the development of novel cross-coupling methodologies to further expand the accessible chemical space and the exploration of this scaffold against a wider range of kinase targets and other enzyme families.
References
- 1. CN108997340B - Synthetic method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application of 5-bromo-7-azaindole in medicinal chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 5-bromo-7-azaindole in modern medicinal chemistry.
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple biological targets.[1] As a bioisostere of both indole and purine, it offers a unique combination of hydrogen bonding capabilities and aromatic properties, making it an ideal starting point for designing potent and selective inhibitors, particularly for protein kinases.[1][2]
Within this class, 5-bromo-7-azaindole (CAS: 183208-35-7) stands out as a cornerstone intermediate.[3][4] Its structure is deceptively simple: a bicyclic system fusing a pyridine and a pyrrole ring, with a strategically placed bromine atom. This bromine atom is not merely a placeholder; it is a versatile chemical handle that unlocks a vast chemical space for derivatization through modern cross-coupling reactions.[4][5] This unique combination of a biologically relevant core and synthetic versatility has cemented its role as an indispensable building block in the synthesis of cutting-edge therapeutics, from targeted cancer therapies to potential treatments for neurodegenerative diseases.[3][5][6]
Physical & Chemical Properties:
-
Molecular Formula: C₇H₅BrN₂[7]
-
Melting Point: 178.0-182.0 °C[7]
-
Solubility: Soluble in polar organic solvents like DMSO and DMF[8]
The Strategic Advantage: Why 5-Bromo-7-Azaindole?
The utility of 5-bromo-7-azaindole in drug design stems from two key features: the inherent biological relevance of the 7-azaindole core and the synthetic flexibility afforded by the C5-bromo substituent.
A Bio-Inspired Core for Kinase Inhibition
Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[1] Kinases function by transferring a phosphate group from adenosine triphosphate (ATP) to a substrate protein. The 7-azaindole nucleus is structurally analogous to the adenine base of ATP, allowing it to act as a competitive inhibitor by occupying the ATP-binding site.[2] The nitrogen atoms in the scaffold can form critical hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent inhibition.[2][9] This mimicry is a foundational principle behind its success in developing targeted kinase inhibitors.
The C5-Bromine: A Gateway to Molecular Diversity
The bromine atom at the 5-position is the molecule's primary point of synthetic diversification. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for C-C and C-N bond formation in modern organic synthesis.[4][5] This allows for the precise and efficient introduction of a wide array of aryl, heteroaryl, and amino substituents, which is crucial for modulating a compound's potency, selectivity, and pharmacokinetic properties during a drug discovery campaign.[5]
Caption: Key structural features of 5-bromo-7-azaindole.
Case Studies: From Building Block to Breakthrough Drugs
The true measure of a chemical intermediate is the success of the drugs it helps create. 5-Bromo-7-azaindole is a key starting material for several FDA-approved drugs.
| Drug Name | Target | Therapeutic Area | Citation(s) |
| Vemurafenib (Zelboraf®) | BRAF V600E Kinase | Metastatic Melanoma | [10][11][12] |
| Venetoclax (Venclexta®) | B-cell lymphoma-2 (Bcl-2) | Chronic Lymphocytic Leukemia | [4][11][12] |
| Veliparib (ABT-888) | Poly(ADP-ribose) Polymerase (PARP) | Solid Tumors (Investigational) | [7][13] |
| Pexidartinib (Turalio®) | Colony Stimulating Factor 1 Receptor (CSF1R) | Tenosynovial Giant Cell Tumor | [11][14] |
Vemurafenib: A Paradigm of Targeted Therapy
Vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase, a driver mutation in approximately 50% of melanomas.[10] The synthesis of Vemurafenib prominently features 5-bromo-7-azaindole as the core scaffold upon which the final drug is assembled, demonstrating the direct translation of this intermediate into a life-saving medicine.[11]
Core Synthetic Protocols & Methodologies
The following protocols are generalized representations based on established literature procedures. Researchers must optimize conditions for their specific substrates and conduct appropriate safety assessments.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This reaction is fundamental for attaching new aryl or heteroaryl groups to the 5-position of the azaindole core, a key step in building molecules like Vemurafenib. The causality behind this choice lies in the reaction's high functional group tolerance and reliable C-C bond formation.[15]
Principle: A palladium catalyst facilitates the coupling of the organoboron compound (boronic acid) with the bromo-azaindole. A base is required to activate the boronic acid for transmetalation to the palladium center.[15]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Methodology (Adapted from[15][16]):
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add 5-bromo-7-azaindole (1.0 equiv.), the desired arylboronic acid (1.2-1.3 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.07 equiv.) followed by an anhydrous, degassed solvent (e.g., dimethoxyethane (DME) or a dioxane/water mixture).
-
Reaction: Heat the mixture to the target temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is crucial for synthesizing aryl amines, another common motif in pharmaceuticals. It allows for the direct coupling of an amine nucleophile to the azaindole core.[17]
Principle: A palladium-phosphine ligand complex catalyzes the coupling of an amine with the aryl halide. A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[17][18]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Detailed Step-by-Step Methodology (Adapted from[18][19]):
-
Catalyst Preparation: In an oven-dried Schlenk flask, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., Xantphos, 0.08 equiv.). Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Under positive inert gas pressure, add the base (e.g., sodium tert-butoxide (NaOt-Bu), 1.4 equiv.), 5-bromo-7-azaindole (1.0 equiv.), and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification & Characterization: Purify the crude product using flash column chromatography and confirm its identity via spectroscopic methods.
Structure-Activity Relationship (SAR) Insights
The 7-azaindole scaffold is not just a passive anchor; modifications around the ring system profoundly impact biological activity. A comprehensive review of SAR studies reveals that positions C3, C5, and N1 are the most critical sites for modification to optimize anticancer activity.[20]
-
Position C5: As demonstrated by the coupling protocols, this site is ideal for introducing large aryl or heteroaryl groups. These substituents often extend into solvent-exposed regions of the target protein or can form additional hydrophobic or electrostatic interactions, significantly enhancing potency and selectivity.[13]
-
Position C3: This position is often modified to modulate kinase selectivity. Introducing substituents here can create steric hindrance that prevents binding to off-target kinases, thereby improving the drug's safety profile.[21]
-
Position N1: The pyrrole nitrogen is a key hydrogen bond donor. Alkylation or substitution at this site can alter the molecule's hydrogen bonding capacity, solubility, and cell permeability, providing another avenue for fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[20]
Caption: Summary of key structure-activity relationship sites.
Expanding Therapeutic Horizons
While its impact on oncology is well-established, the application of the 5-bromo-7-azaindole scaffold is expanding. Research is actively exploring its derivatives for other therapeutic areas:
-
Neurodegenerative Diseases: The 7-azaindole core is being investigated for its potential to inhibit kinases like MLK3 and LRRK2, which are implicated in the pathology of diseases like Parkinson's and HIV-associated neurocognitive disorders.[6][22]
-
Inflammation and Immunology: Derivatives have been developed as inhibitors of kinases involved in inflammatory signaling pathways, showing potential for treating autoimmune diseases.[2]
-
Infectious Diseases: The scaffold has been used to develop agents with anti-HIV properties.[6]
Conclusion
5-Bromo-7-azaindole is far more than a simple chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its bio-inspired core provides a reliable anchor for engaging critical disease targets like protein kinases, while its C5-bromo handle offers a robust and versatile platform for synthetic elaboration. The proven success of drugs like Vemurafenib and the expanding pipeline of candidates across multiple therapeutic areas underscore its enduring value. For researchers aiming to design the next generation of targeted therapies, a deep understanding of the applications and protocols associated with 5-bromo-7-azaindole is not just beneficial—it is essential.
References
- 1. mdpi.com [mdpi.com]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innospk.com [innospk.com]
- 8. nbinno.com [nbinno.com]
- 9. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 11. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]
- 12. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 13. archives.ijper.org [archives.ijper.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. research.rug.nl [research.rug.nl]
- 20. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives as Potent FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a key driver in various cancers, making it a critical target for therapeutic intervention. The 7-azaindole scaffold has emerged as a privileged structure in kinase inhibitor design, acting as a highly effective hinge-binder in the ATP-binding pocket of FGFR. This document offers detailed, step-by-step protocols for the chemical synthesis of these potent inhibitors, their analytical characterization, and robust methods for assessing their biological activity in both enzymatic and cell-based assays.
Introduction: The Rationale for Targeting FGFR with 7-Azaindole Scaffolds
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival.[1] However, genetic alterations such as gene amplification, activating mutations, or chromosomal translocations can lead to dysregulated FGFR signaling, which is implicated in the pathogenesis of numerous cancers, including breast, lung, bladder, and liver cancer.[2][3] This makes the FGFR signaling pathway a compelling and validated target for oncology drug discovery.[2]
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has been identified as a highly effective scaffold for kinase inhibitors.[4][5] Its structure is bioisosteric to the purine core of ATP, allowing it to form crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.[4][5] Specifically, the pyridine nitrogen and the pyrrole N-H group of the 7-azaindole core can form two hydrogen bonds with the backbone carbonyl and NH groups of conserved amino acids in the FGFR hinge region, such as Alanine 564 and Glutamic acid 562 in FGFR1.[2] This bidentate hydrogen-bonding interaction anchors the inhibitor in the ATP-binding site, providing a strong foundation for achieving high potency.
Structure-based drug design efforts have led to the development of highly potent 1H-pyrrolo[2,3-b]pyridine derivatives. By strategically modifying substituents at various positions on the scaffold, it is possible to optimize interactions with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.[2] This guide will focus on a representative synthetic route and evaluation cascade for this promising class of FGFR inhibitors.
The FGFR Signaling Pathway and Mechanism of Inhibition
Dysregulation of the FGFR signaling cascade is a critical factor in tumor progression. The pathway is activated upon binding of Fibroblast Growth Factors (FGFs) to the extracellular domain of FGFRs, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation cascade activates downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and PLCγ pathways, which in turn drive cancer cell proliferation, survival, and angiogenesis.[2]
The 1H-pyrrolo[2,3-b]pyridine-based inhibitors function as ATP-competitive inhibitors. By occupying the ATP-binding pocket of the FGFR kinase domain, they prevent the binding of ATP and block the subsequent autophosphorylation and activation of the receptor. This effectively shuts down the downstream signaling cascade, leading to an anti-tumor response.[2]
Caption: FGFR signaling pathway and point of inhibition.
Synthesis and Characterization of 1H-pyrrolo[2,3-b]pyridine Derivatives
This section details a representative synthetic protocol for preparing 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors, adapted from established literature procedures.[2][6] The general strategy involves the construction of the substituted 7-azaindole core followed by functionalization.
Caption: General workflow for inhibitor synthesis.
Detailed Synthetic Protocol
Example Synthesis of a 3-substituted-1H-pyrrolo[2,3-b]pyridine derivative:
This protocol describes a one-step reaction between a 7-azaindole starting material and a substituted aldehyde.[2]
Materials and Reagents:
-
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
Substituted aldehyde (e.g., 3,5-dimethoxybenzaldehyde)
-
Ethanol (EtOH)
-
Piperidine
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in ethanol, add the substituted aldehyde (1.1 eq) and a catalytic amount of piperidine (0.1 eq).
-
Reaction: Stir the reaction mixture at 50 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The specific eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexane is a common starting point.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the final compound as a solid.
Characterization
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure. Expected chemical shifts for the 1H-pyrrolo[2,3-b]pyridine core can be found in the literature.[7][8][9] For example, the pyrrole N-H proton typically appears as a broad singlet at ~12.0 ppm in DMSO-d6.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.[9][10]
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC, with a target purity of >95% for biological testing.
| Technique | Purpose | Typical Expected Result |
| 1H NMR | Structural confirmation and purity assessment | Characteristic peaks for the 7-azaindole core and substituents. |
| 13C NMR | Structural confirmation | Resonances corresponding to all unique carbon atoms in the molecule. |
| HRMS | Confirmation of molecular formula | Measured m/z value within 5 ppm of the calculated value. |
| HPLC | Purity determination | A single major peak representing >95% of the total integrated area. |
Biological Evaluation Protocols
Once synthesized and characterized, the novel compounds must be evaluated for their biological activity. This typically involves a tiered approach, starting with enzymatic assays and progressing to cell-based assays.
In Vitro FGFR Kinase Assay (Enzymatic Activity)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified FGFR kinase. The ADP-Glo™ Kinase Assay is a common and robust method.[3][5][11][12]
Principle: The assay measures the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the kinase activity.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme[5]
-
Poly(Glu, Tyr) 4:1 peptide substrate[5]
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[3]
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds dissolved in DMSO
-
384-well plates
Protocol:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each dilution (or DMSO for control) to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a mixture of the FGFR enzyme and the peptide substrate in kinase buffer. Add 2 µL of this mixture to each well.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be close to its Km value for the specific FGFR isoform.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.[3][12]
-
ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation/Viability Assay
This assay assesses the ability of the compounds to inhibit the growth and proliferation of cancer cell lines that are known to be dependent on FGFR signaling. The MTT assay is a widely used colorimetric method for this purpose.[2][13]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line with known FGFR alterations (e.g., breast cancer cell lines like 4T1, MDA-MB-231, or MCF-7)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
Test compounds dissolved in DMSO
Protocol:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL). Incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Plot the percent viability versus the log of the compound concentration and determine the IC50 or GI50 value.
Data Interpretation and Structure-Activity Relationship (SAR)
The data generated from these assays allow for a comprehensive evaluation of the synthesized compounds and help establish a structure-activity relationship (SAR).
Example Data:
A study by Li et al. (2021) identified compound 4h as a potent pan-FGFR inhibitor.[2] The SAR exploration revealed that introducing a trifluoromethyl group at the 5-position of the 7-azaindole ring and a 3,5-dimethoxyphenyl group at the 3-position significantly enhanced the inhibitory activity compared to the initial hit compound.[2]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | 4T1 Cell Proliferation IC50 (µM) |
| Hit Compound 1 | 1900 | - | - | >10 |
| Compound 4h | 7 | 9 | 25 | 0.5 |
| Data adapted from Li et al., 2021.[2] |
Key SAR Insights:
-
Hinge-Binding: The 1H-pyrrolo[2,3-b]pyridine core is essential for potent inhibition through its hydrogen bonding with the kinase hinge region.[2]
-
Hydrophobic Pocket: Substituents on the core, such as the 3,5-dimethoxyphenyl group in compound 4h , can form favorable π-π stacking and hydrophobic interactions within a hydrophobic pocket of the ATP-binding site, further enhancing potency.[2]
-
Additional Interactions: Introducing groups at the 5-position of the scaffold can form additional hydrogen bonds with residues near the hinge, improving activity.[2]
By systematically synthesizing and testing a library of analogs, researchers can refine the SAR to develop compounds with improved potency, selectivity, and drug-like properties, ultimately leading to the identification of promising clinical candidates.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. FGFR1 Kinase Enzyme System [promega.jp]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajol.info [ajol.info]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. researchhub.com [researchhub.com]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structure, a bioisostere of indole, is a core component of numerous biologically active molecules, including a variety of kinase inhibitors.[1][2] The ability to functionalize this core structure is paramount for developing new therapeutic agents and structure-activity relationship (SAR) studies.[3][4] 5-Bromo-1H-pyrrolo[2,3-b]pyridine serves as a versatile and crucial building block, offering a reactive handle for the strategic introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions.[5] These reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity.[6][7]
This comprehensive guide provides detailed application notes and protocols for the most pivotal palladium-catalyzed coupling reactions of 5-bromo-1H-pyrrolo[2,3-b]pyridine, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each reaction, explain the rationale behind the selection of catalysts, ligands, and reagents, and provide step-by-step protocols for key transformations.
The Engine of Modern Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are powerful transformations that generally proceed through a common catalytic cycle.[7][8] Understanding this cycle is crucial for troubleshooting and optimizing reactions. The cycle typically involves a palladium(0) species as the active catalyst and consists of three primary steps: oxidative addition, transmetalation (or migratory insertion for the Heck reaction), and reductive elimination.[7][8]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[2][9] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids.[2][9]
Causality and Experimental Choices
-
Catalyst and Ligand: The selection of the palladium catalyst and phosphine ligand is critical. For heteroaryl halides like 5-bromo-7-azaindole, bulky, electron-rich phosphine ligands such as XPhos or SPhos, often used with palladium sources like Pd₂(dba)₃ or as pre-formed catalysts (e.g., XPhos Pd G2), are highly effective.[9] These ligands promote the oxidative addition and reductive elimination steps. For less challenging couplings, catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ can be sufficient.[10][11]
-
Base: A base is essential for the transmetalation step, where it activates the boronic acid.[9] Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly employed. The choice of base can significantly impact the reaction rate and yield, with stronger bases often being more effective for less reactive substrates.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[2][9]
Comparative Data for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 2 | High |
| 2 | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | 15 | Moderate to Good |
| 3 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |
Data compiled from studies on similar bromo-heterocyclic compounds.[2][10]
Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine with Phenylboronic Acid
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add anhydrous DME and degassed water (typically a 4:1 to 5:1 ratio of DME to water).
-
Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.
-
Heat the reaction mixture to 80-85 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-phenyl-1H-pyrrolo[2,3-b]pyridine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide.[6][12] This reaction is co-catalyzed by palladium and copper(I) salts.[12][13]
Causality and Experimental Choices
-
Dual Catalysis: The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[12]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.[6][13]
-
Conditions: The reaction is typically carried out under anhydrous and anaerobic conditions to prevent side reactions like the homocoupling of alkynes (Glaser coupling).[13]
Detailed Protocol: Sonogashira Coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine with Phenylacetylene
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
-
N,N-Dimethylformamide (DMF), anhydrous and degassed (optional co-solvent)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-1H-pyrrolo[2,3-b]pyridine, Pd(PPh₃)₄, and CuI.
-
Add anhydrous and degassed triethylamine (and DMF if used).
-
Add phenylacetylene to the mixture via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 5-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[3][8] It is a powerful method for accessing aryl and heteroaryl amines, which are prevalent in pharmaceuticals.[7][14]
Causality and Experimental Choices
-
Ligand is Key: The success of the Buchwald-Hartwig amination heavily relies on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos, XPhos, and RuPhos are commonly used as they facilitate both the oxidative addition and the challenging C-N reductive elimination step.[14][15]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are frequently used.[7][15]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or DMF are necessary to ensure the stability and activity of the catalyst and to prevent side reactions.[3]
Detailed Protocol: Buchwald-Hartwig Amination of 5-Bromo-1H-pyrrolo[2,3-b]pyridine with Morpholine
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Add 5-bromo-1H-pyrrolo[2,3-b]pyridine to the tube.
-
Add anhydrous, degassed toluene, followed by morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath.
-
Stir vigorously and monitor the reaction's progress by TLC or LC-MS. Reactions are often complete within 12-24 hours.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography to obtain 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)morpholine.
Heck Reaction: Vinylation of the 7-Azaindole Core
The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[16][17] This reaction is a valuable tool for C-C bond formation and the introduction of vinyl groups.[16][18]
Causality and Experimental Choices
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor.[18] It is often used in conjunction with a phosphine ligand, such as tri(o-tolyl)phosphine, to stabilize the catalytic species and promote the reaction.[16][18]
-
Base: A base, typically a hindered amine like triethylamine or an inorganic base like sodium acetate, is required to neutralize the hydrogen halide formed during the catalytic cycle.[16][17]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.[18]
Detailed Protocol: Heck Reaction of 5-Bromo-1H-pyrrolo[2,3-b]pyridine with Styrene
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 5-bromo-1H-pyrrolo[2,3-b]pyridine, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous DMF and triethylamine.
-
Add styrene to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction at this temperature for 24 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-styryl-1H-pyrrolo[2,3-b]pyridine.
Stille Coupling and Cyanation: Expanding the Synthetic Toolbox
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide.[1] While effective, the toxicity of organotin reagents and byproducts has led to a preference for other methods like the Suzuki coupling.[1] However, it remains a valuable tool for specific applications where other methods may fail. The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ in an anhydrous aprotic solvent such as DMF or toluene.
Palladium-Catalyzed Cyanation
The introduction of a nitrile group is a valuable transformation in medicinal chemistry, as nitriles can serve as precursors to amines, amides, and carboxylic acids. Palladium-catalyzed cyanation of 5-bromo-1H-pyrrolo[2,3-b]pyridine can be achieved using cyanide sources like zinc cyanide (Zn(CN)₂) or the less toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[19][20][21]
Caption: General experimental workflow for palladium-catalyzed cyanation.
Detailed Protocol: Palladium-Catalyzed Cyanation
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2) (1-2 mol%)
-
Potassium acetate (KOAc) (0.125 equiv)
-
1,4-Dioxane
-
Water, degassed
Procedure:
-
To a screw-top vial equipped with a magnetic stir bar, add 5-bromo-1H-pyrrolo[2,3-b]pyridine, the palladium pre-catalyst, and K₄[Fe(CN)₆]·3H₂O.
-
Seal the vial with a Teflon-lined cap, then evacuate and backfill with an inert gas (repeat three times).
-
Add 1,4-dioxane and a degassed aqueous solution of KOAc (e.g., 0.05 M) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction until completion by LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.
Conclusion
The palladium-catalyzed cross-coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine is an indispensable strategy for the synthesis of a diverse array of functionalized 7-azaindole derivatives. By carefully selecting the appropriate coupling reaction and optimizing the conditions—particularly the choice of catalyst, ligand, base, and solvent—researchers can efficiently construct complex molecules with significant potential in drug discovery and development. The protocols and insights provided in this guide serve as a robust foundation for the successful application of these powerful synthetic transformations.
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 5. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 19. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thieme-connect.de [thieme-connect.de]
- 21. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Laboratory Preparation of 5-Bromo-7-Azaindole Analogs
Introduction: The Strategic Importance of 5-Bromo-7-Azaindole
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its bioisosteric relationship with indole and purine allows it to effectively interact with ATP binding sites in enzymes, making it a cornerstone for drug design.[3] The introduction of a bromine atom at the C5-position, creating 5-bromo-7-azaindole, is a pivotal strategic move in the synthesis of complex drug candidates. This bromine atom serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) for the introduction of diverse molecular fragments.[3][4] This application note provides a detailed guide to the common and efficient laboratory-scale synthetic routes to 5-bromo-7-azaindole, offering mechanistic insights, comparative analysis, and step-by-step protocols.
Synthetic Strategies & Mechanistic Insights
The preparation of 5-bromo-7-azaindole is primarily achieved through two distinct strategies: direct electrophilic bromination of the 7-azaindole core and multi-step synthesis from a pre-brominated pyridine precursor. The choice of strategy depends on factors like desired regioselectivity, scale, and availability of starting materials.
Route A: Direct Electrophilic Aromatic Substitution
The most direct approach is the electrophilic bromination of 7-azaindole. The pyrrole ring of the 7-azaindole system is electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. However, a significant challenge is controlling the regioselectivity. The C3 position is the most electronically activated site, often leading to the formation of 3-bromo-7-azaindole as a major byproduct.[5][6]
Causality of Reagent Choice:
-
N-Bromosuccinimide (NBS): This is the most commonly employed reagent for this transformation.[7][8] NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a slow, controlled release of electrophilic bromine (or bromine radicals under specific conditions), which can enhance selectivity for the desired C5 isomer over the C3 isomer, especially in polar aprotic solvents.[9]
-
Copper(II) Bromide (CuBr₂): This reagent can also be used and has been shown to favor C3 bromination, making it less ideal for the target molecule but useful for other analogs.[5]
-
Liquid Bromine (Br₂): While effective, liquid bromine is highly corrosive and volatile. Its high reactivity can lead to over-bromination (e.g., formation of 3,5-dibromo-7-azaindole) and lower regioselectivity, requiring stringent control of stoichiometry and temperature.[10]
To favor C5 bromination, the reaction is typically run at low temperatures in solvents like dichloromethane (DCM) or chloroform. The pyridine nitrogen can be protonated with acid, which deactivates the C3 position more strongly than the C5 position, thereby steering the electrophile to the desired location.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for Creating Libraries of Pyrrolo[2,3-b]pyridine Compounds
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of compound libraries based on the pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole. This privileged heterocyclic system is a cornerstone in modern medicinal chemistry, serving as a bioisosteric replacement for indole and purine systems, which can enhance pharmacological properties.[1] This guide moves beyond simple procedural lists to offer in-depth protocols grounded in mechanistic understanding and field-proven insights. We will explore robust synthetic routes for the core structure and detail strategic diversification using contemporary cross-coupling methodologies. All protocols are designed to be self-validating, ensuring reproducibility and reliability in the generation of diverse chemical libraries for screening and lead optimization.
Scientific & Strategic Background: The Value of the 7-Azaindole Scaffold
The 7-azaindole framework is a recurring motif in a multitude of clinically successful drugs, particularly in the realm of kinase inhibitors.[2] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the kinase hinge region, often forming critical hydrogen bonding interactions.[3] The strategic introduction of a nitrogen atom into the indole ring can modulate key drug-like properties, including solubility, metabolic stability, and target binding affinity, while also opening new intellectual property avenues.[4] Notable drugs containing this scaffold include the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax.
The creation of a 7-azaindole library necessitates a two-pronged synthetic approach:
-
Core Synthesis: Efficient and scalable construction of the fundamental pyrrolo[2,3-b]pyridine ring system.
-
Diversification: Regioselective functionalization of the core at various positions to generate a wide array of analogues for structure-activity relationship (SAR) studies.
This guide will focus on established and versatile methods that lend themselves to library synthesis, including adaptations of classical indole syntheses and modern palladium-catalyzed cross-coupling reactions.
Core Synthesis Strategies: Building the Pyrrolo[2,3-b]pyridine Nucleus
While numerous methods exist for synthesizing azaindoles, many classic indole syntheses are less effective due to the electron-deficient nature of the pyridine ring.[5][6] However, several strategies have proven robust and adaptable for library creation.
The Fischer Indole Synthesis Approach
The Fischer indole synthesis is a venerable method for constructing indole rings from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[7][8] This reaction can be adapted for 7-azaindole synthesis by starting with a 2-pyridylhydrazine.
Causality and Mechanistic Insight: The reaction proceeds through the formation of a 2-pyridylhydrazone, which, upon protonation, undergoes a[2][2]-sigmatropic rearrangement to form a diimine intermediate.[7][8] Subsequent cyclization and elimination of ammonia yield the aromatic 7-azaindole core.[7] The choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride) is critical and often requires optimization based on the substrates.[7][9]
References
- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this important heterocyclic building block.
Introduction: The Purification Challenge
This compound, a key intermediate in the synthesis of various therapeutic agents, often presents unique purification challenges.[1] Its polar nature, due to the presence of the pyridine nitrogen, pyrrole N-H, and the nitrile group, combined with its aromatic system, can lead to issues such as poor solubility in common solvents, streaking on silica gel, and difficulty in removing closely related impurities. This guide is designed to provide a systematic approach to overcoming these obstacles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: My final compound shows persistent impurities by NMR and LC-MS, even after column chromatography.
Potential Cause & Scientific Explanation:
This is a common issue arising from co-eluting impurities with similar polarity to your target compound. Given a likely synthesis of this compound from 5-bromo-7-azaindole, potential impurities could include:
-
Unreacted 5-bromo-7-azaindole: The starting material for a potential Vilsmeier-Haack type formylation followed by conversion to the nitrile.
-
Isomeric Byproducts: The synthesis of azaindoles can sometimes yield constitutional isomers that are notoriously difficult to separate.[2]
-
Over-brominated species: If bromination is a step in your synthesis, di- or tri-brominated byproducts might be present.
-
Hydrolyzed nitrile: The nitrile group can be sensitive to acidic or basic conditions, potentially hydrolyzing to the corresponding carboxylic acid or amide, which would have different polarities.
Troubleshooting Steps:
-
Optimize TLC Analysis: Before scaling up your purification, ensure you have optimal separation on your Thin Layer Chromatography (TLC) plate.
-
Solvent System: Experiment with different solvent systems. A good starting point for this class of compounds is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[2]
-
Visualization: Use multiple visualization techniques. While many 7-azaindole derivatives are UV active, staining with a p-anisaldehyde or potassium permanganate solution can reveal non-UV active impurities.[3][4]
-
-
Modify Column Chromatography Conditions:
-
Solvent Gradient: Employ a shallow gradient during column chromatography. A slow, gradual increase in the polar solvent can improve the resolution between your product and closely eluting impurities.
-
Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. For polar and basic compounds, neutral or basic alumina can be a good alternative to the acidic silica gel.[5]
-
-
Consider a Multi-Step Purification Strategy: A single purification technique may not be sufficient. Combining orthogonal methods often yields the best results.
-
Recrystallization followed by Chromatography: Recrystallize the crude product to remove the bulk of the impurities, and then subject the mother liquor to column chromatography to isolate the remaining product.
-
Chromatography followed by Recrystallization: Purify the crude material by column chromatography and then recrystallize the resulting solid to achieve high purity.
-
Issue 2: The compound streaks badly on the silica TLC plate and column.
Potential Cause & Scientific Explanation:
Streaking is a common problem with polar, nitrogen-containing compounds on silica gel. The acidic nature of silica can lead to strong interactions with the basic pyridine nitrogen, causing the compound to move unevenly up the plate or through the column.
Troubleshooting Steps:
-
Add a Modifier to the Eluent:
-
Triethylamine (TEA): Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation.[2]
-
Ammonium Hydroxide: For very basic compounds, a mobile phase containing a small percentage of ammonium hydroxide in a mixture of dichloromethane and methanol can be effective.[5]
-
-
Use a Deactivated Stationary Phase:
-
Neutral or Basic Alumina: As mentioned previously, switching to a less acidic stationary phase like alumina can mitigate the streaking issue.
-
Deactivated Silica Gel: You can prepare a deactivated silica gel by making a slurry with your eluent containing triethylamine before packing the column.
-
Issue 3: I am having difficulty with the recrystallization of the final product.
Potential Cause & Scientific Explanation:
Successful recrystallization depends on finding a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. The polar and aromatic nature of this compound can make finding a suitable single solvent challenging.
Troubleshooting Steps:
-
Systematic Solvent Screening:
-
Test a range of solvents with varying polarities. Good candidates for this compound could include ethanol, methanol, acetonitrile, ethyl acetate, and toluene.
-
Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show little to no solubility when cold.
-
-
Employ a Two-Solvent System:
-
A common and effective technique for polar compounds is to use a miscible solvent pair. A good starting point would be a polar solvent in which the compound is soluble (e.g., hot ethanol or methanol) and a non-polar solvent in which it is insoluble (e.g., water or hexanes).[6]
-
Procedure: Dissolve the crude product in the minimum amount of the hot "good" solvent. Then, slowly add the "bad" solvent dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, saturated solution to induce crystallization.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for column chromatography of this compound on silica gel?
A1: A gradient of ethyl acetate in hexanes is a good starting point. A typical gradient might range from 10% to 50% ethyl acetate. For more polar impurities, a system of methanol in dichloromethane (e.g., 1-10% methanol) may be more effective.[2] It is always recommended to determine the optimal solvent system using TLC first.
Q2: Can I use reverse-phase chromatography for purification?
A2: Yes, reverse-phase chromatography is an excellent alternative, especially if you are struggling with silica gel. A C18-functionalized silica is a common choice for the stationary phase. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Q3: Is preparative HPLC a suitable method for purifying this compound?
A3: Absolutely. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying compounds to a high degree of purity, especially for separating closely related isomers or impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common setup.[7]
Q4: How should I store the purified this compound?
A4: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) if it is to be kept for an extended period.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
Objective: To purify crude this compound using silica gel chromatography.
Materials:
-
Crude 5-bromo-1H-pyrrolo[2, 3-b]pyridine-3-carbonitrile
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA, optional)
-
Glass column, flasks, and other standard laboratory glassware
-
TLC plates (silica gel 60 F254)
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in a chamber with a pre-determined solvent system (e.g., 30% ethyl acetate in hexanes).
-
Visualize the plate under UV light (254 nm) and/or by staining to determine the Rf of the product and impurities.
-
Optimize the solvent system to achieve good separation (ΔRf > 0.1) between the product and major impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a uniform and crack-free bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial, low-polarity solvent system.
-
Gradually increase the polarity of the eluent according to a pre-determined gradient based on your TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization from a Two-Solvent System
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude 5-bromo-1H-pyrrolo[2, 3-b]pyridine-3-carbonitrile
-
Ethanol (or Methanol)
-
Deionized water (or Hexanes)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves completely.
-
-
Addition of Anti-Solvent:
-
While the solution is still hot, add deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy (turbid).
-
-
Re-dissolution and Cooling:
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath or a refrigerator for at least 30 minutes.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
-
Data Summary Table
| Purification Method | Typical Stationary/Mobile Phase or Solvent System | Key Advantages | Common Challenges |
| Column Chromatography | Silica Gel / Ethyl Acetate in Hexanes gradient | Good for separating compounds with different polarities. | Streaking of polar compounds, co-elution of isomers. |
| Alumina / Dichloromethane in Methanol gradient | Better for basic compounds, reduces streaking. | Can be less resolving than silica for some mixtures. | |
| Recrystallization | Ethanol / Water | Highly effective for removing impurities with different solubilities. | Finding a suitable solvent, oiling out. |
| Methanol / Hexanes | Can provide high purity in a single step. | Lower yield compared to chromatography. | |
| Preparative HPLC | C18 Silica / Acetonitrile in Water gradient | Excellent for high-purity separation of complex mixtures. | Requires specialized equipment, smaller scale. |
Visual Workflow and Logic Diagrams
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. scribd.com [scribd.com]
- 5. reddit.com [reddit.com]
- 6. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3801622A - Process for purification of alpha-unsaturated nitriles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine, a critical building block in pharmaceutical development.[1] This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and to provide actionable strategies for improving reaction yield and purity.
Introduction to the Synthesis
5-Bromo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a core scaffold in the development of kinase inhibitors and other therapeutic agents.[2] While conceptually straightforward, its synthesis can be challenging due to issues with regioselectivity, potential for over-bromination, and purification difficulties. The 7-azaindole nucleus consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, leading to complex reactivity.[3]
This guide provides an in-depth analysis of common synthetic routes and offers solutions to frequently encountered problems, grounding our advice in established chemical principles and peer-reviewed methodologies.
Common Synthetic Pathways
Achieving a high yield of 5-bromo-7-azaindole primarily depends on the chosen synthetic strategy. The two most prevalent approaches are the direct, regioselective bromination of the parent 7-azaindole and the construction of the brominated scaffold via cyclization reactions.
-
Direct Electrophilic Bromination of 7-Azaindole: This is the most direct route but requires careful control to achieve the desired C-5 substitution. The electron-rich pyrrole ring is susceptible to electrophilic attack, typically at the C-3 position.[3][4] Therefore, reaction conditions must be fine-tuned to favor bromination on the pyridine ring at the C-5 position.
-
Fischer Indole Synthesis: This classical method involves the cyclization of a pre-brominated precursor, such as 2-hydrazino-5-bromopyridine, with a suitable ketone or aldehyde.[5][6] This approach offers excellent control over the bromine's position, as it is incorporated into the starting material.
-
Multi-Step Synthesis from 2-Aminopyridine: This strategy involves building the pyrrole ring onto a 2-aminopyridine that has been brominated in an earlier step.[7] This can involve Sonogashira coupling and subsequent intramolecular cyclization.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemistry and providing clear, actionable solutions.
Question 1: My reaction yield is very low, or I've isolated no product. What are the likely causes?
Answer: Low or no yield is a common issue that can stem from several factors, from reagent quality to reaction conditions. A systematic approach is needed to diagnose the problem.
Causality & Explanation: The synthesis of 5-bromo-7-azaindole is sensitive to reagent activity, temperature, and moisture. In direct bromination, the electrophile (e.g., Br+) must be generated under conditions that allow it to react selectively without degrading the starting material. In Fischer synthesis, the acidic cyclization step requires high temperatures, which can lead to decomposition if not properly controlled.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I've obtained a product, but it's a mixture of isomers. How can I improve regioselectivity for the 5-bromo product?
Answer: Achieving high regioselectivity is the central challenge in the direct bromination of 7-azaindole. The outcome is a competition between substitution at the C-3 position (electronically favored) and the C-5 position.
Causality & Explanation: Electrophilic aromatic substitution (EAS) on the 7-azaindole scaffold is directed by the electronic properties of the fused rings. The pyrrole ring is highly activated towards EAS, making the C-3 position the most nucleophilic site.[3] To achieve bromination at C-5, the reaction conditions must either sterically hinder the C-3 position or modulate the electronics of the system.
Strategies for Improving C-5 Selectivity:
-
Protecting Group Strategy: A clever approach involves the reversible protection of the pyrrole ring. One patented method reacts 7-azaindole with sodium bisulfite to form a dihydro-adduct. This deactivates the pyrrole ring, directing subsequent bromination to the C-5 position. The protecting group is then easily removed under basic conditions to yield the desired product.[8]
-
Choice of Brominating Agent: The reactivity of the brominating agent is crucial.
-
N-Bromosuccinimide (NBS): Often provides better selectivity than elemental bromine. It generates a low concentration of the electrophile, which can favor the thermodynamically controlled product.
-
Elemental Bromine (Br₂): Highly reactive and can lead to a mixture of isomers and over-bromination, especially without a catalyst.[9][10]
-
Copper(II) Bromide (CuBr₂): Noted as a mild and efficient reagent for C-3 bromination, and therefore should generally be avoided if the C-5 isomer is desired.[4]
-
-
Solvent and Temperature Effects: The reaction medium can influence the selectivity. Polar aprotic solvents like DMF or acetonitrile can stabilize charged intermediates differently than nonpolar solvents, affecting the product ratio. Running the reaction at lower temperatures often increases selectivity by favoring the pathway with the highest activation energy barrier, which can sometimes be the desired C-5 substitution.
Question 3: My final product is difficult to purify. What are the best practices for purification?
Answer: Purification challenges often arise from the presence of closely related isomers (e.g., 3-bromo-7-azaindole) or unreacted starting material, which may have similar polarities.
Causality & Explanation: The polarity of 5-bromo-7-azaindole is similar to that of the parent 7-azaindole and its other bromo-isomers. This makes separation by standard column chromatography challenging if the reaction did not proceed with high selectivity.
Purification Protocols:
-
Recrystallization: This is often the most effective method for obtaining high-purity material, provided the crude product is sufficiently pure (>85-90%).
-
Procedure: A patent describes a successful recrystallization using toluene with activated carbon for decolorization, followed by cooling to induce crystallization, yielding a product with >99% purity.[8]
-
Solvent Screening: Experiment with different solvent systems. A mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which it is insoluble when cold) is ideal. Examples include ethanol/water, ethyl acetate/hexane, or benzene/hexane.[5]
-
-
Column Chromatography: If recrystallization is ineffective due to significant impurities, silica gel chromatography is the next step.
-
Solvent System (Eluent): A gradient of ethyl acetate in hexane or dichloromethane in methanol is commonly used. Start with a low polarity eluent to wash off non-polar impurities and gradually increase the polarity to elute your product. For example, a CHCl₃–MeOH (20:1) system has been reported.[5]
-
Pro Tip: To improve separation, try using a less polar solvent system and run the column more slowly. Sometimes, adding a small amount (~0.5%) of triethylamine to the eluent can reduce tailing on the silica gel for basic compounds like azaindoles.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when working with brominating agents? A1: Brominating agents like elemental bromine (Br₂) and NBS are toxic, corrosive, and strong oxidizers. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Br₂ is highly volatile and can cause severe respiratory irritation and skin burns. Have a quenching agent, such as sodium thiosulfate or sodium bisulfite solution, readily available to neutralize any spills.[12]
Q2: How can I effectively monitor the progress of the reaction? A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a silica gel plate and an appropriate eluent (e.g., 30-50% ethyl acetate in hexanes). Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spot has disappeared. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the precise ratio of starting material, product, and byproducts.[13]
Q3: Can Lewis acids be used to improve the reaction? A3: Yes, in some cases. For electrophilic bromination with Br₂, a Lewis acid catalyst like iron(III) bromide (FeBr₃) is often used to polarize the Br-Br bond, creating a more potent electrophile ("Br+").[9] This increases the reaction rate. However, this heightened reactivity can also decrease selectivity and lead to more side products. Therefore, the use of a Lewis acid should be carefully evaluated and is often omitted when using more reactive substrates or when high selectivity is paramount.
Experimental Protocols
Protocol 1: Direct Bromination via Bisulfite Protection
This protocol is adapted from a patented procedure designed for high regioselectivity at the C-5 position.[8]
Step 1: Protection of 7-Azaindole
-
In a reaction vessel, dissolve 7-azaindole (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium bisulfite (1.5 eq).
-
Stir the mixture at room temperature for 24 hours. Monitor by HPLC or TLC until the 7-azaindole is mostly consumed.
-
The resulting aqueous solution containing dihydro-7-azaindole-2-sodium sulfonate is used directly in the next step.
Step 2: Bromination
-
Cool the aqueous solution from Step 1 to 10–15 °C in an ice bath.
-
Slowly add bromine (1.4 eq) dropwise, ensuring the temperature remains below 20 °C.
-
Stir the reaction at this temperature and monitor until the starting adduct is consumed.
-
Quench any excess bromine by adding a saturated solution of sodium bisulfite until the orange/red color disappears.
Step 3: Deprotection and Isolation
-
Adjust the pH of the solution to >10 using a 10% NaOH solution.
-
Heat the mixture to 50–60 °C and stir for 2-4 hours to effect deprotection.
-
Cool the mixture to room temperature. The product, 5-bromo-7-azaindole, should precipitate.
-
Filter the solid, wash with cold water, and dry under a vacuum.
-
For higher purity, recrystallize the crude product from toluene.[8]
Protocol 2: Fischer Indole Synthesis
This protocol is a general representation based on published methods.[5][6]
Step 1: Synthesis of 5-Bromo-2-hydrazinopyridine
-
This intermediate is typically prepared from 2-amino-5-bromopyridine via diazotization followed by reduction. This is a standard procedure but requires careful handling of diazonium salt intermediates.
Step 2: Cyclization
-
Combine 5-bromo-2-hydrazinopyridine (1.0 eq) and a suitable ketone (e.g., acetone, 1.2 eq) in a solvent like ethanol with a catalytic amount of acetic acid.
-
Heat the mixture to reflux to form the hydrazone intermediate.
-
Remove the solvent under reduced pressure.
-
Add the crude hydrazone to polyphosphoric acid (PPA) at an elevated temperature (e.g., 160–180 °C).[5]
-
Stir vigorously for the specified time (typically 1-3 hours).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a strong base (e.g., NaOH or NH₄OH) to precipitate the crude product.
-
Filter the solid, wash with water, and purify by column chromatography or recrystallization.
Data Summary Table
The following table summarizes typical conditions and outcomes for different synthetic routes. Yields are highly dependent on the specific substrate and reaction scale.
| Synthetic Route | Brominating Agent | Catalyst / Medium | Typical Temp. | Reported Yield | Key Advantage | Reference |
| Direct Bromination | NBS | Acetonitrile | Room Temp | Moderate | Simplicity | [7] |
| Bisulfite Protection | Bromine (Br₂) | NaHSO₃ (aq) | 10–15 °C | 84% | High C-5 Regioselectivity | [8] |
| Fischer Synthesis | N/A | PPA | 160–180 °C | 53% | Unambiguous Regiochemistry | [5] |
| Multi-Step | NBS, then cyclization | Pd catalyst, Base | Varies | Moderate-Good | Versatility for Analogs | [2][7] |
Mechanistic Visualization
The core of the direct bromination reaction is an electrophilic aromatic substitution (EAS). The following diagram illustrates the general mechanism for the attack at the C-5 position.
Caption: General mechanism for electrophilic bromination.
References
- 1. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Method for synthesizing 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 8. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 9. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 12. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Side Product Formation in Brominated Azaindole Reactions
Welcome to the technical support center for navigating the complexities of azaindole bromination. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with side product formation during these critical reactions. Here, we dissect common issues, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance the regioselectivity and yield of your desired brominated azaindole products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns that arise during the bromination of azaindoles.
Q1: What are the most prevalent side products in azaindole bromination, and why do they form?
A1: The inherent reactivity of the azaindole scaffold can lead to several undesired side products. The most common include:
-
Over-bromination (Di- and Poly-brominated Species): The electron-rich nature of the pyrrole ring in azaindole makes it susceptible to multiple electrophilic substitutions.[1] If the reaction conditions are not carefully controlled, or if an excess of the brominating agent is used, di- and even tri-brominated products can form. The initial bromination can sometimes activate the ring towards further substitution.
-
Regioisomers: While bromination often preferentially occurs at the C3 position of the pyrrole ring due to its high electron density, substitution at other positions (e.g., C5 on the pyridine ring) can occur.[2][3] The formation of these regioisomers is highly dependent on the specific azaindole isomer (e.g., 4-azaindole, 7-azaindole), the presence of existing substituents, and the reaction conditions.[4]
-
Oxidation Products (Azaoxindoles): The pyrrole ring is also susceptible to oxidation, which can be promoted by certain brominating agents or reaction conditions. This can lead to the formation of azaoxindole derivatives.[5] In some cases, the bromination reaction itself can be followed by hydrolysis to yield these oxidized byproducts.[6]
-
Degradation Products: Harsh reaction conditions, such as high temperatures or the presence of strong acids, can lead to the degradation of the azaindole ring system. This can result in a complex mixture of unidentifiable byproducts and a significant reduction in the yield of the desired product.[7][8]
Q2: I'm observing significant amounts of di-brominated product. How can I improve the selectivity for mono-bromination?
A2: Achieving mono-selectivity is a common challenge. Here are several strategies to minimize over-bromination:
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of the brominating agent relative to the azaindole substrate.[1] A slight sub-stoichiometric amount (e.g., 0.95 equivalents) can sometimes be beneficial to ensure all of the brominating agent is consumed before significant di-bromination occurs.
-
Slow Addition and Low Temperature: Add the brominating agent slowly and maintain a low reaction temperature (e.g., 0 °C or below).[1] This helps to control the reaction rate and dissipate any localized heat that could accelerate the second bromination.
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role. Milder agents are less likely to lead to over-bromination. Consider using N-Bromosuccinimide (NBS) as it provides a low, steady concentration of electrophilic bromine.[9] Other reagents like copper(II) bromide (CuBr₂) have also been shown to provide high regioselectivity for mono-bromination under mild conditions.[10]
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the substrate. Less polar solvents can sometimes temper the reactivity and improve selectivity.
Q3: My bromination is not regioselective, and I'm getting a mixture of C3 and C5-bromoazaindoles. How can I direct the bromination to the desired position?
A3: Controlling regioselectivity is key to a successful synthesis. The following approaches can be employed:
-
Protecting Groups: Protecting the nitrogen of the pyrrole ring (N1) can influence the electronic distribution of the azaindole and direct bromination. For example, bulky protecting groups can sterically hinder reaction at the C2 position and favor C3. The choice of protecting group is critical and can significantly alter the outcome.
-
Directed Metalation: For specific regioselectivity that is difficult to achieve through direct electrophilic substitution, directed metalation strategies can be employed. This involves using a directing group to deprotonate a specific position, followed by quenching with a bromine source. This method offers precise control over the position of bromination.[11]
-
Enzymatic Halogenation: Biocatalytic methods using halogenase enzymes are emerging as a powerful tool for achieving high regioselectivity.[2] These enzymes can direct bromination to specific positions with remarkable precision, often under very mild, aqueous conditions.[12]
-
Catalyst Control: The use of specific catalysts can influence the regiochemical outcome. For instance, iodine-catalyzed methods have been developed for the regioselective C-3 chalcogenation of 7-azaindoles, demonstrating the potential for catalyst-driven selectivity.[13]
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during azaindole bromination reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive brominating agent. 2. Insufficient reaction temperature or time. 3. Deactivated substrate. | 1. Check the purity and activity of the brominating agent (e.g., NBS can decompose over time). 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 3. Ensure the starting azaindole is pure and free of inhibitors. Consider if any electron-withdrawing groups on the ring are deactivating it towards electrophilic substitution. |
| Formation of Multiple Products (Poor Selectivity) | 1. Over-bromination due to excess reagent or high reactivity. 2. Competing regioisomers. 3. Degradation of starting material or product. | 1. Reduce the equivalents of the brominating agent. Add the reagent slowly at a lower temperature.[1] 2. Employ strategies to control regioselectivity such as protecting groups or directed metalation.[11] 3. Use milder reaction conditions (lower temperature, less reactive brominating agent).[10] |
| Formation of Azaoxindole Byproducts | 1. Oxidative side reactions. 2. Hydrolysis of an intermediate or the final product. | 1. Use a high-purity brominating agent and deoxygenated solvents. 2. Ensure anhydrous reaction conditions. Work up the reaction under neutral or slightly acidic conditions to minimize hydrolysis. |
| Dimerization of Starting Material | 1. Radical side reactions. 2. Acid-catalyzed polymerization. | 1. Add a radical scavenger if a radical mechanism is suspected. 2. Use a non-acidic brominating agent or add a non-nucleophilic base to scavenge any generated acid. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in azaindole bromination.
Caption: A logical workflow for troubleshooting common issues in azaindole bromination.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments aimed at minimizing side product formation.
Protocol 1: Regioselective Mono-bromination of 7-Azaindole at C3 using N-Bromosuccinimide (NBS)
This protocol is designed to favor the formation of 3-bromo-7-azaindole while minimizing over-bromination.
Materials:
-
7-Azaindole
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 7-azaindole (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the 7-azaindole completely.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
NBS Solution: In a separate flask, dissolve recrystallized NBS (1.0 eq) in a minimal amount of anhydrous DMF.
-
Slow Addition: Add the NBS solution dropwise to the stirred 7-azaindole solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Identification of Side Products using LC-MS and NMR
Accurate identification of side products is crucial for effective troubleshooting.
Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying the number of products and their molecular weights. It can quickly reveal the presence of mono-, di-, and poly-brominated species, as well as oxidation products.[4][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the substitution pattern. The disappearance of a proton signal in the aromatic region and the appearance of new signals can help determine the position of bromination.[14]
-
¹³C NMR: Can also be used to confirm the position of substitution.
-
2D NMR (COSY, HMBC, HSQC): These techniques are invaluable for unambiguously assigning the structure of unexpected side products.
-
Sample Preparation and Analysis:
-
Take a small aliquot from the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into the LC-MS system. Analyze the chromatogram for multiple peaks and the corresponding mass spectra for their molecular ions.
-
For NMR analysis, purify the major side products by preparative TLC or column chromatography before dissolving them in a suitable deuterated solvent.
Section 4: Mechanistic Insights
Understanding the underlying reaction mechanisms is fundamental to controlling side product formation.
Electrophilic Aromatic Substitution Mechanism
The bromination of azaindoles typically proceeds through an electrophilic aromatic substitution (EAS) mechanism.
Caption: A simplified overview of the electrophilic aromatic substitution mechanism for azaindole bromination.
The regioselectivity of the initial attack is governed by the electronic distribution of the azaindole ring. The C3 position is generally the most nucleophilic. However, factors such as the position of the nitrogen atom in the pyridine ring and the presence of other substituents can alter this preference.
Formation of Over-bromination Products
The initial bromination introduces an electron-donating bromine atom (by resonance) which can, in some cases, further activate the ring towards a second electrophilic attack, leading to di-brominated products. The reaction conditions, particularly the concentration of the electrophile, play a critical role in determining the rate of the second bromination relative to the first.
References
- 1. benchchem.com [benchchem.com]
- 2. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater [mdpi.com]
- 8. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. vc.bridgew.edu [vc.bridgew.edu]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions of Pyrrolopyridines
Welcome, researchers and innovators in drug development. Pyrrolopyridines, also known as azaindoles, are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their synthesis and functionalization, however, often rely on palladium-catalyzed cross-coupling reactions, which can be notoriously fickle. This guide is designed to be your first line of support, moving beyond simple procedural lists to explain the underlying chemical principles that govern success and failure in these intricate transformations.
I. Frequently Asked Questions (FAQs) & Top-Tier Troubleshooting
This section addresses the most common hurdles encountered when working with pyrrolopyridine substrates.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with a halogenated pyrrolopyridine shows minimal or no conversion. Where do I begin troubleshooting?
A1: Low or no yield is a frustratingly common issue. A systematic approach is essential.[2] Before making drastic changes, start with the fundamentals:
-
Reagent Integrity: Verify the purity and dryness of your starting materials, solvents, and bases.[2] Pyrrolopyridines and many organometallic reagents are sensitive to moisture and oxygen, which can deactivate the catalyst and lead to unwanted side reactions.[2][3] Solvents should be rigorously dried and degassed.
-
Catalyst Activity: The heart of your reaction is the palladium catalyst. Ensure it hasn't been deactivated by improper storage or handling.[3] For Pd(II) precatalysts, in situ reduction to the active Pd(0) species is a critical first step.[4] If this reduction is inefficient, your catalytic cycle will never commence. Consider using a pre-activated Pd(0) source or a more robust precatalyst system.[2][4]
-
Inert Atmosphere: These reactions are highly sensitive to oxygen.[5] Ensure your reaction vessel was properly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintained under a positive pressure of inert gas throughout the experiment.[2][5]
If these initial checks don't reveal an obvious culprit, the issue likely lies within the specific reaction parameters. The following decision tree can guide your optimization efforts.
Caption: Decision tree for troubleshooting low reaction yields.
Issue 2: Catalyst Inhibition & The "Azaindole Problem"
Q2: I suspect my pyrrolopyridine substrate is inhibiting the catalyst. What's happening and how can I overcome this?
A2: This is a key challenge specific to nitrogen-containing heterocycles like pyrrolopyridines.[6] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the desired catalytic cycle.[5][6] This is particularly problematic with unprotected N-H pyrrolopyridines.[7][8]
Solutions:
-
N-Protection: The most direct solution is to protect the pyrrole nitrogen with a suitable protecting group, such as Boc (tert-butoxycarbonyl) or a phenylsulfonyl (SO₂Ph) group.[6][7][9] This prevents coordination with the palladium catalyst. However, this adds extra steps to your synthesis (protection and deprotection).[8] In some cases, N-alkylation can also lead to successful reactions.[6]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial.[5][10] These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic steps.[5] Ligands like SPhos, XPhos, and DavePhos have shown success in couplings with unprotected halo-7-azaindoles.[7]
-
Pyridyl N-oxide: An alternative strategy involves the oxidation of the pyridine nitrogen to an N-oxide.[6] This modification alters the electronic properties of the substrate and can prevent catalyst poisoning, leading to successful couplings.[6]
Issue 3: Dehalogenation as a Major Side Reaction
Q3: My main byproduct is the dehalogenated pyrrolopyridine. How can I suppress this side reaction?
A3: Dehalogenation, where the halogen atom is replaced by a hydrogen, is a common and troublesome side reaction in palladium-catalyzed couplings.[9][11] It is particularly prevalent with electron-rich aryl halides and highly active catalyst systems.[11] The primary cause is often a competitive reductive pathway that introduces a hydride to the palladium center.[11]
Key Factors and Mitigation Strategies:
| Factor | Cause of Dehalogenation | Troubleshooting Strategy |
| Solvent | Alcoholic solvents can be oxidized by the palladium complex to generate hydride species.[11] | Switch to a non-alcoholic, aprotic solvent like toluene, dioxane, or DMF.[11][12] |
| Base | The base itself or impurities within it can be a source of hydrides.[11] | Use a high-purity, anhydrous base. Screening different bases (e.g., switching from an alkoxide to a carbonate) may be beneficial.[11] |
| Ligand | The choice of ligand influences the relative rates of productive coupling versus dehalogenation. | Screen bulky, electron-rich phosphine ligands, which can favor the desired reductive elimination of the coupled product.[11] N-heterocyclic carbene (NHC) ligands have also been shown to be effective in suppressing dehalogenation.[13][14] |
| Water | Traces of water can contribute to protodeboronation in Suzuki couplings, which can be a precursor to dehalogenation. | Ensure strictly anhydrous conditions. However, in some anhydrous Suzuki couplings with K₃PO₄, a small amount of water may be necessary to facilitate the reaction.[15] |
II. Reaction-Specific Troubleshooting Guides
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, with pyrrolopyridine substrates, specific challenges can arise.
Q4: My Suzuki coupling of a bromo-pyrrolopyridine with a heteroarylboronic acid is failing. What are the likely culprits?
A4: In addition to the general issues discussed above, heteroaryl-heteroaryl Suzuki couplings have their own set of challenges:
-
Boronic Acid Instability: Heteroaryl boronic acids can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen), especially under prolonged heating or in the presence of excess water.[3]
-
Solution: Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[15]
-
-
Suboptimal Base: The base is critical for activating the boronic acid to form the borate species necessary for transmetalation.[3]
-
Catalyst/Ligand Mismatch: Not all palladium catalysts and ligands are suitable for this type of coupling.
-
Solution: For challenging Suzuki couplings, systems employing bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor are often a good starting point.[10]
-
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
B. Buchwald-Hartwig Amination
This reaction is indispensable for forming C-N bonds, but its application to pyrrolopyridines requires careful consideration of the catalyst system.[17][18]
Q5: I'm attempting a Buchwald-Hartwig amination on a chloro-pyrrolopyridine, but the reaction is sluggish. What should I change?
A5: Aryl chlorides are significantly less reactive than the corresponding bromides and iodides, making oxidative addition the rate-limiting step.[19][20] Success with these substrates hinges on using a highly active catalyst system.
-
Ligand is Key: For aryl chlorides, standard ligands like PPh₃ are often ineffective.[20] You must use sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][12] These ligands promote the difficult oxidative addition step.[5]
-
Strong Base Required: A strong, non-nucleophilic base is typically necessary. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be effective.[5][7]
-
Choice of Palladium Precursor: While Pd(OAc)₂ is common, it can be unreliable for forming the active catalytic species.[20] Precatalysts like Pd₂(dba)₃ or specialized pre-formed catalysts can offer better reproducibility.[10]
Recommended Starting Conditions for Chloro-pyrrolopyridine Amination:
| Component | Recommendation | Rationale |
| Pd Precursor | Pd₂(dba)₃ (2 mol%) | Reliable source for generating Pd(0) in situ.[10] |
| Ligand | XPhos or SPhos (4 mol%) | Bulky, electron-rich ligand to facilitate oxidative addition of the C-Cl bond.[10] |
| Base | NaOtBu (1.2-1.4 equiv.) | Strong, non-nucleophilic base to deprotonate the amine.[10] |
| Solvent | Toluene or Dioxane | Common, effective aprotic solvents for this transformation.[5][21] |
| Temperature | 80-110 °C | Elevated temperature is often required to overcome the activation barrier for C-Cl bond cleavage.[5] |
C. Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds.[22]
Q6: My Sonogashira reaction with a bromo-pyrrolopyridine is giving low yields and a lot of alkyne homocoupling (Glaser coupling). How can I improve this?
A6: This points to an imbalance in the catalytic cycles.
-
Temperature: Oxidative addition of aryl bromides can be the rate-limiting step.[23] If the temperature is too low, the palladium catalytic cycle will be slow, allowing the copper-mediated Glaser coupling to dominate.
-
Copper Co-catalyst: While classic Sonogashira protocols use a copper(I) co-catalyst, it is also the primary culprit for homocoupling.[24]
-
Solution: Consider a copper-free Sonogashira protocol. Many modern ligand systems are efficient enough to facilitate the reaction without a copper co-catalyst, which completely eliminates Glaser coupling as a side reaction.[24]
-
-
Solvent and Base: The solvent and base combination is crucial.
D. Heck Reaction
The Heck reaction forges C-C bonds between an aryl halide and an alkene.[26] While powerful, its application to pyrrolopyridines can be challenging.[27][28]
Q7: I'm attempting an intramolecular Heck reaction to form a new ring fused to my pyrrolopyridine, but I'm only recovering starting material. What's wrong?
A7: Intramolecular Heck reactions can be sensitive to a variety of factors.
-
Catalyst and Ligand: The choice of catalyst and ligand is paramount.
-
Base: The base is required to regenerate the Pd(0) catalyst at the end of the cycle.
-
Solvent: The polarity of the solvent can influence the reaction outcome.
-
Solution: Acetonitrile (MeCN), DMF, and toluene are common solvents. A solvent screen may be required to find the optimal conditions for your specific substrate.[29]
-
III. General Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-pyrrolopyridine
-
To an oven-dried Schlenk flask, add the bromo-pyrrolopyridine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add anhydrous, degassed solvent (e.g., dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. References
-
T. J. T. T. T. V. A. M. S. W. V. D. A. V. S. C. P. C. T. C. N. V. D. H. L. V. M. P. V. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine. BenchChem.
-
BenchChem. (2025). Approaches to the Heck reaction on challenging substrates. BenchChem.
-
BenchChem. (2025). Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. BenchChem.
-
Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2036–2043. --INVALID-LINK--
-
BenchChem. (2025). Synthesis of 2-Arylpyrroles via an Optimized Palladium Coupling. BenchChem.
-
BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 4-Azaindoles. BenchChem.
-
BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
-
BenchChem. (2025). Troubleshooting failed Suzuki coupling in 6-(Benzothiophen-2-YL)-1H-indole synthesis. BenchChem.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines. BenchChem.
-
Tumkevicius, S., et al. (2011). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds, 47, 257-271.
-
Mark Lautens, et al. (2007). Palladium-Catalyzed Reaction of gem-Dichloroolefins and a Boronic Acid via a Tandem Intramolecular C-N and Intramolecular Suzuki Coupling Process. Organic Letters, 9(19), 3737-3740.
-
Al-blewi, F. F., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6649. --INVALID-LINK--
-
Wikipedia. (2023). Buchwald–Hartwig amination. --INVALID-LINK--
-
Request PDF. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate.
-
Nolan, S. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(31), 11485–11495. --INVALID-LINK--
-
Royal Society of Chemistry. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. --INVALID-LINK--
-
Ananikov, V. P., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. --INVALID-LINK--
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. --INVALID-LINK--
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. --INVALID-LINK--
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. --INVALID-LINK--
-
Wordpress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. BenchChem.
-
BenchChem. (2025). Technical Support Center: Sonogashira Coupling Reactions with Indole Substrates. BenchChem.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. --INVALID-LINK--
-
T. T. V. A. M. S. W. V. D. A. V. S. C. P. C. T. C. N. V. D. H. L. V. M. P. V. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. --INVALID-LINK--
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. --INVALID-LINK--
-
BenchChem. (2025). Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. BenchChem.
-
BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. BenchChem.
-
Request PDF. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
-
Calo, V., et al. (2010). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 15(4), 2210–2239. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine. BenchChem.
-
Request PDF. (2025). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate.
-
Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. --INVALID-LINK--
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
-
Sigman, M. S., et al. (2021). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 7. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. quora.com [quora.com]
- 20. reddit.com [reddit.com]
- 21. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reddit.com [reddit.com]
- 24. benchchem.com [benchchem.com]
- 25. reddit.com [reddit.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. chemrxiv.org [chemrxiv.org]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Solubility of 5-bromo-1H-pyrrolo[2,3-b]pyridine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for managing and enhancing the solubility of 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole) derivatives. This class of compounds is a cornerstone in medicinal chemistry, appearing in numerous developmental pipelines for kinase inhibitors and other targeted therapies.[1] However, the rigid, planar, and relatively lipophilic nature of this scaffold frequently presents significant solubility challenges, hindering screening, formulation, and preclinical development.[2][3]
This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility hurdles. We will explore the causal mechanisms behind each technique, provide validated protocols, and offer expert insights to guide your experimental design.
Initial Troubleshooting Workflow
Before diving into specific techniques, it's crucial to have a logical workflow. The choice of method depends heavily on the experimental context (e.g., in vitro assay vs. in vivo formulation) and the physicochemical properties of your specific derivative.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Frequently Asked Questions & Troubleshooting Guides
Q1: My 7-azaindole derivative won't dissolve in my aqueous buffer for an in vitro assay. What is the first and most effective strategy to try?
Answer: The most direct and often most effective initial approach is pH adjustment to induce salt formation.[4]
Causality & Expertise: The 1H-pyrrolo[2,3-b]pyridine scaffold contains two basic nitrogen atoms: one on the pyridine ring (N7) and, to a lesser extent, the pyrrole nitrogen (N1).[5][6] The pyridine nitrogen is the primary site of protonation. By lowering the pH of the aqueous medium with an acid, you can protonate this nitrogen, forming a positively charged species. This ion readily forms a salt with the acid's counter-ion, which is typically much more water-soluble than the neutral free base.[7][8] For successful and stable salt formation, the pKa of the basic drug and the acidic counter-ion should differ by at least 2-3 units.[9][10]
Protocol: pH-Solubility Profile Screening
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2.0 to 7.5.
-
Equilibration: Add an excess of your solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to determine the pH of maximum solubility.
| Common Acid Counter-ions for Salt Formation | Typical Application |
| Hydrochloride (HCl) | Most common, simple, low molecular weight.[9] |
| Mesylate (Methanesulfonic acid) | Good for crystalline, stable salts.[9] |
| Sulfate (H₂SO₄) | Divalent, can sometimes form less soluble salts. |
| Tartrate, Citrate, Maleate | Organic acids, can offer different crystal packing and properties. |
Trustworthiness: This protocol is a standard industry method for characterizing the solubility of ionizable compounds. A sharp increase in solubility at lower pH values validates that your compound behaves as a weak base and that this strategy is viable. If solubility does not increase, the compound's pKa may be too low, or it may have exceptionally high crystal lattice energy that ionization alone cannot overcome.
Q2: pH adjustment is not an option for my experiment (e.g., cell-based assay), or it was insufficient. What should I try next?
Answer: The use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds to dissolve.[11][12]
Causality & Expertise: Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar solute disrupts this network, which is energetically unfavorable. Co-solvents like DMSO or ethanol work by disrupting water's hydrogen bond network and creating a "microenvironment" that is less polar, thereby reducing the energy penalty required to dissolve a hydrophobic solute.[12] Solubility often increases logarithmically with the increasing fraction of the co-solvent.[11]
Protocol: Co-solvent Solubility Screen
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10-50 mM in DMSO).
-
Serial Dilution: Serially dilute this stock solution into your aqueous buffer. Start with a high percentage of co-solvent and decrease it.
-
Observation: Visually inspect for precipitation at each concentration. It is critical to observe immediately and after a period of incubation (e.g., 1-2 hours) at the experimental temperature.
-
Determination: The highest concentration that remains clear is your working limit for that percentage of co-solvent.
-
Control: Always run a vehicle control (buffer + co-solvent) in your assay to ensure the co-solvent itself does not affect the experimental outcome.
| Co-solvent | Typical Starting % (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≤ 1% (cell assays), up to 5% | Excellent solubilizing power; can be toxic to cells at >1%. |
| Ethanol | ≤ 5% | Generally well-tolerated but can have biological effects. |
| Polyethylene Glycol 400 (PEG 400) | ≤ 10% | A common choice for in vivo formulations; viscous.[11] |
| Propylene Glycol | ≤ 10% | Similar to PEG 400, often used in formulations.[11] |
Trustworthiness: This method is self-validating through direct observation. If precipitation occurs upon dilution, you have exceeded the solubility limit. Be aware of potential "salting out" effects where the compound is less soluble in the mixture than in the pure co-solvent. Always prepare the final dilution as close to the time of use as possible.
Q3: I need to prepare a formulation for animal studies. What are more advanced, biocompatible options?
Answer: For preclinical and in vivo applications, you should explore more sophisticated formulation strategies like complexation with cyclodextrins .
Causality & Expertise: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] Poorly soluble drugs, like many 7-azaindole derivatives, can be encapsulated within this hydrophobic cavity, forming a "host-guest" inclusion complex.[15][16] The exterior of the CD-drug complex is hydrophilic, which dramatically increases the apparent aqueous solubility of the drug.[14][16]
Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.
Protocol: Phase-Solubility Analysis
This method, established by Higuchi and Connors, determines the binding constant and stoichiometry of the drug-CD complex.[17]
-
CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-50 mM HP-β-CD).
-
Equilibration: Add an excess amount of your solid drug to each CD solution.
-
Agitation: Shake the vials at a constant temperature for 48-72 hours to reach equilibrium.
-
Separation & Quantification: As in the pH-solubility protocol, separate the solid and quantify the drug concentration in the supernatant.
-
Analysis: Plot the total drug solubility against the cyclodextrin concentration. A linear plot (Type A) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the stability constant.
| Cyclodextrin Type | Cavity Size | Key Features |
| α-Cyclodextrin | Small | May be too small for the 7-azaindole core. |
| β-Cyclodextrin | Medium | Good size match for aromatic rings, but native form has low water solubility.[18] |
| Hydroxypropyl-β-CD (HP-β-CD) | Medium | High aqueous solubility, low toxicity. Most common choice for parenteral formulations. [13][14] |
| Sulfobutylether-β-CD (SBE-β-CD) | Medium | High aqueous solubility, negatively charged. Used in several commercial IV drugs. [14] |
| γ-Cyclodextrin | Large | May be too large for a stable 1:1 complex.[18] |
Q4: My goal is long-term drug development. Can I use a chemical modification approach to improve solubility for oral delivery?
Answer: Yes, a highly effective but more involved strategy is the prodrug approach .
Causality & Expertise: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[19][20] To enhance solubility, a highly polar, ionizable promoiety (e.g., a phosphate or an amino acid) is temporarily attached to the parent drug, often at a hydroxyl or amine functional group.[21][22] This new, highly soluble molecule can be formulated easily for oral or IV administration. Once absorbed, endogenous enzymes (like phosphatases or esterases) cleave the promoiety, releasing the active parent drug into circulation.[19]
Caption: The prodrug concept for enhancing solubility and in vivo delivery.
This strategy requires that your 7-azaindole derivative has a suitable "handle" for modification, such as a hydroxyl group, which may need to be introduced synthetically. This is a significant medicinal chemistry effort but is a proven strategy for overcoming fundamental solubility barriers.[20][23]
Q5: My compound is highly crystalline, a real "brick dust." Are there any other formulation options?
Answer: For highly crystalline compounds with high melting points, even the above methods can fail. This is because a large amount of energy is required to break the crystal lattice. In this case, you can explore amorphous solid dispersions (ASDs) .
Causality & Expertise: In an ASD, the drug is molecularly dispersed within a polymer matrix, preventing it from crystallizing.[24][25] This amorphous, high-energy state does not have a crystal lattice to overcome, so it dissolves much more readily, often creating a transient supersaturated solution that can enhance absorption. ASDs are typically produced by spray drying or hot-melt extrusion and are a cornerstone of modern oral drug formulation for poorly soluble compounds.[26] This is an advanced technique requiring specialized equipment and formulation expertise.
Q6: How can I design the next generation of my 7-azaindole derivatives to have inherently better solubility?
Answer: This involves applying medicinal chemistry principles to modify the core structure.
Causality & Expertise: Solubility is governed by a balance between lipophilicity (logP) and the energy of the solid state (related to melting point).[2] To improve solubility, you can:
-
Reduce Lipophilicity: Replace the highly lipophilic bromine atom with a smaller halogen (e.g., chlorine) or a polar group (e.g., a small ether or amine).
-
Introduce Polar Groups: Add hydrogen bond donors/acceptors at other positions on the ring system. This increases interaction with water.[2][27]
-
Disrupt Crystal Packing: Introduce substituents that are out-of-plane or create conformational flexibility. This disrupts the flat, ordered stacking of molecules in a crystal, lowers the melting point, and makes the solid state easier to dissolve.[2]
Summary of Techniques
| Strategy | Mechanism | Best For | Key Advantage | Key Disadvantage |
| pH Adjustment | Ionization of basic nitrogen to form a soluble salt.[7] | In vitro screening, simple formulations. | Simple, effective, and low-cost. | Limited to specific pH range; not suitable for all assays. |
| Co-solvents | Reduces solvent polarity.[11] | In vitro screening, initial formulations. | Broadly applicable, easy to screen. | Potential for compound precipitation upon dilution; solvent toxicity. |
| Cyclodextrins | Encapsulation of the drug in a hydrophobic cavity.[16] | Preclinical and clinical formulations (oral/IV). | Significant solubility increase, low toxicity (modified CDs). | Can be expensive; requires specific host-guest fit. |
| Prodrugs | Covalent attachment of a transient soluble group.[19][20] | Oral and parenteral drug development. | Overcomes fundamental solubility issues; improves bioavailability.[22] | Requires significant synthetic chemistry effort and a suitable functional handle. |
| Amorphous Solid Dispersions | Eliminates crystal lattice energy.[25] | Oral dosage forms for highly crystalline drugs. | Can achieve high drug loads and supersaturation. | Requires specialized manufacturing; potential for physical instability. |
| Structural Modification | Optimizes intrinsic physicochemical properties (logP, melting point).[2] | Lead optimization in drug discovery. | Creates a new chemical entity with superior properties. | High R&D effort; may negatively impact potency or other properties. |
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. researchgate.net [researchgate.net]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjpdft.com [rjpdft.com]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. longdom.org [longdom.org]
- 13. mdpi.com [mdpi.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interaction between nitroheterocyclic compounds with beta-cyclodextrins: phase solubility and HPLC studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of a targeted prodrug strategy of enhance oral absorption of poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. pharmoutsourcing.com [pharmoutsourcing.com]
- 26. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 27. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of 5-Bromo-7-Azaindole
This technical guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 5-bromo-7-azaindole. Recognizing the critical nature of this intermediate in drug discovery, particularly as a key building block for kinase inhibitors, achieving high purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The methodologies described herein are grounded in established chemical principles and validated through practical application to ensure reliability and reproducibility.
Troubleshooting Guide: From Crude Product to High-Purity Material
This section is structured to help you diagnose and resolve specific issues observed during the work-up and purification of 5-bromo-7-azaindole. Each entry details a common problem, its likely causes, and a systematic approach to its resolution.
Issue 1: HPLC Analysis of Crude Product Shows Multiple Major Peaks
Q: My initial HPLC analysis of the crude reaction mixture shows two or more significant peaks close to the expected product peak. How do I identify and remove these impurities?
A: This is a frequent observation, often stemming from a lack of regioselectivity during the bromination step or from over-bromination. The primary culprits are typically regioisomers or di-brominated species.
Probable Causes & Identification:
-
Regioisomeric Impurities: Depending on the synthetic route, particularly those involving direct bromination of a 7-azaindole precursor, bromination can occur at other positions on the bicyclic ring system, such as the C3 position. The electron-rich pyrrole ring is susceptible to electrophilic substitution, and controlling the regioselectivity can be challenging.[1]
-
Over-bromination (Dibromo Species): Use of excess brominating agent (e.g., NBS or Br2) or prolonged reaction times can lead to the formation of dibromo-7-azaindoles, such as 3,5-dibromo-7-azaindole.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of the starting 7-azaindole or a precursor molecule.
Strategic Solutions:
-
Identification:
-
LC-MS Analysis: The most effective initial step is to analyze the crude product by LC-MS. A dibromo- impurity will have a characteristic isotopic pattern for two bromine atoms and a mass 78/80 units higher than the desired product. Regioisomers will have the same mass as the product.
-
NMR Spectroscopy: Carefully analyze the aromatic region of the 1H NMR spectrum. While isomeric impurities can be difficult to resolve without pure standards, the presence of additional sets of pyrrole and pyridine proton signals is a clear indicator. A reference 1H NMR spectrum of 5-bromo-7-azaindole in CDCl3 should show signals around 11.37 (s, br, 1H, N-H), 9.10 (br, 1H), 8.61(s, 1H), 7.55 (s, 1H), and 6.50 (br, 1H).[2]
-
-
Purification Workflow:
Caption: Purification workflow for isomeric impurities.
-
Column Chromatography: This is the most robust method for separating isomers and dibrominated byproducts. Due to polarity differences, a well-optimized silica gel chromatography protocol can effectively resolve these species. See the detailed protocol below.
-
Recrystallization: While less effective for removing close-eluting isomers, recrystallization is an excellent secondary "polishing" step after chromatography to remove minor impurities and can sometimes be sufficient on its own if the isomeric impurity level is low.
-
Issue 2: Low Yield After Recrystallization
Q: I've attempted to purify my 5-bromo-7-azaindole by recrystallization, but I'm getting very low recovery of my product, or nothing crystallizes at all.
A: Low recovery during recrystallization is a classic problem in organic synthesis and usually points to suboptimal solvent selection or procedural errors.[3][4][5]
Probable Causes & Identification:
-
Excessive Solvent Volume: The most common error is using too much solvent to dissolve the crude product.[5] The goal is to create a saturated solution at the solvent's boiling point, from which the product will crystallize upon cooling. If the solution is not saturated, the product will remain dissolved even at lower temperatures.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. If the compound is too soluble at room temperature, recovery will be poor.
-
Cooling Too Rapidly: Rapid cooling can cause the product to "crash out" of solution as an amorphous solid or oil, trapping impurities.
-
Supersaturation: The solution may cool without crystallization, a state known as supersaturation.[5]
Strategic Solutions:
-
Solvent Selection:
-
Troubleshooting the Procedure:
-
Use Minimum Hot Solvent: Add the hot solvent portion-wise to the crude material, waiting for the solvent to reach its boiling point between additions, until the solid just dissolves.
-
Induce Crystallization: If crystals do not form upon cooling, try the following:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seeding: Add a tiny crystal of pure 5-bromo-7-azaindole to the cooled solution to initiate crystallization.[5]
-
Concentration: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[4][5]
-
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. This promotes the formation of larger, purer crystals.
-
Issue 3: Product Appears as an Oil, Not a Crystalline Solid
Q: During my purification, the product separated as a sticky oil instead of a solid. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of impurities is high, disrupting the crystal lattice formation.[4][5]
Probable Causes & Identification:
-
Low Melting Point Impurities: The presence of significant impurities can depress the melting point of the mixture, causing it to separate as an oil.
-
High Initial Concentration: If the solution is too concentrated, the saturation point may be reached at a temperature where the product is still molten.
-
Inappropriate Solvent: The boiling point of the solvent may be too high relative to the product's melting point.
Strategic Solutions:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature.
-
Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Change Solvent System: If oiling out persists, a different solvent or solvent pair may be necessary. Try a lower-boiling solvent in which the compound has appropriate solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my 5-bromo-7-azaindole synthesis?
A1: The impurity profile is highly dependent on the synthetic route. However, common classes of impurities include:
-
Starting Materials: Unreacted 7-azaindole or its precursors (e.g., 2-amino-5-bromopyridine, 2-hydrazino-5-bromopyridine).[7][8]
-
Regioisomers: Bromination at other positions, most commonly the C3 position of the pyrrole ring.
-
Over-brominated Products: Dibromo-7-azaindoles are common if the bromination reaction is not carefully controlled.
-
Byproducts from Ring Formation: If using a Fischer indole synthesis approach, side reactions can occur, though these are often complex and route-specific.[4]
Q2: Can I use an acid-base extraction to purify my crude product?
A2: An acid-base extraction can be a useful preliminary purification step, particularly for removing certain types of impurities.[9] 7-Azaindole derivatives are basic due to the pyridine nitrogen.
-
To remove acidic impurities: You can dissolve your crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic impurities will be deprotonated and move to the aqueous layer.
-
To isolate the product: The 5-bromo-7-azaindole itself can be extracted from an organic solvent into an aqueous acidic solution (e.g., dilute HCl). The basic pyridine nitrogen will be protonated, forming a water-soluble salt. The organic layer containing neutral impurities can then be discarded. Subsequently, neutralizing the aqueous layer with a base will precipitate the purified product. This is particularly effective for removing non-basic, organic impurities.
Caption: Acid-base extraction workflow for purification.
Q3: What analytical techniques are essential for assessing the purity of 5-bromo-7-azaindole?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for determining purity as a percentage (e.g., area % at a specific wavelength). A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or phosphoric acid) is a common method.[10][11]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides mass information for each peak observed in the chromatogram, which is invaluable for identifying impurities like dibromo-species or starting materials.
-
1H NMR (Proton Nuclear Magnetic Resonance): Confirms the structure of the main component and helps identify structural isomers and other impurities if their concentration is high enough (>1-5%).
-
Melting Point: A sharp melting point range close to the literature value (e.g., 178-182 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
Data & Protocols
Table 1: Typical TLC Solvent Systems for 5-Bromo-7-Azaindole
| Solvent System (v/v) | Typical Rf of Product | Notes |
| 30% Ethyl Acetate / Hexanes | ~0.3 - 0.4 | Good starting point for general analysis. Provides good separation from less polar impurities. |
| 50% Ethyl Acetate / Hexanes | ~0.5 - 0.6 | Useful if the product is streaking or has a very low Rf in less polar systems. |
| 5% Methanol / Dichloromethane | ~0.4 - 0.5 | A more polar system, effective for separating from highly polar baseline impurities. |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Protocol 1: Column Chromatography Purification
Objective: To separate 5-bromo-7-azaindole from regioisomers, dibromo-impurities, and other byproducts.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Crude 5-bromo-7-azaindole
-
Glass column, collection tubes, TLC plates, UV lamp
Methodology:
-
Solvent System Selection: Based on TLC analysis (see Table 1), choose a solvent system that provides good separation and an Rf value for the product of approximately 0.25-0.35. A common starting point is 20-30% Ethyl Acetate in Hexanes.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Monitor the separation by TLC, spotting each fraction (or every few fractions) against a standard of the starting material and the crude mixture.
-
-
Fraction Pooling & Evaporation:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-bromo-7-azaindole.
-
Protocol 2: Recrystallization from Toluene
Objective: To obtain high-purity, crystalline 5-bromo-7-azaindole from a partially purified solid.
Materials:
-
Partially purified 5-bromo-7-azaindole
-
Toluene (reagent grade or better)
-
Erlenmeyer flask, condenser, heating mantle, Buchner funnel, filter paper
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of toluene (e.g., start with ~10 mL per gram of solid).
-
Heating: Heat the mixture to reflux with stirring. Add more toluene in small portions until the solid just dissolves completely. Avoid adding a large excess.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to reflux for a few minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-heated flask to remove the carbon. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. A final purity of >99.5% can often be achieved with this method.[3][11]
References
- 1. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Page loading... [guidechem.com]
- 7. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 8. Method for synthesizing 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 9. chemwhat.com [chemwhat.com]
- 10. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
Preventing debromination in pyrrolo[2,3-b]pyridine reactions
Technical Support Center: Pyrrolo[2,3-b]pyridine Reactions
Welcome to the technical support center for synthetic strategies involving the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This guide is designed for researchers, medicinal chemists, and process scientists encountering challenges with unwanted debromination during synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. Here, we provide in-depth, experience-driven troubleshooting advice and optimized protocols to ensure the integrity of your brominated intermediates and the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of pyrrolo[2,3-b]pyridines and why is it a significant problem?
A1: Debromination is an undesired side reaction where a bromine atom on the pyrrolo[2,3-b]pyridine ring is replaced by a hydrogen atom. This process, also known as reductive dehalogenation or hydrodehalogenation, leads to the formation of a significant byproduct that is often difficult to separate from the desired product, resulting in lower yields and increased purification challenges. For drug development professionals, this can compromise the synthesis of target molecules, as the bromine atom is typically installed as a synthetic handle for introducing molecular diversity through cross-coupling reactions.[1]
Q2: Which factors are the primary drivers of debromination during palladium-catalyzed cross-coupling reactions?
A2: From a mechanistic standpoint, debromination often occurs as a competing pathway to the desired cross-coupling. The key drivers include:
-
Catalyst System: Highly active palladium catalysts, especially those with electron-rich and bulky phosphine ligands, can sometimes favor pathways leading to reductive dehalogenation.
-
Base: The choice and strength of the base are critical. Strong bases can promote pathways that generate palladium hydride species (Pd-H), which are key intermediates in the debromination cycle.[2]
-
Solvent and Impurities: Protic solvents (e.g., alcohols, water) can serve as a hydrogen source for the debromination process. Even trace amounts of water in aprotic solvents can be problematic.
-
Temperature and Reaction Time: Higher temperatures and prolonged reaction times can increase the incidence of side reactions, including debromination.
Q3: Is N-H protection of the 7-azaindole core necessary to prevent debromination?
A3: While not always mandatory, protecting the pyrrole nitrogen (N-1) is a highly effective strategy to enhance stability and prevent side reactions.[3][4] The acidic N-H can interfere with organometallic reagents and bases, leading to undesired reactivity. Common protecting groups like benzenesulfonyl (Bs), tosyl (Ts), or (2-(trimethylsilyl)ethoxy)methyl (SEM) can stabilize the molecule, improve solubility, and sometimes electronically influence the reaction outcome in a favorable way.[5][6]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section addresses specific scenarios of unwanted debromination and provides actionable solutions.
Scenario 1: Significant Debromination (>10%) Observed During a Suzuki-Miyaura Coupling
Problem: You are attempting to couple an arylboronic acid with a bromo-7-azaindole derivative and observe a substantial amount of the debrominated 7-azaindole byproduct.
Causality Analysis: The Suzuki-Miyaura reaction requires a base to activate the boronic acid for transmetalation.[7] However, this basic environment can also promote the formation of Pd-H species that lead to debromination. The choice of catalyst, ligand, and base is paramount to steer the reaction toward the desired C-C bond formation.
Solution Pathways:
-
Modify the Base and Solvent System: This is often the most impactful and straightforward adjustment.
-
Action: Switch from strong bases like NaOH, KOH, or Cs₂CO₃ to milder inorganic bases such as K₃PO₄ or K₂CO₃.[8] These bases are often effective in promoting the catalytic cycle without excessively favoring debromination pathways.
-
Rationale: Milder bases reduce the rate of competing decomposition pathways and the formation of active Pd-H species.
-
Protocol: Ensure the use of anhydrous, degassed solvents (e.g., 1,4-dioxane, toluene, or DMF). If a co-solvent is needed, minimize the amount of water or consider using a non-protic alternative.
-
-
Optimize the Catalyst and Ligand:
-
Action: If using a highly active catalyst system (e.g., with a very bulky, electron-rich ligand), consider switching to a less reactive but more selective one. For instance, if a Buchwald-type ligand is failing, a more traditional ligand like PPh₃ in conjunction with a Pd(PPh₃)₄ catalyst might offer better selectivity, albeit potentially requiring higher temperatures.[9]
-
Rationale: The ligand sphere around the palladium center dictates the relative rates of reductive elimination (desired product) versus competing pathways like β-hydride elimination or protonolysis that can lead to debromination.[10][11]
-
-
Adjust Reaction Temperature:
-
Action: Lower the reaction temperature. Many modern catalyst systems are active at temperatures well below 100 °C.
-
Rationale: Debromination, like many side reactions, has a different activation energy than the desired coupling. Lowering the temperature can disproportionately slow the undesired pathway.[9]
-
Optimized Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
| Parameter | Recommended Condition | Rationale |
| Substrate | N-Protected Bromo-7-azaindole (e.g., N-SEM or N-Bs) | Protection enhances stability and prevents N-H interference.[4][5] |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%) | These are robust, commercially available catalysts with a good balance of reactivity and selectivity. |
| Boronic Reagent | Arylboronic Acid (1.2-1.5 equiv.) | A slight excess drives the reaction to completion. |
| Base | K₃PO₄ (2.0-3.0 equiv.) | A moderately strong base that is effective for transmetalation but less prone to causing debromination. |
| Solvent | Anhydrous, Degassed 1,4-Dioxane/Toluene | Aprotic solvents minimize the availability of protons for reductive dehalogenation. |
| Temperature | 80-90 °C | The lowest temperature that provides a reasonable reaction rate should be used. |
| Monitoring | TLC or LC-MS | Monitor closely and stop the reaction upon consumption of the starting material to avoid prolonged heating. |
Scenario 2: Debromination During Buchwald-Hartwig Amination
Problem: When attempting to couple a primary or secondary amine with a bromo-7-azaindole, the primary product observed is the debrominated starting material.
Causality Analysis: The Buchwald-Hartwig amination requires a strong base (typically NaOt-Bu or LiHMDS) to deprotonate the amine and form the palladium-amido complex.[10][12] This strongly basic and highly reducing environment is particularly prone to causing reductive dehalogenation, especially with electron-deficient heteroaryl halides.
Solution Pathways:
-
Ligand Selection is Critical:
-
Action: Employ modern, specialized ligands designed for challenging aminations. Bulky biarylphosphine ligands such as XPhos, RuPhos, or SPhos are often essential.[1]
-
Rationale: These ligands create a sterically hindered environment around the palladium center that accelerates the rate of C-N reductive elimination, allowing it to outcompete the debromination pathway.[11]
-
-
Use a Weaker Base or a Different Base System:
-
Action: While strong bases are often required, consider switching from NaOt-Bu to a weaker base like K₃PO₄ or Cs₂CO₃, especially if the amine partner is relatively acidic.
-
Rationale: This minimizes the decomposition of the catalyst and substrate.
-
-
Protect the N-H Group:
-
Action: Ensure the 7-azaindole N-H is protected.
-
Rationale: An unprotected N-H can be deprotonated by the strong base, leading to catalyst inhibition and other side reactions.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing debromination issues in cross-coupling reactions.
Caption: Troubleshooting workflow for debromination.
Understanding the Unwanted Pathway: A Simplified Mechanism
Debromination often proceeds via a palladium-hydride intermediate. The diagram below illustrates a plausible catalytic cycle for this side reaction.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Validation & Comparative
1H NMR spectrum of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
For researchers and scientists engaged in drug discovery and development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of advancing a program. This compound, a derivative of the 7-azaindole scaffold, represents a class of molecules with significant interest in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of such organic molecules in solution.[1]
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It moves beyond a simple data report to offer a predictive analysis based on structural principles, a comparison with alternative analytical methods, and detailed experimental protocols to ensure reproducible, high-quality data.
Structural Analysis and Predicted ¹H NMR Spectrum
The structure of this compound is built upon the 7-azaindole core.[2] The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, combined with the specific substitution pattern, creates a distinct electronic environment for each proton.[2][3]
Key Structural Features Influencing the ¹H NMR Spectrum:
-
7-Azaindole Core: This bicyclic system consists of a six-membered pyridine ring and a five-membered pyrrole ring.[4]
-
Bromine at C5: The bromine atom is an electron-withdrawing group that will deshield adjacent protons, causing them to appear at a higher chemical shift (further downfield).[5]
-
Carbonitrile at C3: The cyano (-CN) group is a strong electron-withdrawing group. It will significantly deshield the proton at the C2 position of the pyrrole ring.
-
Pyrrole NH: The proton on the pyrrole nitrogen (N1) is acidic and its chemical shift is often broad and highly dependent on solvent, concentration, and temperature.[6][7]
-
Aromatic Protons: The molecule has three aromatic protons at positions C2, C4, and C6.
Based on these features and referencing published data for the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine[4][8], a predicted ¹H NMR spectrum can be constructed.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H1 (N-H) | 12.0 - 13.0 | broad singlet (br s) | N/A | Acidic proton, subject to exchange. Its chemical shift is highly variable.[6][7] The value for the parent 5-bromo-7-azaindole in DMF-d7 was ~11.9 ppm.[8] |
| H2 | 8.4 - 8.6 | singlet (s) | N/A | Located on the pyrrole ring, adjacent to the electron-withdrawing nitrile group. It has no adjacent proton neighbors for coupling. |
| H6 | 8.3 - 8.5 | doublet (d) | ~2.0 - 2.5 | Part of the pyridine ring. Deshielded by the adjacent nitrogen and coupled to H4 (long-range W-coupling). The parent compound shows this peak at 8.30 ppm (J = 2.2 Hz).[8] |
| H4 | 8.2 - 8.4 | doublet (d) | ~2.0 - 2.5 | Part of the pyridine ring. Deshielded by the bromine at C5 and coupled to H6 (long-range W-coupling). The parent compound shows this peak at 8.20 ppm (J = 2.0 Hz).[8] |
Experimental Protocol for High-Quality ¹H NMR Data Acquisition
Obtaining a clean, high-resolution spectrum is paramount for accurate interpretation. The following protocol outlines a standardized procedure for sample preparation and data acquisition.[9]
Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. DMSO-d₆ is often preferred for this class of compounds due to its excellent solvating power and the positioning of its residual peak away from most analyte signals.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add 1-2 µL of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing to 0.00 ppm is required. Often, referencing to the residual solvent peak is sufficient.[10]
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 300 or 400 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard parameters.
-
Typical Acquisition Parameters
| Parameter | Value | Rationale |
| Pulse Angle | 30-45° | Provides a good signal-to-noise ratio without saturating the spins, allowing for shorter relaxation delays. |
| Spectral Width | 0 - 14 ppm | Encompasses the typical chemical shift range for organic molecules.[1] |
| Acquisition Time | 2 - 4 seconds | Ensures adequate data points across each peak for good resolution. |
| Relaxation Delay (D1) | 1 - 2 seconds | A sufficient delay to allow protons to return to equilibrium before the next pulse.[9] |
| Number of Scans | 16 - 64 | Averaging multiple scans improves the signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard operating temperature.[9] |
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR analysis.
Practical Spectral Interpretation: Navigating Potential Pitfalls
An experimental spectrum rarely contains only the signals from the compound of interest. A thorough analysis requires the identification of signals from residual solvents and common impurities.[11][12]
-
Residual Solvent Peaks: No deuterated solvent is 100% isotopically pure. The small amount of remaining protio-solvent will produce a characteristic signal. For example, the residual peak for DMSO-d₅ appears around δ 2.50 ppm.[13]
-
Water Peak: Samples often contain trace amounts of water. In DMSO-d₆, the water peak is typically a broad singlet around δ 3.33 ppm. The chemical shift of water is highly temperature-dependent.[11][13]
-
Other Impurities: Signals from solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) may be present.[6] Consulting a table of common solvent impurities is essential for their identification.[10][11][12]
Once non-analyte peaks are identified, the remaining signals can be assigned to the protons of this compound by comparing the experimental data (chemical shift, integration, and multiplicity) to the predicted values in Table 1.
Comparison with Alternative Analytical Techniques
While ¹H NMR is the primary tool for structural elucidation, a comprehensive characterization relies on complementary analytical techniques.
Table 2: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling), and relative proton count. | Provides detailed structural information and is highly reproducible. | Requires soluble sample; complex spectra can be difficult to interpret fully without 2D techniques. |
| ¹³C NMR | Number and electronic environment of unique carbon atoms. | Complements ¹H NMR by providing the carbon skeleton framework. | Much lower sensitivity than ¹H NMR, often requiring longer acquisition times or more concentrated samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms molecular formula and can provide structural clues from fragmentation. Highly sensitive. | Does not distinguish between isomers; provides limited information on atom connectivity. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and easy method to confirm the presence of key groups like -CN (nitrile) and N-H bonds. | Provides limited information on the overall molecular skeleton. |
Workflow for Comprehensive Structural Elucidation
Caption: Integrated analytical workflow.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is critical for its unambiguous identification. By understanding the influence of its heterocyclic core and electron-withdrawing substituents, a predictive assignment of the proton signals is possible. This guide equips researchers with the theoretical background, a robust experimental protocol, and a practical framework for interpreting the spectrum, including the identification of common impurities. When integrated with complementary techniques like ¹³C NMR and mass spectrometry, a complete and confident structural characterization can be achieved, which is an indispensable step in the drug development pipeline.
References
- 1. azooptics.com [azooptics.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.washington.edu [chem.washington.edu]
Mass Spectrometry Data for 5-Bromo-7-Azaindole Derivatives: A Comparative Guide
Introduction: The Significance of 5-Bromo-7-Azaindole Derivatives in Modern Drug Discovery
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors and other therapeutic agents.[1] Its structural similarity to purine enables it to effectively interact with the ATP-binding sites of various kinases, which are critical regulators of cellular signaling pathways.[2] Dysregulation of these pathways is a hallmark of many diseases, most notably cancer. The introduction of a bromine atom at the 5-position of the 7-azaindole core, creating 5-bromo-7-azaindole, provides a key functional handle for medicinal chemists. This modification allows for a variety of synthetic transformations, such as cross-coupling reactions, enabling the development of diverse libraries of compounds with tailored pharmacological profiles.[3]
Given the central role of these derivatives in drug development, their precise and accurate characterization is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comparative analysis of mass spectrometry data for 5-bromo-7-azaindole derivatives, focusing on the practical application of different ionization techniques and the interpretation of fragmentation patterns. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to optimize their analytical workflows and accelerate their research endeavors.
Experimental Approach: Rationale and Design
The data and methodologies presented in this guide are based on established principles of mass spectrometry and draw upon a composite of experimental findings from the analysis of 7-azaindole derivatives and related heterocyclic compounds. The experimental design is centered around a typical UPLC-MS/MS workflow, a workhorse in pharmaceutical analysis for its high resolution, sensitivity, and speed.
Core Instrumentation and Rationale
A high-resolution hybrid quadrupole-time-of-flight (Q-TOF) mass spectrometer is the instrument of choice for this type of analysis. This is due to its ability to provide both high-resolution, accurate mass measurements for confident formula determination and tandem MS (MS/MS) capabilities for structural elucidation. The combination of a quadrupole for precursor ion selection and a time-of-flight analyzer for high-resolution fragment ion analysis offers a powerful tool for the detailed characterization of novel compounds.
Comparative Analysis of Ionization Techniques: ESI vs. APCI
The choice of ionization source is a critical first step in any mass spectrometry experiment. For the analysis of 5-bromo-7-azaindole derivatives, which are moderately polar compounds, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options. The selection between these two techniques often depends on the specific analyte and the desired outcome of the analysis.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and ionizable compounds.[4] It typically generates protonated molecules ([M+H]⁺) with minimal in-source fragmentation, making it ideal for accurate molecular weight determination. For 5-bromo-7-azaindole derivatives, the presence of two nitrogen atoms in the heterocyclic ring system provides basic sites that are readily protonated in the positive ion mode.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is generally more suitable for less polar and more volatile compounds.[4] Ionization in APCI is initiated by a corona discharge, which ionizes the solvent vapor, and these solvent ions then transfer a proton to the analyte. While APCI can also produce protonated molecules, it can sometimes induce more in-source fragmentation compared to ESI, which can be either a drawback or an advantage depending on the analytical goal.
| Ionization Technique | Principle | Advantages for 5-Bromo-7-Azaindole Derivatives | Disadvantages for 5-Bromo-7-Azaindole Derivatives |
| Electrospray Ionization (ESI) | Ionization from charged droplets in a strong electric field. | - Soft ionization, minimal fragmentation. - High sensitivity for polar, ionizable compounds. - Readily forms [M+H]⁺ ions. | - Potential for ion suppression in complex matrices. - Less effective for nonpolar derivatives. |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase chemical ionization at atmospheric pressure. | - Suitable for a broader range of polarities. - Less susceptible to matrix effects than ESI. - Can provide some structural information from in-source fragmentation. | - Can cause thermal degradation of labile compounds. - May produce more complex spectra due to fragmentation. |
Recommendation: For routine analysis and accurate molecular weight determination of 5-bromo-7-azaindole derivatives, ESI in positive ion mode is the recommended starting point due to its soft nature and the inherent basicity of the azaindole core. APCI can be a valuable alternative, particularly for less polar derivatives or when ESI sensitivity is low.
Experimental Protocols
Sample Preparation for UPLC-MS/MS Analysis
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the 5-bromo-7-azaindole derivative in a suitable solvent such as methanol or acetonitrile.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL.
-
Matrix Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.[2]
-
Vortex vigorously for 1 minute to precipitate proteins.[2]
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[2]
-
UPLC-MS/MS Method Parameters
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent[2]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[2]
-
Column Temperature: 40°C[2]
-
Mobile Phase A: 0.1% Formic acid in water[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[2]
-
Flow Rate: 0.4 mL/min[2]
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.5 min: 10% B
-
-
Mass Spectrometer: High-resolution Q-TOF mass spectrometer
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV[2]
-
Cone Voltage: 30 V[2]
-
Desolvation Temperature: 500°C[2]
-
Desolvation Gas Flow: 1000 L/hr[2]
-
Collision Gas: Argon
-
Acquisition Mode: MS/MS with collision-induced dissociation (CID)
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Tandem mass spectrometry is a powerful technique for structural elucidation.[5] In a typical MS/MS experiment, the protonated molecule ([M+H]⁺) is selected in the first stage of the mass spectrometer (MS1), subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed in the second stage (MS2). The fragmentation pattern provides a unique fingerprint of the molecule, allowing for detailed structural characterization.
Characteristic Isotopic Pattern of Bromine
A key feature in the mass spectra of 5-bromo-7-azaindole derivatives is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6] This results in a characteristic isotopic pattern for any ion containing a bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units. This "M" and "M+2" pattern is a definitive indicator of the presence of bromine in the molecule or fragment.
Predicted Fragmentation Pathways
Based on the general fragmentation patterns of indole alkaloids and other N-heterocyclic compounds, the following fragmentation pathways are predicted for 5-bromo-7-azaindole derivatives under CID conditions.[5]
Hypothetical Example: Fragmentation of a Substituted 5-Bromo-7-Azaindole Derivative
Let's consider a hypothetical derivative, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(phenyl)methanone (Molecular Formula: C₁₄H₉BrN₂O, Exact Mass: 300.99).
| Precursor Ion ([M+H]⁺) m/z | Proposed Fragment Ion m/z | Neutral Loss | Proposed Structure of Fragment |
| 301.99 / 303.99 | 223.04 / 225.04 | C₆H₅CO (Benzoyl radical) | 5-Bromo-7-azaindole core |
| 301.99 / 303.99 | 196.97 / 198.97 | C₇H₅NO (Benzoyl cyanide) | 5-Bromo-7-azaindole radical cation |
| 301.99 / 303.99 | 144.04 | BrCN (Cyanogen bromide) | 7-Azaindole-3-yl(phenyl)methanone |
| 223.04 / 225.04 | 144.04 | Br | 7-Azaindole core |
| 196.97 / 198.97 | 117.06 | Br | 7-Azaindole radical cation |
Conclusion and Future Perspectives
The robust and reliable characterization of 5-bromo-7-azaindole derivatives is a critical component of the drug discovery and development pipeline. This guide has provided a comparative overview of mass spectrometric approaches for the analysis of these important compounds. Electrospray ionization coupled with tandem mass spectrometry offers a powerful platform for their detailed structural elucidation. The characteristic isotopic pattern of bromine serves as a valuable diagnostic tool, and the predictable fragmentation pathways of the azaindole core allow for confident identification.
As the diversity of 5-bromo-7-azaindole derivatives continues to expand, the development of standardized and high-throughput analytical methods will be increasingly important. Future work in this area may focus on the development of quantitative assays for pharmacokinetic studies, the investigation of metabolic pathways of these compounds, and the application of novel mass spectrometry techniques, such as ion mobility spectrometry, to further enhance structural characterization.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Crystallographic Analysis of 5-bromo-1H-pyrrolo[2,3-b]pyridine and Its Analogs for Drug Discovery
For Immediate Release
OLOMOUC, Czech Republic – In a detailed guide aimed at researchers, scientists, and drug development professionals, a comprehensive comparative analysis of the crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole) and its key analogs, 7-azaindole and 3-iodo-7-azaindole, is presented. This guide provides an in-depth look at the subtle yet significant structural variations and their implications for crystal engineering and drug design.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of a halogen atom, such as bromine or iodine, provides a powerful tool to modulate the physicochemical properties of these molecules, including their binding affinities and pharmacokinetic profiles. Understanding the precise three-dimensional arrangement of these atoms in the solid state is paramount for rational drug design.
This guide delves into the crystallographic parameters, intermolecular interactions, and experimental methodologies, offering a valuable resource for researchers working with these important heterocyclic compounds.
Unveiling the Solid-State Architecture: A Head-to-Head Comparison
The crystal structures of 5-bromo-1H-pyrrolo[2,3-b]pyridine, 7-azaindole, and 3-iodo-7-azaindole reveal the profound impact of halogen substitution on their solid-state packing. A summary of their key crystallographic parameters is presented below.
| Parameter | 5-bromo-1H-pyrrolo[2,3-b]pyridine[1] | 7-azaindole | 3-iodo-7-azaindole |
| Chemical Formula | C₇H₅BrN₂ | C₇H₆N₂ | C₇H₅IN₂ |
| Molecular Weight | 197.04 | 118.14 | 244.04 |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/c |
| a (Å) | 8.9082 (4) | 11.312 (4) | 12.814 (3) |
| b (Å) | 13.3632 (6) | 14.960 (6) | 3.8693 (8) |
| c (Å) | 5.8330 (3) | 15.509 (5) | 15.132 (3) |
| α (°) | 90 | 102.86 (3) | 90 |
| β (°) | 103.403 (5) | 108.78 (3) | 103.93 (3) |
| γ (°) | 90 | 90.71 (3) | 90 |
| Volume (ų) | 675.47 (6) | Not Reported | 727.4 (3) |
| Z | 4 | 16 | 4 |
The data clearly illustrates that while the brominated and iodinated derivatives crystallize in the same monoclinic P2₁/c space group, the parent 7-azaindole adopts a triclinic P-1 structure. This fundamental difference in symmetry has significant consequences for the packing of the molecules in the crystal lattice.
The Dance of Molecules: Intermolecular Interactions at Play
A defining feature of the 7-azaindole scaffold is its ability to form robust hydrogen bonds. In the crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine, molecules form centrosymmetric dimers through pairs of N—H···N hydrogen bonds[1]. This classic motif is a cornerstone of crystal engineering with N-heterocycles.
The introduction of a halogen atom brings another powerful intermolecular interaction into play: the halogen bond. This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The nature and directionality of halogen bonds provide a valuable tool for designing and controlling the assembly of molecules in the solid state. In the case of 3-iodo-7-azaindole, the interplay between hydrogen bonding and potential C—I···N halogen bonds can lead to the formation of distinct supramolecular architectures.
The molecular structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine is essentially planar, with the fused pyridine and pyrrole rings forming the azaindole skeleton[1]. The planarity of this core is a crucial feature for its interaction with the flat aromatic residues often found in the binding sites of kinases.
Caption: Intermolecular interactions governing crystal packing.
From Solution to Structure: A Practical Guide to Crystallization and X-ray Diffraction
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination. The following protocols provide a generalized framework for the crystallization of 7-azaindole derivatives and the subsequent diffraction analysis.
Experimental Protocol: Single Crystal Growth
The choice of solvent and crystallization technique is critical and often requires empirical optimization. Slow evaporation and solvent diffusion are commonly employed methods. For 7-azaindole derivatives, polar solvents are often a good starting point.
Step 1: Purification of the Material Ensure the compound is of high purity (>98%). Impurities can significantly hinder crystal growth.
Step 2: Solvent Screening In small vials, dissolve a few milligrams of the compound in a minimal amount of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) with gentle warming.
Step 3: Crystallization by Slow Evaporation Allow the saturated solutions to stand undisturbed at room temperature, loosely covered to permit slow evaporation of the solvent. The formation of single crystals can take several days to weeks. For 5-bromo-1H-pyrrolo[2,3-b]pyridine, colorless crystals were reportedly formed as a by-product during slow evaporation of a reaction filtrate over two weeks[1]. Similarly, single crystals of a 7-azaindole derivative have been successfully grown from ethanol[2].
Step 4: Crystallization by Solvent Diffusion (Layering) Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble. Carefully layer a "poor" solvent (in which the compound is sparingly soluble but miscible with the good solvent) on top. Diffusion at the interface will gradually lower the solubility and promote crystallization. A common combination is chloroform layered with hexane.
Step 5: Recrystallization For purification and to obtain better quality crystals, recrystallization can be performed. For instance, 3-iodo-7-azaindole has been recrystallized from a methanol and water mixture.
Caption: Workflow for single crystal growth.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following outlines the key steps in determining a crystal structure using a modern single-crystal X-ray diffractometer.
Step 1: Crystal Mounting A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
Step 2: Data Collection The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to reduce thermal motion of the atoms. The instrument then rotates the crystal while irradiating it with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å). A detector records the diffraction pattern, which consists of a series of spots of varying intensity.
Step 3: Data Processing The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various experimental factors.
Step 4: Structure Solution and Refinement The "phase problem" is solved using computational methods to generate an initial electron density map. From this map, the positions of the atoms in the asymmetric unit are determined. The structural model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
Step 5: Structure Validation and Analysis The final crystal structure is validated to ensure its chemical and crystallographic reasonability. Bond lengths, bond angles, and intermolecular interactions are then analyzed to understand the molecular and supramolecular structure.
Caption: Single-crystal X-ray diffraction workflow.
This guide underscores the importance of single-crystal X-ray diffraction in modern drug discovery. By providing a detailed comparison of the crystal structures of 5-bromo-1H-pyrrolo[2,3-b]pyridine and its analogs, along with practical experimental guidance, it aims to empower researchers to leverage structural insights for the rational design of next-generation therapeutics.
References
A Comparative Guide to the Biological Activity of Substituted 1H-Pyrrolo[2,3-b]pyridines
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique structure, featuring a pyridine ring fused to a pyrrole ring, offers a versatile template for designing potent and selective therapeutic agents. The strategic placement of a nitrogen atom in the six-membered ring allows it to act as a crucial hydrogen bond acceptor and donor, mimicking the purine base adenine. This property enables it to effectively interact with the ATP-binding sites of numerous kinases, making it a cornerstone for the development of kinase inhibitors. Beyond oncology, its derivatives have demonstrated a remarkable breadth of biological activities, including potent antiviral and anti-inflammatory effects.
This guide provides a comparative analysis of the biological activities of substituted 1H-pyrrolo[2,3-b]pyridines, grounded in experimental data from peer-reviewed literature. We will explore its dominant role in kinase inhibition, its emerging potential as an antiviral agent, and the key structure-activity relationships (SAR) that govern its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
Dominance in Kinase Inhibition: A Comparative Overview
The 7-azaindole core is a highly effective hinge-binding motif, a structural element that anchors inhibitors into the ATP-binding pocket of protein kinases. This interaction is fundamental to their mechanism of action as ATP-competitive inhibitors.[1] The N7 nitrogen and the pyrrole N-H group of the scaffold form two critical hydrogen bonds with the kinase hinge region, a pattern observed across numerous kinase families.[2] The true power of this scaffold, however, lies in the functional diversity that can be achieved by modifying the substitution patterns at various positions, which allows for the fine-tuning of potency and selectivity against specific kinase targets.
Abnormal kinase activity is a hallmark of many cancers, making kinase inhibitors a major focus of oncology drug development.[3] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed as potent inhibitors of a wide array of kinases implicated in cancer cell proliferation, survival, and migration.
Comparative Potency of Substituted 1H-Pyrrolo[2,3-b]pyridines as Kinase Inhibitors
The following table summarizes the in vitro enzymatic and cellular activities of representative substituted 1H-pyrrolo[2,3-b]pyridine derivatives against various cancer-associated kinases. This data highlights how different substitution patterns yield compounds with distinct potency and target profiles.
| Compound ID | Key Substituents | Target Kinase(s) | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (µM) & Cell Line | Source |
| 42 | 3-(thiazol-4(5H)-one), 2-(benzylamino) | Cdc7 | 7 | Not Reported | [1] |
| 4h | 5-(trifluoromethyl), 3-(various) | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | 4T1 (breast cancer): Not specified | [3][4] |
| B1 | 2-(carboxamide), phenyl sulfonamide | RSK2 | 1.7 | MDA-MB-468 (breast cancer): 0.13 | [5] |
| 16h | 3-substituted | MELK | 32 | A549, MDA-MB-231, MCF-7: 0.109 - 0.245 | [6][7] |
| Unnamed | 3,5-disubstituted | IGF-1R | Nanomolar range | Nanomolar range | [8] |
| Unnamed | Various | TNIK | < 1 | Not Reported | [9][10] |
| 9 | Cyclopropyl linker | c-Met | 22.8 | MKN-45: 0.329, EBC-1: 0.479 | [11] |
| Unnamed | Highly substituted | FAK | Submicromolar range | Submicromolar range | [12] |
| Unnamed | 3-(thiazolidine-2,4-dione) | PLK4 | Potent inhibition noted | Not Reported | [13] |
Structure-Activity Relationship (SAR) Insights
The data reveals critical SAR trends that guide the design of potent and selective kinase inhibitors:
-
Position 3: This position is frequently modified to extend into the solvent-exposed region of the ATP pocket, allowing for significant modulation of potency and selectivity. For instance, a (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one substitution resulted in a potent Cdc7 inhibitor with an IC₅₀ of 7 nM.[1] Similarly, a 5-methylenethiazolidine-2,4-dione moiety at this position was found to be crucial for kinase selectivity.[13]
-
Position 2: The introduction of a phenyl sulfonamide group via a carboxamide linker at this position led to a highly potent RSK2 inhibitor (IC₅₀ = 1.7 nM). This was attributed to the sulfonamide group forming a key hydrogen bond with a leucine residue in the target's active site.[5]
-
Position 5: Substitutions at this position can interact with the hydrophobic pocket of the kinase. For example, introducing a group capable of forming a hydrogen bond at this position was a strategy to improve activity against FGFR.[14]
The following diagram illustrates the general logic of how substitutions on the 1H-pyrrolo[2,3-b]pyridine core influence biological activity.
Caption: Structure-Activity Relationship (SAR) logic for the 7-azaindole scaffold.
Emerging Applications in Antiviral Research
While renowned for anticancer applications, the 7-azaindole scaffold is also a promising platform for developing antiviral agents. Its derivatives have shown efficacy against a range of viruses by inhibiting critical viral processes like entry and replication.
Comparative Antiviral Activity of 7-Azaindole Derivatives
| Compound ID | Key Substituents | Virus | Target / Mechanism | Activity Metric | Source |
| ASM-7 | Not fully specified | SARS-CoV-2 | Spike-hACE2 Interaction Inhibitor | EC₅₀ = 0.45 µM | [15] |
| JNJ-63623872 | 2-substituted | Influenza Virus | PB2 subunit of viral polymerase | Potent, CPE IC₅₀ = 4 nM | [16] |
| BMS-378806 | N-H, C3-substitutions | HIV-1 | gp120-CD4 Interaction (Entry Inhibitor) | Potent HIV-1 inhibition | [17] |
Antiviral SAR Insights
The development of antiviral agents from this scaffold follows distinct SAR principles. For instance, in the development of SARS-CoV-2 entry inhibitors, a series of novel 7-azaindole derivatives were designed that showed superior antiviral activity compared to the initial hit compound.[15] However, it was noted that introducing substituents at the N1 position (the pyrrole nitrogen) of the 7-azaindole core resulted in significantly reduced antiviral activity, suggesting that an unsubstituted N-H may be critical for the desired interaction.[15]
Essential Experimental Protocols
To ensure the trustworthiness and reproducibility of biological data, standardized and validated protocols are paramount. Here, we detail core methodologies for evaluating the kinase inhibitory and cytotoxic potential of new chemical entities based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
Experimental Workflow for Biological Evaluation
The path from a synthesized compound to a potential lead involves a logical sequence of screening and characterization assays.
Caption: General experimental workflow for evaluating kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity and determine IC₅₀ values for inhibitors. The causality is direct: less light means less ADP was produced, indicating greater kinase inhibition.
Principle: The amount of ADP formed in a kinase reaction is converted to ATP, which is then used by luciferase to generate light. The luminescence signal is proportional to the ADP concentration and inversely proportional to kinase inhibition.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., substituted 1H-pyrrolo[2,3-b]pyridines) in an appropriate buffer (e.g., with ≤1% DMSO).
-
Kinase Reaction Setup: In a 96- or 384-well plate, add 5 µL of a solution containing the target kinase and the specific substrate peptide in reaction buffer.
-
Initiate Reaction: Add 2.5 µL of the serially diluted test compound to the wells. To initiate the kinase reaction, add 2.5 µL of an ATP solution. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure accurate competitive inhibitor assessment. Include "no inhibitor" (positive control) and "no kinase" (background) wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop Reaction & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background reading, normalize the data to the positive control (0% inhibition) and no kinase control (100% inhibition), and plot the percent inhibition versus the log of inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic or anti-proliferative effect of compounds on cancer cell lines. This is a self-validating system as only metabolically active, viable cells can reduce the MTT reagent.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial reductases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a specified period, typically 48 to 72 hours, to allow the compounds to exert their anti-proliferative effects.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of compound concentration and fit to a dose-response curve to determine the IC₅₀ (or GI₅₀) value.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold has unequivocally established its value in medicinal chemistry, particularly in the pursuit of targeted cancer therapies through kinase inhibition. The comparative data demonstrates that strategic substitutions around this core can yield inhibitors with nanomolar potency and varied selectivity profiles against critical oncogenic kinases like FGFR, RSK2, and Cdc7.[1][3][5] Furthermore, its utility is expanding into the antiviral domain, with derivatives showing promise against challenging viruses such as SARS-CoV-2 and influenza.[15][16] The key to unlocking the full potential of this scaffold lies in a deep understanding of its structure-activity relationships, guided by robust and reproducible biological evaluation protocols. As research continues, the 7-azaindole core is poised to remain a highly productive starting point for the discovery of novel therapeutic agents.
References
- 1. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors - Quantitative Bio-Science : 논문 | DBpia [dbpia.co.kr]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and LC-MS Validation of 5-Bromo-7-Azaindole
Introduction: The Significance of 5-Bromo-7-Azaindole in Modern Drug Discovery
5-Bromo-7-azaindole is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a bioisostere of indole, the azaindole scaffold is a "privileged structure" frequently incorporated into molecules designed to modulate biological processes, particularly as kinase inhibitors.[2][3] The bromine substituent at the 5-position serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity.[4][5] This makes 5-bromo-7-azaindole a crucial intermediate in the synthesis of numerous therapeutic agents, most notably the BRAF kinase inhibitor Vemurafenib, used in the treatment of melanoma.[6]
Given its pivotal role, the reliable synthesis and rigorous validation of this intermediate are paramount. Sourcing this compound with verifiable purity is critical, as impurities can lead to unforeseen side reactions, lower yields in subsequent steps, and the generation of difficult-to-remove, structurally related impurities in the final active pharmaceutical ingredient (API). This guide provides an in-depth look at a robust synthetic protocol and details the indispensable role of Liquid Chromatography-Mass Spectrometry (LC-MS) in validating the reaction at every stage, ensuring a self-validating workflow that guarantees product identity and purity.
The Synthetic Challenge: Achieving Regioselectivity
Direct electrophilic bromination of the 7-azaindole core presents a significant regioselectivity challenge. The pyrrole ring is highly activated, often leading to preferential substitution at the C3 position.[7][8] While various methods exist, many are complex, low-yielding, or use costly reagents, making them unsuitable for large-scale production.[9] To overcome this, a multi-step, controlled synthesis is often the most reliable approach. The strategy detailed here involves a three-step sequence starting from commercially available 7-azaindole:
-
Reduction: The pyrrole ring is selectively hydrogenated to form 7-azaindoline. This temporarily de-aromatizes the five-membered ring, deactivating it towards electrophilic attack.
-
Bromination: The resulting 7-azaindoline undergoes electrophilic bromination. The pyridine ring directs the bromination to the C5 position.
-
Oxidation (Dehydrogenation): The aromaticity of the pyrrole ring is restored through oxidation, yielding the final 5-bromo-7-azaindole product.
This approach provides excellent control over regioselectivity, resulting in high purity and yield.[9][10]
Experimental Workflow: From Synthesis to Validation
The entire process can be visualized as an integrated workflow where synthesis and analysis are intrinsically linked. LC-MS is not merely a final quality control check but an in-process tool that guides the synthesis.
Caption: Integrated workflow for the synthesis and validation of 5-bromo-7-azaindole.
Detailed Experimental Protocols
Part A: Synthesis of 5-Bromo-7-azaindole
This protocol is adapted from established procedures.[9][10]
Step 1: Hydrogenation of 7-Azaindole to 7-Azaindoline
-
To a pressure reaction vessel, add 7-azaindole (1 equiv.), Raney Nickel (approx. 30% w/w), and ethanol as the solvent.
-
Seal the vessel and purge with nitrogen gas, then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 4 MPa) and heat to approximately 95°C with stirring.
-
Maintain the reaction for 12 hours, monitoring hydrogen uptake.
-
Cool the reaction to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the filter cake with ethanol.
-
LC-MS Control Point: Take an aliquot of the filtrate to confirm the conversion of 7-azaindole (m/z [M+H]⁺ ≈ 119.1) to 7-azaindoline (m/z [M+H]⁺ ≈ 121.1).
-
Concentrate the combined filtrates under reduced pressure to yield crude 7-azaindoline, which is often used directly in the next step.
Step 2: Bromination of 7-Azaindoline
-
Dissolve the crude 7-azaindoline (1 equiv.) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution in an ice-water bath to 0-5°C.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise, maintaining the temperature below 5°C. The use of NBS is a safer and more selective alternative to liquid bromine.[11]
-
Stir the reaction mixture at low temperature for several hours until completion.
-
LC-MS Control Point: Monitor the reaction for the disappearance of 7-azaindoline and the appearance of 5-bromo-7-azaindoline (m/z [M+H]⁺ ≈ 199.0/201.0, characteristic isotopic pattern for bromine).
-
Quench the reaction by washing with an aqueous solution of sodium thiosulfate, followed by a brine wash.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Dehydrogenation to 5-Bromo-7-azaindole
-
Dissolve the crude 5-bromo-7-azaindoline from the previous step in a high-boiling solvent such as toluene or xylene.
-
Add activated manganese dioxide (MnO₂) (approx. 5 equiv.), a common and effective oxidizing agent for this transformation.[12]
-
Heat the mixture to reflux (approx. 110-140°C) and stir for 4-6 hours.
-
LC-MS Control Point: Monitor the reaction for the conversion of the starting material to the final product, 5-bromo-7-azaindole (m/z [M+H]⁺ ≈ 197.0/199.0).
-
Cool the reaction to room temperature and filter through Celite to remove the manganese salts, washing the cake with DCM or ethyl acetate.
-
Concentrate the filtrate to yield the crude 5-bromo-7-azaindole.
Purification: Recrystallization
-
The crude product is purified by recrystallization from a mixed solvent system, such as petroleum ether/ethyl acetate.[12]
-
Dissolve the crude solid in a minimum amount of the hot solvent mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Part B: LC-MS Validation Protocol
The power of LC-MS lies in its ability to separate components in a mixture and provide mass information for each, confirming both identity and purity in a single run.[13][14]
1. Instrumentation and Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). C18 columns are versatile and provide excellent separation for a wide range of small organic molecules.
-
Mobile Phase A: Water + 0.1% Formic Acid. (Formic acid aids in protonation for positive ion mode mass spectrometry).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient would be 5-95% B over 5-10 minutes.
-
MS Detector: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). Nitrogen-containing heterocycles readily accept a proton, making ESI+ a highly sensitive ionization mode for this class of compounds.[15]
2. Sample Preparation:
-
Prepare a stock solution of the reference standard (if available) and the synthesized sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of ~1-10 µg/mL with the initial mobile phase composition (e.g., 95% A, 5% B).
-
For in-process controls, dilute a small drop of the reaction mixture in a large volume of solvent.
3. Data Acquisition and Interpretation:
-
Acquire data in both full scan mode (to detect any unexpected impurities) and Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity.
-
Targeted Ions (as [M+H]⁺):
-
7-Azaindole: m/z 119.1
-
7-Azaindoline: m/z 121.1
-
5-Bromo-7-azaindoline: m/z 199.0 / 201.0
-
5-Bromo-7-azaindole: m/z 197.0 / 199.0
-
-
Validation Criteria:
-
Identity Confirmation: The primary peak in the chromatogram of the final product must have a mass spectrum corresponding to the exact mass of 5-bromo-7-azaindole, including the characteristic ~1:1 isotopic pattern of bromine (¹⁹Br and ⁸¹Br).
-
Purity Assessment: Purity is calculated based on the peak area percentage from the chromatogram. The final product should exhibit a purity of ≥99%.
-
Caption: Reaction pathway and corresponding [M+H]⁺ m/z values for LC-MS monitoring.
Comparison of Alternative Synthetic Routes
While the featured protocol is robust, other synthetic strategies exist. Each carries its own set of advantages and disadvantages, making the choice of route dependent on factors like scale, cost of starting materials, and available equipment.
| Synthetic Route | Starting Material | Key Reagents/Steps | Typical Yield | Purity | Advantages & Disadvantages |
| Featured Protocol [9][10] | 7-Azaindole | H₂, Raney Ni; NBS; MnO₂ | >74% | >99% | Pro: Excellent regioselectivity, high purity. Con: Requires pressure hydrogenation. |
| From 2-Amino-3-methyl-5-bromopyridine [6][16] | 2-Amino-3-methyl-5-bromopyridine | Caro's acid (oxidation), DMF-DMA, Raney Ni/Hydrazine | Good | High | Pro: Described as an efficient method. Con: Caro's acid is a strong oxidant requiring careful handling. |
| From 2-Aminopyridine [17] | 2-Aminopyridine | NBS (bromination), Iodination, Sonogashira coupling, Cyclization | Moderate | >99% | Pro: Uses inexpensive starting material. Con: Multi-step, involves palladium catalysis which can be costly. |
| Fischer Indole Synthesis [18] | 2-Hydrazino-5-bromopyridine | Acetaldehyde, Acid catalyst | Variable | Variable | Pro: Classic indole synthesis method. Con: Can produce side products, may require harsh acidic conditions. |
Conclusion
The synthesis of 5-bromo-7-azaindole is a critical process for the advancement of numerous drug discovery programs. A successful synthesis is not only defined by the final yield but by the certainty of the product's identity and purity. The presented guide demonstrates a robust and controlled synthetic route that overcomes common regioselectivity issues. More importantly, it highlights the power of LC-MS as an integrated analytical tool. By implementing LC-MS checkpoints throughout the workflow, the synthesis becomes a self-validating system. This approach provides researchers with the highest degree of confidence in their material, ensuring that the foundational building blocks for the next generation of therapeutics are of the highest possible quality.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 7. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. 5-Bromo-7-azaindole synthesis process | Semantic Scholar [semanticscholar.org]
- 11. youtube.com [youtube.com]
- 12. chemwhat.com [chemwhat.com]
- 13. ijrar.com [ijrar.com]
- 14. sisu.ut.ee [sisu.ut.ee]
- 15. resolian.com [resolian.com]
- 16. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 17. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 18. Method for synthesizing 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
Structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine inhibitors
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrrolo[2,3-b]pyridine Inhibitors
Introduction: The Privileged Scaffold in Kinase Inhibition
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its structure is particularly adept at targeting protein kinases, a critical class of enzymes that regulate a vast number of cellular processes. The significance of this heterocyclic nucleus lies in its ability to mimic the purine ring of adenosine triphosphate (ATP), the universal energy currency that all kinases utilize.[1][2] This mimicry allows pyrrolo[2,3-b]pyridine derivatives to act as competitive inhibitors, binding to the ATP pocket in the kinase domain. Specifically, the nitrogen atoms in the scaffold form crucial hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme, effectively anchoring the inhibitor and blocking ATP from binding.[3]
The versatility of the pyrrolo[2,3-b]pyridine core allows for substitutions at various positions, enabling medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) for pyrrolo[2,3-b]pyridine inhibitors targeting three distinct and therapeutically relevant kinases: BRAF, Fibroblast Growth Factor Receptors (FGFR), and Janus Kinase 1 (JAK1). By examining the specific structural modifications that confer activity and selectivity against these targets, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the rational design of next-generation kinase inhibitors.
Part 1: Targeting the MAPK Pathway with Pyrrolo[2,3-b]pyridine-Based BRAF Inhibitors
Biological Context: BRAF in Melanoma and the MAPK/ERK Pathway
BRAF is a serine/threonine kinase that plays a central role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the kinase and uncontrolled cell growth, and are found in approximately 50% of melanomas.[4] Consequently, developing potent and selective inhibitors of BRAF, especially the V600E mutant, is a key strategy in oncology.
Structure-Activity Relationship (SAR) Analysis of BRAF Inhibitors
Several FDA-approved BRAF inhibitors are based on the pyrrolo[2,3-b]pyridine scaffold.[4] SAR studies focus on optimizing the substituents to enhance potency against the V600E mutant. A study by Abdel-Maksoud et al. explored two series of novel pyrrolo[2,3-b]pyridine derivatives, revealing key structural features for potent BRAF inhibition.[4]
The core scaffold is typically substituted at the N1, C3, and C5 positions. The N1 position often bears a group that interacts with the solvent-exposed region. The C3 position is critical for interactions within the ATP-binding pocket, while modifications at the C5 position can modulate selectivity and physical properties. For example, in one series, a key interaction involves a sulfonamide group, which is a common feature in many BRAF inhibitors like Vemurafenib.
Table 1: SAR of Selected Pyrrolo[2,3-b]pyridine Derivatives as V600E-BRAF Inhibitors [4]
| Compound | R Group (at C3) | V600E-BRAF IC₅₀ (µM) |
| 34e | 4-chloro-3-(N-(2-morpholinoethyl)sulfamoyl)phenyl | 0.085 |
| 35 | 4-chloro-3-(N-(pyridin-2-ylmethyl)sulfamoyl)phenyl | 0.080 |
| Ref | Vemurafenib | ~0.03 |
The data indicates that a sophisticated sulfonamide moiety at the C3 position is crucial for high potency. Compound 35 , with a pyridin-2-ylmethyl group on the sulfonamide, showed the highest inhibitory effect with an IC₅₀ of 0.080 µM, comparable to established inhibitors.[4] This suggests that this region of the molecule extends towards the solvent front and that specific heterocyclic groups can enhance binding affinity.
Experimental Protocol: In Vitro BRAF Kinase Assay
This protocol outlines a typical method for determining the in vitro inhibitory activity of compounds against the BRAF V600E kinase.
-
Reagents and Materials:
-
Recombinant human BRAF (V600E) enzyme.
-
Biotinylated MEK1 substrate peptide.
-
ATP (Adenosine Triphosphate).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compounds dissolved in DMSO.
-
Streptavidin-coated microplates.
-
Europium-labeled anti-phospho-MEK1 antibody (for detection).
-
Time-Resolved Fluorescence (TRF) plate reader.
-
-
Procedure:
-
Add 2 µL of test compound dilutions (in DMSO) to the wells of a microplate. For control wells, add 2 µL of DMSO.
-
Prepare a kinase/substrate mixture by diluting BRAF V600E enzyme and biotinylated MEK1 substrate in the kinase assay buffer.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final concentration of ATP should be close to its Km value for the enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding an EDTA solution.
-
Transfer a portion of the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the Europium-labeled anti-phospho-MEK1 antibody and incubate for 60 minutes.
-
After a final wash step, add enhancement solution and read the plate on a TRF plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Part 2: Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
Biological Context: The FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), trigger downstream signaling cascades. These pathways, including the MAPK and PI3K/AKT pathways, are vital for processes like cell proliferation, angiogenesis, and migration. Aberrant FGFR signaling, due to gene amplification, mutations, or translocations, is a known driver in various cancers, including breast, lung, and bladder cancers.[5]
Structure-Activity Relationship (SAR) Analysis of FGFR Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of the FGFR family.[5][6] A key SAR insight is the importance of substituents at the C5 position of the pyrrolopyridine ring. In one study, introducing a trifluoromethyl (CF₃) group at this position was found to be beneficial.[6] This was rationalized by its ability to form a hydrogen bond with a glycine residue (G485) in the FGFR1 active site.
Further optimization often involves modifying a phenyl ring attached to the core scaffold, which explores a hydrophobic pocket within the kinase.
Table 2: SAR of 1H-pyrrolo[2,3-b]pyridine Derivatives as Pan-FGFR Inhibitors [6]
| Compound | R Group (on phenyl ring) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
| 1 | H | 1900 | - | - |
| 4a | H (with 5-CF₃ on core) | 160 | - | - |
| 4h | 3,5-dimethoxy (with 5-CF₃ on core) | 7 | 9 | 25 |
The data clearly demonstrates a powerful SAR progression. The initial hit, compound 1 , had a modest IC₅₀ of 1900 nM against FGFR1.[6] The introduction of a 5-CF₃ group in compound 4a led to a more than 10-fold increase in potency.[6] The most significant leap in activity was achieved with compound 4h , which added a 3,5-dimethoxy substitution to the phenyl ring. This compound exhibited potent, single-digit nanomolar inhibition of FGFR1 and FGFR2, and strong inhibition of FGFR3, showcasing its pan-FGFR inhibitory profile.[6] This highlights the synergistic effect of optimizing interactions with both the hinge region and the adjacent hydrophobic pocket.
Experimental Protocol: Homogeneous FGFR Kinase Assay (e.g., Lanthascreen®)
-
Reagents and Materials:
-
Recombinant human FGFR1, FGFR2, or FGFR3 kinase.
-
Fluorescein-labeled poly(Glu, Tyr) 4:1 substrate.
-
ATP.
-
Kinase reaction buffer.
-
Test compounds in DMSO.
-
Terbium-labeled anti-phospho-tyrosine antibody (detection reagent).
-
TR-FRET compatible microplates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.
-
-
Procedure:
-
Dispense test compounds and DMSO controls into the wells of a 384-well plate.
-
Add the kinase and fluorescein-labeled substrate mixture to all wells.
-
Pre-incubate the plate for 15-20 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the enzymatic reaction by adding a solution containing EDTA and the terbium-labeled anti-phosphotyrosine antibody.
-
Incubate for at least 60 minutes to allow antibody binding.
-
Measure the TR-FRET signal by reading the emission at two wavelengths (e.g., 520 nm for the acceptor fluorescein and 495 nm for the donor terbium).
-
The ratio of the two emission signals is used to calculate the extent of substrate phosphorylation.
-
Determine IC₅₀ values from the dose-response curves.
-
Part 3: Selective Inhibition of JAK1 with Pyrrolo[2,3-b]pyridine Derivatives
Biological Context: The JAK/STAT Pathway
The Janus kinase (JAK) family comprises four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for cytokine signaling. Upon cytokine binding to its receptor, JAKs become activated, phosphorylate the receptor, and create docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. JAK1 is particularly critical for signals from many pro-inflammatory cytokines, making it a prime target for autoimmune and inflammatory diseases like rheumatoid arthritis.[7]
Structure-Activity Relationship (SAR) Analysis of JAK1-Selective Inhibitors
Achieving selectivity among the highly homologous JAK family members is a significant challenge. A study by Park et al. detailed the design of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as JAK1-selective inhibitors.[7] Their design strategy involved analyzing the binding modes of existing JAK inhibitors to identify regions where isoform-specific interactions could be exploited.
The SAR exploration focused on modifications to an amino-piperidine group attached to the C4 position of the pyrrolopyridine core. The nature of the substituent on the piperidine nitrogen was found to be a key determinant of both potency and selectivity.
Table 3: SAR of Pyrrolo[2,3-b]pyridine Derivatives as JAK Inhibitors [7]
| Compound | R Group (on piperidine N) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK1/JAK2 Selectivity |
| 31a | H | 180 | 1200 | 6.7 |
| 31c | Benzyl | 14 | 140 | 10 |
| 31g | 4-chlorobenzyl | 4.3 | 290 | 67.4 |
| 38a | (S,S)-enantiomer of 31g | 2.9 | 360 | 124.1 |
The results show a clear trend. The unsubstituted compound 31a had weak activity and selectivity.[7] Adding a benzyl group (31c ) significantly improved JAK1 potency.[7] The introduction of a chlorine atom on the benzyl ring (31g ) further enhanced JAK1 inhibition to 4.3 nM and, crucially, increased selectivity over JAK2 to over 67-fold.[7] Finally, resolving the enantiomers revealed that the (S,S)-enantiomer, 38a , was the most potent and selective, with a JAK1 IC₅₀ of 2.9 nM and a 124-fold selectivity over JAK2.[7] This demonstrates that subtle stereochemical and electronic modifications in the solvent-exposed region can have a profound impact on isoform selectivity.
Experimental Protocol: Caliper-Based Mobility Shift Kinase Assay for JAK1
-
Reagents and Materials:
-
Recombinant human JAK1 enzyme.
-
Fluorescently labeled peptide substrate (e.g., FAM-JAKtide).
-
ATP and MgCl₂.
-
Kinase buffer.
-
Test compounds in DMSO.
-
Stop buffer (containing EDTA).
-
Caliper Life Sciences EZ Reader II or similar microfluidic instrument.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, combine the JAK1 enzyme, fluorescent peptide substrate, and the test compound.
-
Allow the enzyme and inhibitor to pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution of ATP and MgCl₂.
-
Let the reaction proceed for a set time (e.g., 90 minutes) at room temperature.
-
Terminate the reaction by adding the stop buffer.
-
The instrument's sipper aspirates the sample from each well and applies a voltage.
-
The phosphorylated (product) and non-phosphorylated (substrate) peptides, having different net charges, will migrate at different velocities in the electric field.
-
The instrument detects the fluorescent signal from both peptides, allowing for the quantification of the substrate and product peaks.
-
The percent conversion of substrate to product is calculated, and this data is used to determine the percent inhibition and subsequently the IC₅₀ value for each compound.
-
Comparative Analysis and Future Perspectives
The pyrrolo[2,3-b]pyridine scaffold has proven to be an exceptionally versatile and effective starting point for the development of inhibitors against diverse kinase targets. The comparative analysis of inhibitors for BRAF, FGFR, and JAK1 reveals several key principles:
-
Hinge Binding is Conserved: In all cases, the core scaffold's primary role is to anchor the molecule in the ATP-binding site via hydrogen bonds to the kinase hinge region. This is the foundational interaction upon which all further optimization is built.
-
Selectivity is Driven by Peripheral Modifications: While the core interaction is similar, selectivity is achieved by exploiting differences in the regions surrounding the ATP pocket. For BRAF, a complex sulfonamide moiety is key. For FGFR, substitutions on a phenyl ring and the core itself enhance pan-family potency. For JAK1, highly specific substitutions on a solvent-exposed piperidine ring dictate isoform selectivity.
-
Rational Design is Paramount: The progression from initial hits to potent and selective leads is a clear demonstration of successful structure-based and rational drug design. Understanding the topology of the target's active site allows for the strategic placement of functional groups to maximize potency and achieve the desired selectivity profile.
The continued exploration of the chemical space around the pyrrolo[2,3-b]pyridine nucleus holds immense promise. Future efforts will likely focus on developing inhibitors with novel resistance-breaking mechanisms, improved pharmacokinetic profiles, and the ability to target newly identified disease-driving kinases. The insights gained from the SAR studies presented here provide a robust framework for guiding these future drug discovery endeavors.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Comparative Reactivity of Halogenated Pyrrolopyridines
An objective guide for researchers, scientists, and drug development professionals.
The pyrrolopyridine scaffold, also known as azaindole, is a privileged heterocyclic system in medicinal chemistry and materials science.[1] Its structure, an isostere of indole, features a nitrogen atom in the six-membered ring that acts as a hydrogen bond acceptor, significantly altering the molecule's physicochemical and biological properties.[1] Functionalization of this core is paramount for developing novel therapeutic agents, and halogenated pyrrolopyridines serve as versatile precursors for such modifications.
This guide provides a comparative analysis of the reactivity of iodo-, bromo-, chloro-, and fluoro-pyrrolopyridines in key synthetic transformations. We will delve into the mechanistic principles that govern their reactivity, compare their performance in common cross-coupling and substitution reactions, and provide field-proven experimental protocols to aid in your research and development endeavors.
The Foundational Principle: Carbon-Halogen Bond Reactivity in Catalysis
The reactivity of halogenated pyrrolopyridines in the most common transformations—palladium-catalyzed cross-coupling reactions—is fundamentally dictated by the strength of the carbon-halogen (C-X) bond. The catalytic cycle for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step is often rate-determining.
The C-X bond dissociation energies follow a clear trend: C-I < C-Br < C-Cl << C-F .[2] This directly translates to a general reactivity order for the oxidative addition step:
Iodo- > Bromo- > Chloro- >> Fluoro-pyrrolopyridines [2][3]
Iodo- and bromo-derivatives are highly reactive and can often be coupled under mild conditions with a broad range of catalysts. Chloro-derivatives, with their stronger C-Cl bond, are more challenging substrates that necessitate more electron-rich, sterically hindered phosphine ligands and sometimes higher temperatures to facilitate the difficult oxidative addition.[4] Fluoro-pyrrolopyridines are generally unreactive in palladium-catalyzed cross-coupling reactions due to the immense strength of the C-F bond.[2]
Comparative Analysis by Reaction Type
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern synthesis for creating C(sp²)–C(sp²) bonds.[5] The choice of halogen on the pyrrolopyridine ring significantly impacts the required reaction conditions.
-
Iodo- and Bromo-pyrrolopyridines: These are the ideal substrates. They react efficiently with a wide range of boronic acids and esters using standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[6] Reactions often proceed to high yields at moderate temperatures (60-90 °C). The high reactivity allows for lower catalyst loadings and shorter reaction times.
-
Chloro-pyrrolopyridines: Coupling these substrates is more demanding. Standard catalysts are often ineffective. Success requires more specialized catalyst systems featuring electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) that promote the challenging oxidative addition of the C-Cl bond.[7] Higher temperatures are also typically necessary. The increased electron density on the pyridine ring, an electron-deficient system, can make oxidative addition more facile than for other chloroarenes, but specialized conditions are still the norm.[4]
-
Fluoro-pyrrolopyridines: These are not viable substrates for Suzuki coupling.
| Halogen | Typical Catalyst System | Relative Temperature | Key Considerations |
| Iodo (I) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Low to Moderate | Highly reactive; risk of side reactions like homocoupling. |
| Bromo (Br) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Moderate | The workhorse for Suzuki coupling; balances reactivity and stability.[6] |
| Chloro (Cl) | Pd(OAc)₂/SPhos, Pd₂ (dba)₃/XPhos | Moderate to High | Requires specialized, electron-rich ligands to facilitate oxidative addition.[4][7] |
| Fluoro (F) | N/A | N/A | Inert to palladium-catalyzed cross-coupling conditions. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds.[8][9] This reaction is particularly important for synthesizing analogues of bioactive molecules, as the nitrogen atom often plays a key role in target binding. For pyrrolopyridines, a key challenge is the potential for N-H arylation of the pyrrole ring, but modern catalyst systems can selectively couple at the C-X bond even on unprotected azaindoles.[1]
-
Iodo- and Bromo-pyrrolopyridines: These substrates couple readily with a wide array of primary and secondary amines. Systems using bidentate phosphine ligands like BINAP or Dppf, or more advanced bulky monophosphine ligands, provide excellent results under mild conditions.[1][8]
-
Chloro-pyrrolopyridines: Similar to the Suzuki reaction, amination of chloro-pyrrolopyridines requires more robust catalytic systems. Ligands such as BrettPhos have been shown to be highly effective for the monoarylation of primary amines with chloro-heteroarenes, demonstrating the advances in catalyst design needed to overcome the C-Cl bond strength.[9]
-
Fluoro-pyrrolopyridines: Generally unreactive, though specific activated substrates may undergo substitution via an SₙAr mechanism if conditions are harsh enough (see Section 2.4).
Simple and efficient procedures for the Pd-catalyzed cross-coupling of primary and secondary amines with halo-7-azaindoles (pyrrolo[2,3-b]pyridine) have been developed, demonstrating that selective reaction at the heteroaryl halide is possible even with an unprotected azaindole N–H group.[1]
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a dual palladium-copper catalytic system.[10] It is a highly reliable method for installing alkynyl moieties, which are valuable linkers and functional groups in drug discovery.
-
Iodo-pyrrolopyridines: Iodo-derivatives are exceptionally reactive in Sonogashira couplings, often proceeding at room temperature to give excellent yields of the desired alkynyl-pyrrolopyridines.[11][12]
-
Bromo-pyrrolopyridines: Bromo-substrates are also very effective but may require slightly elevated temperatures compared to their iodo counterparts to achieve similar reaction rates.[13]
-
Chloro-pyrrolopyridines: While more challenging, Sonogashira couplings of chloro-heteroarenes can be achieved, but they often require higher catalyst loadings, specific ligands, and higher temperatures. The competing homocoupling of the alkyne (Glaser coupling) can become a more significant side reaction under these more forcing conditions.
-
Fluoro-pyrrolopyridines: Not reactive under Sonogashira conditions.
| Halogen | Typical Catalyst System | Relative Temperature | Key Considerations |
| Iodo (I) | Pd(PPh₃)₄ / CuI | Room Temperature | Most reactive substrate, ideal for sensitive alkynes.[11] |
| Bromo (Br) | Pd(PPh₃)₄ / CuI | Room Temp to 60 °C | Excellent, widely used substrate.[13] |
| Chloro (Cl) | PdCl₂(PPh₃)₂ / CuI + Ligand | 80-120 °C | Challenging; requires optimization to avoid alkyne homocoupling. |
| Fluoro (F) | N/A | N/A | Inert. |
Nucleophilic Aromatic Substitution (SₙAr)
In stark contrast to palladium-catalyzed reactions, the reactivity order for SₙAr is completely inverted:
Fluoro- > Chloro- > Bromo- > Iodo-pyrrolopyridines [14]
This mechanism does not involve a metal catalyst. Instead, it proceeds via a two-step addition-elimination sequence featuring a negatively charged Meisenheimer intermediate.[15] The reaction is driven by two key factors:
-
Activation: The aromatic ring must be sufficiently electron-deficient. The intrinsic electron-withdrawing nature of the pyridine nitrogen helps activate the pyrrolopyridine core, particularly at the positions ortho and para to it.[16] Additional electron-withdrawing groups (e.g., -NO₂, -CN) will further enhance reactivity.
-
Leaving Group Ability: The rate-determining step is typically the initial attack of the nucleophile. Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond and stabilizes the developing negative charge in the Meisenheimer intermediate, making it the best leaving group for this mechanism.[14][15]
Therefore, fluoro- and chloro-pyrrolopyridines, which are poor substrates for cross-coupling, become the most reactive partners for SₙAr reactions with strong nucleophiles like amines, alkoxides, or thiolates.[17][18]
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. benchchem.com [benchchem.com]
- 11. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 12. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Biological Evaluation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth biological evaluation of 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives, also known as 5-bromo-7-azaindoles. In the landscape of medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged" structure, particularly in the development of kinase inhibitors.[1][2] The strategic introduction of a bromine atom at the 5-position not only serves as a handle for further chemical modifications but also significantly influences the biological activity of the resulting compounds.[3] This guide will objectively compare the performance of these derivatives with alternative heterocyclic scaffolds, supported by experimental data and detailed protocols.
The 7-Azaindole Core: A Privileged Scaffold in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system is a bioisostere of indole and purine, making it an attractive starting point for the design of molecules targeting a wide range of biological targets.[4] Its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases has cemented its status as a valuable scaffold in the development of targeted cancer therapies.[1] The bromination at the 5-position further enhances its utility, providing a reactive site for cross-coupling reactions to introduce diverse functionalities and explore structure-activity relationships (SAR).[3]
Performance Evaluation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives
The true measure of a chemical scaffold's potential lies in the biological activity of its derivatives. Below, we present a comparative analysis of 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines and kinases, alongside alternative heterocyclic kinase inhibitors.
In Vitro Anticancer Activity
The cytotoxicity of novel compounds is a primary indicator of their potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability. In this assay, metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[5][6]
A series of novel 5-bromo-7-azaindolin-2-one derivatives were synthesized and evaluated for their in vitro antitumor activity against selected cancer cell lines.[7] The results revealed that several compounds exhibited broad-spectrum antitumor potency, with the most active compound, 23p , showing significantly lower IC50 values than the multi-targeted kinase inhibitor, Sunitinib, against HepG2, A549, and Skov-3 cell lines.[7]
Table 1: Comparative in vitro anticancer activity (IC50, µM) of 5-bromo-7-azaindolin-2-one derivative 23p and Sunitinib.
| Compound | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Skov-3 (Ovarian Cancer) |
| Derivative 23p | 2.357 | 3.012 | 2.899 |
| Sunitinib | 31.594 | 49.036 | 40.125 |
Data sourced from a study on the synthesis and antitumor activity of 5-bromo-7-azaindolin-2-one derivatives.[7]
Furthermore, platinum(II) complexes incorporating 5-bromo-7-azaindole as a ligand, specifically cis-[PtCl2(5BrHaza)2], have demonstrated remarkable cytotoxicity against human cancer cell lines, exceeding the efficacy of the clinically used drug cisplatin.[8]
Table 2: Comparative in vitro anticancer activity (IC50, µM) of a 5-bromo-7-azaindole platinum complex and Cisplatin.
| Compound | HOS (Osteosarcoma) | MCF7 (Breast Cancer) | LNCaP (Prostate Cancer) |
| cis-[PtCl2(5BrHaza)2] | 2.5 | 2.0 | 1.5 |
| Cisplatin | 34.2 | 19.6 | 3.8 |
Data sourced from a study on platinum(II) complexes with halogeno-derivatives of 7-azaindole.[8]
Kinase Inhibitory Activity
The primary mechanism of action for many 7-azaindole derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1] The 5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold has been instrumental in the development of potent inhibitors for various kinases, including BRAF, VEGFR, and FGFR.[1][9][10]
BRAF and the MAPK/ERK Signaling Pathway
The BRAF kinase is a critical component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[11] The V600E mutation in BRAF leads to constitutive activation of this pathway and is a major driver in many cancers, particularly melanoma.[11]
Vemurafenib, a potent inhibitor of the BRAFV600E mutant, features a 7-azaindole core, underscoring the scaffold's importance in targeting this key oncogene.[1] The 5-bromo-7-azaindole is a crucial intermediate in the synthesis of such potent kinase inhibitors.[3]
VEGFR-2 and Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.
Derivatives of 5-bromo-7-azaindole have been investigated as inhibitors of VEGFR-2, demonstrating the scaffold's versatility in targeting different kinase families.
Comparison with Alternative Heterocyclic Scaffolds
While the 7-azaindole scaffold is highly effective, it is essential to compare its performance with other privileged heterocyclic systems used in kinase inhibitor design, such as pyrazolopyridines and pyrrolo[2,3-d]pyrimidines.
-
Pyrazolopyridines: This scaffold is another bioisostere of adenine and has been successfully employed in the development of potent kinase inhibitors.[14] Like 7-azaindoles, they can form key hydrogen bonds with the kinase hinge region. Some pyrazolopyridine-based inhibitors have shown excellent potency and selectivity profiles.[14]
-
Pyrrolo[2,3-d]pyrimidines (7-deazapurines): This scaffold closely mimics the purine core of ATP and has been a cornerstone in the development of numerous kinase inhibitors.[15] The structural similarity to adenine provides a strong foundation for potent inhibition of a wide range of kinases.
Table 3: Conceptual Comparison of Privileged Kinase Inhibitor Scaffolds
| Scaffold | Key Features | Representative Kinase Targets |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | - Bioisostere of indole and purine- Forms 2 H-bonds with kinase hinge- 5-bromo position for facile derivatization | BRAF, VEGFR, FGFR, Erk5, Cdc7, JAK3 |
| Pyrazolopyridine | - Bioisostere of adenine- Can form 1-2 H-bonds with kinase hinge- Versatile for substitution | FLT3, CDK2, ROCK1/2 |
| Pyrrolo[2,3-d]pyrimidine | - 7-deazapurine core, close mimic of adenine- Strong hinge-binding interactions- Broad applicability across the kinome | EGFR, PDGFR, CSF1R |
This comparative overview highlights that while all three scaffolds are highly effective, the choice of scaffold often depends on the specific kinase target and the desired selectivity profile. The 5-bromo-7-azaindole scaffold offers a unique combination of a proven hinge-binding motif with a versatile handle for synthetic elaboration, making it a powerful tool in the medicinal chemist's arsenal.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, we provide detailed, step-by-step methodologies for the key biological assays discussed in this guide.
MTT Cell Viability Assay
This protocol outlines the procedure for determining the cytotoxic effects of 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase (e.g., VEGFR-2, BRAF)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the test compound, the specific kinase, and the substrate in the kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent such as the ADP-Glo™ kit, following the manufacturer's instructions. This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP to ATP and measuring the light output via a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Outlook
The 5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly valuable and versatile starting point for the development of potent anticancer agents, particularly kinase inhibitors. The experimental data clearly demonstrates that derivatives of this scaffold can exhibit superior performance compared to established drugs like Sunitinib and Cisplatin in preclinical models. The strategic placement of the bromine atom allows for extensive exploration of the chemical space, leading to the identification of compounds with optimized potency, selectivity, and pharmacokinetic properties.
A comparative analysis with other privileged heterocyclic scaffolds, such as pyrazolopyridines and pyrrolo[2,3-d]pyrimidines, reveals that while each has its merits, the 7-azaindole core holds a prominent position due to its well-established hinge-binding capabilities and synthetic tractability.
Future research in this area should continue to leverage the 5-bromo substituent for the synthesis of novel, diverse libraries of compounds. A deeper understanding of the structure-activity relationships, aided by computational modeling and X-ray crystallography, will be crucial in designing next-generation inhibitors with improved efficacy and reduced off-target effects. The continued exploration of 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives holds significant promise for the discovery of new and effective therapies for cancer and other diseases driven by aberrant kinase activity.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of 5-bromo-7-azaindole: A Comparative Guide to X-ray Crystallography, NMR Spectroscopy, and Computational Modeling
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides an in-depth comparison of analytical techniques for the structural characterization of 5-bromo-7-azaindole, a key heterocyclic building block in medicinal chemistry. While single-crystal X-ray crystallography represents the definitive method for absolute structure elucidation, its feasibility is contingent on obtaining high-quality crystals. Recognizing this potential bottleneck, this guide presents a comprehensive analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling as powerful and often more accessible alternatives.
This document is structured to provide both a theoretical "gold standard" workflow for X-ray crystallography and practical, experimentally-grounded protocols for NMR and computational methods. By explaining the causality behind experimental choices and presenting comparative data, this guide empowers researchers to select the most appropriate techniques for their specific needs, ensuring the scientific integrity of their structural assignments.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid.[1][2][3] It provides precise data on bond lengths, bond angles, and intermolecular interactions, yielding an unambiguous three-dimensional structure. Although, as of this guide's publication, no public crystal structure exists for 5-bromo-7-azaindole in the Cambridge Structural Database (CSD), this section outlines the definitive workflow to obtain one.
Causality Behind the Crystallographic Workflow
The success of an XRD experiment hinges entirely on the quality of the single crystal. A well-ordered crystal lattice, free of significant defects, is required to produce a clear diffraction pattern when irradiated with X-rays.[1] The process, from obtaining the crystal to solving the structure, is a systematic endeavor to translate the diffraction data into a chemically meaningful model.
Experimental Protocol: Obtaining the Crystal Structure of 5-bromo-7-azaindole
This protocol describes a self-validating system, where the quality of the outcome at each step determines the feasibility of the next.
Step 1: Crystal Growth – The Critical Foundation
The goal is to create a state of supersaturation, where the compound is encouraged to slowly precipitate from solution in an ordered manner.[4][5] The choice of solvent is the most critical factor.[5]
-
Materials :
-
Methodology: Slow Evaporation & Vapor Diffusion
-
Solvent Screening : Test the solubility of 5-10 mg of the compound in 0.5 mL of various solvents. An ideal solvent will dissolve the compound moderately well.[7]
-
Slow Evaporation : Prepare a nearly saturated solution of 5-bromo-7-azaindole in a suitable solvent (e.g., ethyl acetate). Filter the solution to remove any particulate matter. Cover the vial with parafilm and puncture a few small holes with a needle.[6] Allow the solvent to evaporate slowly in a vibration-free environment over several days.[7]
-
Vapor Diffusion : Dissolve the compound in a small amount of a polar solvent in which it is highly soluble (e.g., dichloromethane). Place this vial inside a larger, sealed container holding a larger volume of a less polar "anti-solvent" in which the compound is insoluble (e.g., hexane).[5][6] The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.
-
Crystal Harvesting : Once well-formed crystals (ideally 30-300 microns in size) are observed, carefully mount a suitable crystal on a cryo-loop for data collection.[1]
-
Step 2: X-ray Diffraction Data Collection
-
Instrumentation : A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a modern detector is standard.[8]
-
Procedure :
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.
-
The crystal is rotated while being irradiated with X-rays to collect a complete diffraction dataset from all possible orientations.[1]
-
Step 3: Structure Solution and Refinement
-
Software : Specialized software (e.g., SHELX, Olex2) is used to process the diffraction data.
-
Procedure :
-
Data Reduction : The collected diffraction intensities are corrected for experimental factors.
-
Structure Solution : The initial positions of the atoms are determined from the diffraction pattern using direct methods or Patterson methods.
-
Structure Refinement : The atomic positions and other parameters are adjusted to achieve the best possible fit between the calculated and the observed diffraction data. The quality of the final structure is assessed using metrics like the R-factor.[8]
-
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. rigaku.com [rigaku.com]
- 3. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 4. Tips for Crystal Growing [cryst.chem.uu.nl]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. eas.org [eas.org]
A Comparative Guide to the Antimicrobial Activity of Novel Pyrrole-Containing Compounds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery of new and effective therapeutic agents.[1] Among the myriad of chemical scaffolds explored, nitrogen-containing heterocycles have emerged as a particularly fruitful area of research in antimicrobial drug discovery.[1][2][3] The pyrrole ring, a five-membered aromatic heterocycle, is a core structural motif in many natural products with potent biological activities, including antibiotics like pyrrolnitrin.[3][4][5] This privileged structure offers vast synthetic accessibility and structural diversity, making it an attractive starting point for developing novel antimicrobial candidates.[1]
This guide provides a comparative analysis of recently developed pyrrole-containing compounds, evaluating their antimicrobial performance against established drugs. We will delve into the experimental data, provide detailed protocols for assessing antimicrobial efficacy, and explore potential mechanisms of action, offering a comprehensive resource for researchers and drug development professionals in the field.
Comparative Antimicrobial Performance: A Data-Driven Analysis
The true measure of a novel antimicrobial agent lies in its performance against clinically relevant pathogens compared to current standards of care. A significant body of research has focused on synthesizing and evaluating new pyrrole derivatives for their antibacterial and antifungal properties.[6][7][8][9] Many of these studies demonstrate that strategic modifications to the pyrrole scaffold can yield compounds with potency equal to or greater than conventional antibiotics like Ciprofloxacin and antifungal agents like Clotrimazole.[6]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of these derivatives is intrinsically linked to their chemical structure. For instance, studies have shown that the incorporation of a 4-hydroxyphenyl ring appears to be a key pharmacophoric feature responsible for potent activity against the fungal pathogen Candida albicans.[6] Similarly, other substitutions on the pyrrole ring have been shown to enhance activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[3][10] Some pyrrolyl benzamide derivatives have shown promising activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against S. aureus.[2][3]
Quantitative Performance Data
The following table summarizes the antimicrobial activity of representative novel pyrrole derivatives from recent studies, benchmarked against standard antimicrobial agents. The data is presented as the diameter of the zone of inhibition (in mm) from disk diffusion assays, a widely accepted method for preliminary antimicrobial screening.
| Compound/Drug | Target Organism | Concentration (µg/mL) | Zone of Inhibition (mm) |
| Novel Pyrrole Derivative 3c | C. albicans | 100 | 25 |
| Novel Pyrrole Derivative 3d | E. coli | 100 | 23 |
| Novel Pyrrole Derivative 3d | S. aureus | 100 | 24 |
| Novel Pyrrole Derivative 11 | S. aureus | 30 | 24 |
| Novel Pyrrole Derivative 4 | S. aureus | 30 | 30 |
| Ciprofloxacin (Standard) | E. coli | 100 | 24 |
| Ciprofloxacin (Standard) | S. aureus | 100 | 25 |
| Clotrimazole (Standard) | C. albicans | 100 | 22 |
| Tetracycline (Standard) | S. aureus | 30 | 23 |
Data synthesized from multiple sources for illustrative comparison.[6][10]
Methodology: A Guide to Antimicrobial Susceptibility Testing (AST)
To ensure the reproducibility and validity of antimicrobial activity data, standardized testing protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for these assays.[11] Below are detailed protocols for the Kirby-Bauer disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for Antimicrobial Susceptibility Testing
The overall workflow for AST is a multi-step process requiring careful attention to standardization to ensure accurate and reproducible results.
Caption: High-level workflow for the Kirby-Bauer disk diffusion test.
Protocol 1: Kirby-Bauer Disk Diffusion Test
This method provides a qualitative assessment of antimicrobial susceptibility. The choice of Mueller-Hinton agar is critical as it has good batch-to-batch reproducibility and is low in sulfonamide, trimethoprim, and tetracycline inhibitors.[12]
-
Inoculum Preparation: Select 4-5 well-isolated colonies of the test organism from a pure culture. Transfer to a tube of sterile broth and incubate at 35-37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12][13]
-
Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[12]
-
Disk Application: Using sterile forceps or a disk dispenser, place paper disks impregnated with a known concentration of the novel pyrrole compound or standard drug onto the agar surface. Ensure disks are firmly in contact with the agar.[12][14]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zones of complete growth inhibition around each disk in millimeters (mm). Compare these values to standardized charts to classify the organism as susceptible, intermediate, or resistant.[13][14]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[12] This quantitative method is essential for comparing the potency of different compounds.
-
Compound Preparation: Prepare a stock solution of the novel pyrrole compound. Perform serial two-fold dilutions in Mueller-Hinton broth (MHB) in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum as described in the Kirby-Bauer method. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Controls: Add the diluted inoculum to each well containing the antimicrobial dilutions. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[12]
Potential Mechanisms of Action
Understanding how novel compounds exert their antimicrobial effects is crucial for rational drug design and optimization. While the exact mechanisms for many new pyrrole derivatives are still under investigation, research points to several potential pathways. The structural versatility of the pyrrole scaffold allows it to interact with various biological targets within microbial cells.[8]
One proposed mechanism for a class of pyrrole derivatives is the inhibition of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis in Mycobacterium tuberculosis. This makes it a valuable target for antitubercular drug development.[2][3] Other pyrrole-based compounds may function by disrupting the bacterial cell membrane or inhibiting DNA gyrase, an enzyme critical for bacterial DNA replication.
Caption: Proposed mechanism of action via essential enzyme inhibition.
Conclusion and Future Outlook
The novel pyrrole-containing compounds highlighted in this guide demonstrate significant potential as a new class of antimicrobial agents.[2] Their potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, positions them as valuable lead compounds in the fight against antimicrobial resistance.[4][6] The data clearly indicates that rational design and chemical modification of the pyrrole scaffold can produce derivatives with efficacy comparable or superior to existing drugs.
The path forward requires a multi-pronged approach. Future research should focus on:
-
Lead Optimization: Systematically modifying the most potent compounds to enhance their activity, improve their safety profile, and optimize pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets to understand how these compounds work and to anticipate potential resistance mechanisms.
-
In Vivo Efficacy and Toxicity: Progressing the most promising candidates into preclinical animal models to assess their effectiveness and safety in a biological system.
The versatility and proven bioactivity of the pyrrole framework ensure it will remain a central focus of antimicrobial research and development for the foreseeable future.
References
- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. acgpubs.org [acgpubs.org]
- 11. Antimicrobial Susceptibility Testing (AST): Guidelines and Best Practices • Microbe Online [microbeonline.com]
- 12. pdb.apec.org [pdb.apec.org]
- 13. iacld.com [iacld.com]
- 14. medicallabnotes.com [medicallabnotes.com]
Safety Operating Guide
Comprehensive Disposal Protocol for 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
As a Senior Application Scientist, it is understood that robust chemical hygiene and waste management are foundational to innovative and safe research. This guide provides a detailed protocol for the proper disposal of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, a halogenated heterocyclic nitrile compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Immediate Safety Assessment & Hazard Profile
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. While comprehensive toxicological data for this compound is not fully available, data from its parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-7-azaindole), and structurally related compounds provide a strong basis for a conservative safety assessment.[1][2][3] This compound must be handled as a hazardous substance.
Table 1: Hazard Profile based on Analog Data
| Hazard Classification | GHS Hazard Statement | Rationale & Implication for Disposal | Source(s) |
|---|---|---|---|
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed | Prevents accidental ingestion during handling and disposal. Mandates wearing gloves and thorough hand washing. | [2][3] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Requires the use of safety goggles or a face shield to prevent irreversible eye injury from splashes or dust. | [2][3] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Necessitates wearing a lab coat and chemical-resistant gloves to avoid direct skin contact. | [3][4] |
| Respiratory Irritation (Category 3) | H335: May cause respiratory irritation | All handling, including waste collection, should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. | [3][5] |
| Halogenated Organic Compound | N/A | Halogenated waste streams require specific disposal routes, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants. Must be segregated from non-halogenated waste. | [6][7] |
| Nitrile Compound | N/A | Nitriles can release toxic hydrogen cyanide gas upon contact with strong acids or through thermal decomposition. Avoid mixing with acidic waste. |[8] |
This data is aggregated from Safety Data Sheets for the closely related compound 5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS 183208-35-7). Researchers must always consult the specific SDS for the exact chemical being used.[1][2]
The Core Principle: Segregation and Professional Disposal
Due to its chemical structure—a halogenated heterocyclic compound containing a nitrile group—in-laboratory neutralization or treatment of this compound is strongly discouraged . The risks of incomplete reactions or the generation of more hazardous byproducts are significant.
The only recommended and safe disposal method is through a licensed professional waste disposal service, coordinated via your institution's Environmental Health and Safety (EHS) office.[6][9] The foundational step for this process is rigorous waste segregation.
Causality: Halogenated and non-halogenated organic wastes are treated differently. Non-halogenated solvents may be recycled or used as fuel. Halogenated solvents, however, must undergo high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide) and prevent the formation of toxic dioxins.[6][10] Mixing these waste streams contaminates the non-halogenated batch, increasing disposal costs and environmental risk.[8]
Step-by-Step Disposal Protocol
This protocol ensures that the waste is collected, stored, and prepared for professional disposal in a safe and compliant manner.
Personal Protective Equipment (PPE)
Before beginning waste collection, ensure you are wearing the appropriate PPE.
-
Eye Protection: Tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant nitrile gloves. Inspect gloves before use.[11]
-
Protective Clothing: A properly fastened laboratory coat.[2]
-
Respiratory Protection: All operations must be conducted within a certified chemical fume hood.[5]
Waste Collection & Segregation
-
Identify the Correct Waste Stream: This compound must be disposed of in the "Halogenated Organic Waste" stream.[6][12]
-
Solid Waste: Collect unadulterated solid this compound, and any labware grossly contaminated with it (e.g., weighing paper, pipette tips), in a designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated "Halogenated Organic Liquid Waste" container. Do not mix with aqueous or non-halogenated organic waste.[10]
-
Decontamination Rinsate: Glassware that has come into contact with the compound should be rinsed with a small amount of a suitable solvent (e.g., acetone) inside a fume hood. This rinsate is now considered hazardous and must be collected in the halogenated liquid waste container.[6]
Containerization & Labeling
Proper containment and labeling are critical for safety and regulatory compliance.
-
Select a Compatible Container: Use a container made of a material compatible with the waste (e.g., HDPE or glass for liquids) that is in good condition and has a secure, screw-top lid.[13]
-
Label Before Use: Affix a "Hazardous Waste" label to the container before adding any waste.[13]
-
Complete the Label: Clearly write the full, unabbreviated chemical name: "this compound" and list any solvents present.[13] Keep an accurate log of all constituents and their approximate percentages.
-
Keep Closed: The waste container must remain closed at all times, except when actively adding waste.[13]
Temporary Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be in a secondary containment tray to manage potential leaks.
-
Segregation: Ensure the container is stored away from incompatible materials, particularly strong acids, to prevent any potential reaction with the nitrile group.[8]
-
Accumulation Limits: Be aware of your institution's limits on the volume of hazardous waste that can be stored in the lab (e.g., not to exceed 55 gallons).[13]
Arranging for Professional Disposal
-
Contact EHS: Once the waste container is approaching full (do not fill beyond 90% capacity) or when the project is complete, contact your institution's EHS office to schedule a waste pickup.[6][7]
-
Provide Information: Be prepared to provide the EHS office with the full chemical name and any other information from your waste label.
Emergency Procedures: Spill & Exposure Management
Accidents require immediate and correct action.
-
Spill Management:
-
Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, relying on the fume hood exhaust.[14]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
-
The spill cleanup materials are now also considered halogenated hazardous waste and must be disposed of accordingly.
-
Decontaminate the spill surface with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][9]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. 5-bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 10307932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. ethz.ch [ethz.ch]
- 8. nipissingu.ca [nipissingu.ca]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. angenechemical.com [angenechemical.com]
- 12. uakron.edu [uakron.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. benchchem.com [benchchem.com]
Essential Safety & Handling Guide: Personal Protective Equipment for 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
This guide provides essential, experience-driven safety protocols for handling 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. As a research chemical, particularly one with structural alerts for toxicity, a robust and cautious approach to personal protection is paramount. This document is designed for researchers, scientists, and drug development professionals who demand technical accuracy and field-proven insights to ensure laboratory safety.
Foundational Safety Principle: A Proactive & Cautious Approach
-
The known hazards of the parent molecule, 5-bromo-1H-pyrrolo[2,3-b]pyridine .
-
The general toxicological profile of organic nitriles.
-
Authoritative guidelines for handling potent, powdered cytotoxic compounds.[1][2][3]
The parent compound is classified under the Globally Harmonized System (GHS) with notable hazards: it is harmful if swallowed, causes skin irritation, and is a risk for serious eye damage.[4][5][6] The addition of a carbonitrile (-CN) group introduces a potential for increased toxicity. Consequently, this compound must be handled as if it were a potent cytotoxic agent, where minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is the primary objective.
The First Line of Defense: Engineering & Administrative Controls
Personal Protective Equipment (PPE) is the final, critical barrier between you and the chemical. It must be used in conjunction with, not in place of, primary control measures.
-
Engineering Control: All handling of this compound powder, including weighing, reconstitution, and aliquoting, must be performed within a certified chemical fume hood, a Class II Biological Safety Cabinet, or a powder containment hood.[7][8] This is non-negotiable as it contains airborne particles at the source.
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and the procedures outlined in this guide.[9] Always work over a disposable, plastic-backed absorbent liner to contain any minor spills.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a system designed to provide comprehensive protection. The following specifications are mandatory for all work with this compound in its powdered form.
Gloves: The Critical Dermal Barrier Direct skin contact is a primary route of exposure. A single pair of gloves is insufficient protection.
-
Inner Glove: A standard, powder-free nitrile examination glove.
-
Outer Glove: A chemotherapy-rated nitrile glove that complies with ASTM D6978 standards.[1][11] This standard specifically tests for resistance to permeation by chemotherapy drugs, offering a higher level of protection.
-
Causality: The double-gloving practice provides a significant safeguard. The outer glove bears the brunt of any contamination. During the doffing (removal) process, the contaminated outer glove is removed, leaving a clean inner glove to protect you while you remove the rest of your PPE. Gloves should be changed every 30-60 minutes during extended procedures or immediately if you suspect contamination or a puncture.[7] Vinyl gloves are permeable and strictly forbidden for this application.[7][11]
Body Protection: Preventing Cross-Contamination Your personal clothing can become a vector for contamination, transporting hazardous compounds outside the laboratory.
-
Protocol: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit or elastic cuffs is mandatory.[1][3]
-
Causality: The solid-front design protects against spills, while the tight cuffs prevent particles from entering the sleeve and contaminating your skin. Standard lab coats that button in the front are not acceptable as they can gap and do not offer sufficient particle resistance.
Eye and Face Protection: Shielding from Particles and Splashes The parent compound is known to cause serious eye damage.[4][6] Powdered reagents are easily aerosolized and can cause severe and immediate harm upon contact with the eyes.
-
Protocol: Indirectly vented chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing (e.g., reconstitution of the powder), a full-face shield worn over safety glasses is required.[1][12]
-
Causality: Standard safety glasses do not provide an adequate seal around the eyes to protect from fine powders. Goggles provide this necessary seal. A face shield adds a further layer of protection for the entire face.
Respiratory Protection: Guarding Against Inhalation Inhalation of potent powdered compounds is a significant risk, especially during weighing or in the event of a spill.
-
Protocol: A fit-tested N95 or higher-rated respirator is required when handling the powder, especially during weighing operations where the risk of aerosolization is highest.[1][11][13]
-
Causality: A standard surgical mask is not a respirator and provides no protection against inhaled chemical particles. An N95 respirator is designed to filter at least 95% of airborne particles and is the minimum standard for this hazard. Proper fit is critical; therefore, all users must be formally fit-tested as part of your institution's respiratory protection program.
PPE Application & Removal: A Step-by-Step Workflow
The order of donning and doffing PPE is crucial to prevent cross-contamination. Follow this procedure diligently.
Donning (Putting On) PPE:
-
Perform hand hygiene.
-
Don inner gloves.
-
Don disposable gown, ensuring it is fully secured.
-
Don outer, chemotherapy-rated gloves. Ensure the glove cuffs go over the gown's cuffs.
-
Don N95 respirator. Perform a seal check.
-
Don eye protection (goggles or face shield).
Doffing (Removing) PPE: This process is designed to systematically remove the most contaminated items first.
-
Remove outer gloves. Dispose of them immediately in the designated cytotoxic waste container.
-
Remove gown, turning it inside out as you roll it off your body. Dispose of it.
-
Exit the immediate work area. Perform hand hygiene with inner gloves still on.
-
Remove face shield or goggles from the back.
-
Remove respirator from the back.
-
Remove inner gloves, peeling them off without touching the outside surface.
-
Perform thorough hand hygiene with soap and water.
Operational Plan: PPE for Specific Tasks
The level of PPE remains consistently high for all direct handling tasks due to the potent nature of the compound.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Weighing/Handling Powder | Double Nitrile (Outer Chemo-rated) | Required | Goggles (minimum) | N95 (Required) |
| Preparing Solutions | Double Nitrile (Outer Chemo-rated) | Required | Goggles + Face Shield | N95 (Recommended) |
| Administering Compound | Double Nitrile (Outer Chemo-rated) | Required | Goggles + Face Shield | N95 (If risk of aerosol) |
| Waste Disposal | Double Nitrile (Outer Chemo-rated) | Required | Goggles | Not required if waste is sealed |
| Spill Cleanup (Powder) | Double Nitrile (Outer Chemo-rated) | Required | Goggles + Face Shield | N95 (Required) |
Disposal and Decontamination Plan
-
Waste Stream: All disposable items that have come into contact with the compound—gloves, gowns, absorbent pads, pipette tips, vials—are considered cytotoxic waste. They must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10][12]
-
Decontamination: After each procedure, the work surface within the fume hood must be decontaminated. Use a suitable detergent solution, followed by 70% ethanol. The cleaning materials must also be disposed of as cytotoxic waste.[7]
Emergency Procedures: Exposure & Spills
-
Skin Exposure: Immediately remove contaminated clothing and gloves. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]
-
Powder Spill: Evacuate and secure the area. Only trained personnel with full PPE (including an N95 respirator) should clean the spill.[12] Gently cover the spill with absorbent pads. Do not dry sweep. All cleanup materials must be disposed of as cytotoxic waste.
By adhering to these stringent, multi-layered safety protocols, you build a self-validating system of protection that respects the potential hazards of this compound, ensuring your safety and the integrity of your research.
References
- 1. ohsinsider.com [ohsinsider.com]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
- 4. 5-bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 10307932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 8. chemscene.com [chemscene.com]
- 9. hse.gov.uk [hse.gov.uk]
- 10. Cytotoxic Drugs and Related Waste: A Risk Management Guide for South Australian Health Services 2015 | SA Health [sahealth.sa.gov.au]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ipservices.care [ipservices.care]
- 13. england.nhs.uk [england.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
